molecular formula C27H31NO9 B15564560 11-Deoxy-13-dihydrodaunorubicin

11-Deoxy-13-dihydrodaunorubicin

Cat. No.: B15564560
M. Wt: 513.5 g/mol
InChI Key: GRVBOQWAGWTZLJ-MMXLHBGDSA-N
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Description

11-deoxy-13-dihydrodaunorubicin is an anthracycline.

Properties

Molecular Formula

C27H31NO9

Molecular Weight

513.5 g/mol

IUPAC Name

7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO9/c1-11-23(30)16(28)8-19(36-11)37-18-10-27(34,12(2)29)9-13-7-15-22(25(32)20(13)18)26(33)21-14(24(15)31)5-4-6-17(21)35-3/h4-7,11-12,16,18-19,23,29-30,32,34H,8-10,28H2,1-3H3/t11-,12?,16-,18?,19-,23+,27?/m0/s1

InChI Key

GRVBOQWAGWTZLJ-MMXLHBGDSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 11-Deoxy-13-dihydrodaunorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-13-dihydrodaunorubicin is an anthracycline antibiotic with demonstrated anti-Gram-positive and anti-Gram-negative bacterial and tumor activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes a detailed, generalized experimental protocol for its isolation from Micromonospora species, a summary of its physicochemical properties, and an examination of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, antibiotic discovery, and oncology drug development.

Introduction

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. They are typically produced as secondary metabolites by various species of actinomycetes, particularly those belonging to the genera Streptomyces and Micromonospora. This compound (CAS No. 71800-90-3) is a notable member of this class, distinguished by its specific chemical structure and biological activity. This guide will delve into the technical aspects of its discovery and isolation.

Discovery

This compound was first reported as a new anthracycline glycoside isolated from a mutant strain of Micromonospora sp.[1]. The producing strain was identified as Micromonospora sp. strain B211 F.I. (ATCC 31366). This discovery was part of a broader effort to identify novel anthracyclines with improved therapeutic indices. The initial studies revealed its activity against both bacteria and tumor cells, marking it as a compound of interest for further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 71800-90-3
Molecular Formula C₂₇H₃₁NO₉
Molecular Weight 513.54 g/mol
Class Anthracycline Glycoside
Biological Activity Anti-Gram-positive bacteria, anti-Gram-negative bacteria, and anti-tumor activity.[1]

Experimental Protocols: Isolation and Purification

While the specific, detailed protocol from the original discovery is not fully available, a generalized workflow for the isolation and purification of anthracyclines like this compound from Micromonospora cultures can be constructed based on established methods for similar compounds.

Fermentation

A culture of the producing Micromonospora strain is grown in a suitable liquid fermentation medium under controlled conditions (e.g., temperature, pH, aeration) to promote the production of secondary metabolites.

Extraction

The fermentation broth is harvested, and the mycelium is separated from the supernatant. The target compound, being an anthracycline, is typically found in both the mycelium and the supernatant. A common extraction procedure involves:

  • Solvent Extraction: The whole broth or the separated mycelium and supernatant are extracted with a water-miscible organic solvent, such as acetonitrile.

  • Concentration: The organic extract is then concentrated under reduced pressure to remove the solvent.

Purification

The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound.

  • Adsorption Chromatography: The concentrated extract is loaded onto a polymeric resin column (e.g., CG161). The column is washed with water to remove salts and other polar impurities.

  • Elution: The anthracycline compounds are then eluted with a gradient of increasing concentrations of an organic solvent, such as aqueous acetonitrile.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase, typically a gradient of acetonitrile and water.

The following diagram illustrates a generalized workflow for the isolation and purification process.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation Micromonospora sp. Culture extraction Solvent Extraction (e.g., Acetonitrile) fermentation->extraction Harvested Broth concentration Concentration (in vacuo) extraction->concentration adsorption Adsorption Chromatography (Polymeric Resin) concentration->adsorption Crude Extract hplc Reversed-Phase HPLC adsorption->hplc Enriched Fractions pure_compound Pure 11-Deoxy-13- dihydrodaunorubicin hplc->pure_compound

Figure 1. Generalized workflow for the isolation and purification of this compound.

Spectroscopic Data for Structural Elucidation

Detailed, publicly available spectroscopic data specifically for this compound is limited. However, data for the closely related compound, 13-dihydrodaunorubicin, can provide a reference point for researchers. It is important to note that the absence of the 11-hydroxyl group in this compound will result in distinct differences in the NMR spectra, particularly for the signals of the C-ring protons and carbons.

Note: The following table presents predicted spectroscopic data for the related compound 13-dihydrodaunorubicin and should be used for reference purposes only.

Spectroscopic Data (Reference: 13-dihydrodaunorubicin)
¹H NMR (Predicted) : Characteristic signals for the anthracycline skeleton including aromatic protons, methine protons of the cyclohexane ring, and protons of the daunosamine sugar moiety.
¹³C NMR (Predicted) : Resonances corresponding to the carbonyl carbons of the quinone system, aromatic carbons, aliphatic carbons of the tetracyclic ring system, and the sugar carbons.
Mass Spectrometry : The expected molecular ion peak in the mass spectrum would confirm the molecular weight of the compound.

Biosynthetic Pathway

This compound is understood to be formed through the biosynthetic pathway of related anthracyclines, such as doxorubicin, in Streptomyces species. In this pathway, 13-dihydrodaunorubicin is a key intermediate. The biosynthesis begins with the formation of the polyketide chain, which then undergoes a series of enzymatic modifications including cyclization, aromatization, glycosylation, and specific hydroxylations and reductions.

The following diagram illustrates the key steps in the later stages of the doxorubicin biosynthesis, highlighting the formation of 13-dihydrodaunorubicin.

biosynthetic_pathway rhodomycin_D Rhodomycin D dnrP DnrP (Esterase) rhodomycin_D->dnrP deoxycarminomycin 13-Deoxycarminomycin dnrK DnrK (Methyltransferase) deoxycarminomycin->dnrK deoxydaunorubicin 13-Deoxydaunorubicin doxA_1 DoxA (Cytochrome P450) deoxydaunorubicin->doxA_1 dihydrodaunorubicin 13-Dihydrodaunorubicin doxA_2 DoxA (Oxidation) dihydrodaunorubicin->doxA_2 daunorubicin Daunorubicin doxA_3 DoxA (Hydroxylation) daunorubicin->doxA_3 doxorubicin Doxorubicin dnrP->deoxycarminomycin dnrK->deoxydaunorubicin doxA_1->dihydrodaunorubicin doxA_2->daunorubicin doxA_3->doxorubicin

Figure 2. Simplified biosynthetic pathway leading to doxorubicin, with 13-dihydrodaunorubicin as a key intermediate.

Conclusion

This compound represents an interesting member of the anthracycline family with potential therapeutic applications. While detailed experimental data remains somewhat limited in the public domain, this guide provides a foundational understanding of its discovery, a practical, generalized approach to its isolation, and its biosynthetic context. Further research into the specific biological activities and mechanisms of action of this compound is warranted and may lead to the development of new and improved anticancer agents.

References

An In-Depth Technical Guide to the Biosynthesis of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 11-Deoxy-13-dihydrodaunorubicin, a key intermediate in the production of the widely used anticancer agents daunorubicin and doxorubicin. This document details the enzymatic transformation, offers relevant quantitative data, presents detailed experimental protocols, and includes a visual representation of the biosynthetic pathway.

Introduction

This compound, more commonly referred to in scientific literature as 13-dihydrodaunorubicin , is a critical intermediate in the biosynthetic pathway of anthracycline antibiotics.[1] Its formation is a pivotal step in the multi-enzyme cascade that converts the polyketide-derived aglycone into the potent chemotherapeutic drugs daunorubicin and doxorubicin. The biosynthesis is primarily studied in actinomycete bacteria, with Streptomyces peucetius being the most notable producer.[2] Understanding the enzymatic steps involved in the formation and conversion of this compound is crucial for the metabolic engineering of producer strains to enhance the yield of these valuable pharmaceuticals.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-step oxidative process at the C-13 position of the anthracycline ring, catalyzed by a single multifunctional enzyme, DoxA . DoxA is a cytochrome P450 monooxygenase that plays a crucial role in the later stages of doxorubicin biosynthesis.[3][4]

The immediate precursor to this compound is 13-deoxydaunorubicin . DoxA first hydroxylates 13-deoxydaunorubicin at the C-13 position to form this compound. Subsequently, the same enzyme, DoxA, oxidizes the newly introduced hydroxyl group at C-13 to a ketone, yielding daunorubicin .[5][6]

The overall transformation can be summarized as follows:

  • Formation of this compound:

    • Substrate: 13-deoxydaunorubicin

    • Enzyme: DoxA (Cytochrome P450)

    • Reaction: C-13 hydroxylation

    • Product: this compound

  • Conversion of this compound:

    • Substrate: this compound

    • Enzyme: DoxA (Cytochrome P450)

    • Reaction: C-13 oxidation

    • Product: Daunorubicin

It is noteworthy that the hydroxylation of daunorubicin at the C-14 position to form doxorubicin, also catalyzed by DoxA, is considered the rate-limiting step in the overall pathway and is reported to be 170-fold slower than the oxidation at the C-13 position.[3][4]

Visualization of the Biosynthetic Pathway

11-Deoxy-13-dihydrodaunorubicin_Biosynthesis Biosynthesis of this compound 13-deoxydaunorubicin 13-deoxydaunorubicin DoxA1 DoxA (C-13 Hydroxylation) 13-deoxydaunorubicin->DoxA1 This compound This compound DoxA2 DoxA (C-13 Oxidation) This compound->DoxA2 Daunorubicin Daunorubicin DoxA1->this compound DoxA2->Daunorubicin

Caption: Biosynthetic pathway of this compound.

Quantitative Data

EnzymeSubstrateProductRelative Activity/Note
DoxA13-deoxydaunorubicinThis compoundC-13 hydroxylation is a rapid step in the pathway.[5]
DoxAThis compoundDaunorubicinC-13 oxidation is also a rapid step.[5]
DoxADaunorubicinDoxorubicinC-14 hydroxylation is the rate-limiting step, 170-fold slower than C-13 oxidation.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biosynthesis of this compound.

Heterologous Expression and Purification of DoxA

This protocol is adapted from studies on the expression of DoxA in E. coli.

Objective: To obtain purified, active DoxA enzyme for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the doxA gene

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

Procedure:

  • Transform the DoxA expression vector into a suitable E. coli expression host.

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged DoxA protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

In Vitro DoxA Enzyme Assay

This protocol is a modified version of the DoxA activity assay and is tailored to measure the conversion of 13-deoxydaunorubicin.[7]

Objective: To determine the enzymatic activity of DoxA on 13-deoxydaunorubicin.

Materials:

  • Purified DoxA enzyme

  • 13-deoxydaunorubicin (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Spinach ferredoxin and ferredoxin-NADP+ reductase (redox partners for DoxA)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., ethyl acetate)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, ferredoxin, and ferredoxin-NADP+ reductase.

  • Add the purified DoxA enzyme to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 13-deoxydaunorubicin to a final concentration of 50-100 µM.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate) and vortexing.

  • Separate the organic phase, evaporate to dryness, and resuspend the residue in a suitable solvent for HPLC analysis.

  • Analyze the products by HPLC, monitoring for the consumption of 13-deoxydaunorubicin and the formation of this compound and daunorubicin.

HPLC Analysis of Reaction Products

Objective: To separate and quantify the substrate and products of the DoxA-catalyzed reaction.

Materials:

  • Reverse-phase C18 HPLC column

  • Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier) is typically used.

  • UV-Vis or fluorescence detector

  • Standards for 13-deoxydaunorubicin, this compound, and daunorubicin

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the prepared sample onto the column.

  • Run a linear gradient of the mobile phase to separate the compounds.

  • Detect the compounds at an appropriate wavelength (e.g., 254 nm or 480 nm).

  • Identify the peaks by comparing their retention times with those of the standards.

  • Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Logical Workflow for DoxA Activity Analysis

DoxA_Activity_Workflow Experimental Workflow for DoxA Activity Analysis cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Expression_Purification Heterologous Expression and Purification of DoxA Reaction_Setup Set up in vitro Reaction Mixture Expression_Purification->Reaction_Setup Substrate_Prep Preparation of 13-deoxydaunorubicin Substrate_Prep->Reaction_Setup Reagent_Prep Preparation of Reaction Components Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Extraction Extract Products Quenching->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for analyzing DoxA activity on 13-deoxydaunorubicin.

Conclusion

The biosynthesis of this compound is a key juncture in the production of daunorubicin and doxorubicin, orchestrated by the versatile cytochrome P450 enzyme, DoxA. While the qualitative pathway is well-understood, further research is required to elucidate the specific enzyme kinetics of the C-13 oxidation steps. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to investigate this critical part of the anthracycline biosynthesis pathway, with the ultimate goal of improving the production of these life-saving chemotherapeutic agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Direct experimental data for 11-Deoxy-13-dihydrodaunorubicin is limited in publicly available scientific literature. This guide is constructed based on the established mechanisms of action of its parent compound, daunorubicin, and other closely related anthracycline analogs. The quantitative data presented is illustrative and derived from these related compounds to provide a comparative context.

Executive Summary

This compound is a derivative of the anthracycline antibiotic daunorubicin. Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their potent cytotoxic effects against a broad spectrum of malignancies. The mechanism of action for this class of compounds is multi-faceted, primarily involving interaction with DNA and the inhibition of key cellular enzymes, leading to cell cycle arrest and apoptosis. Structural modifications at the C-11 and C-13 positions of the aglycone moiety, as seen in this compound, are designed to modulate the biological activity and potentially reduce the cardiotoxicity associated with parent compounds like daunorubicin and doxorubicin. This document provides a detailed overview of the presumed core mechanisms of action, supported by data from analogous compounds and detailed experimental protocols for their validation.

Core Mechanisms of Action

The cytotoxic effects of this compound are believed to be driven by three primary mechanisms, consistent with other anthracyclines:

  • Inhibition of Topoisomerase II: The compound is expected to act as a topoisomerase II poison. It likely stabilizes the covalent complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1]

  • DNA Intercalation: The planar tetracyclic ring structure of the anthracycline aglycone is capable of inserting itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with the processes of replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety within the anthracycline structure can undergo redox cycling, a process that generates highly reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[2] This leads to oxidative stress, causing damage to cellular components including DNA, proteins, and lipids.[2]

These events collectively trigger a cascade of cellular responses culminating in the induction of apoptosis (programmed cell death).[2]

Quantitative Data Summary (Illustrative)

The following tables summarize typical quantitative data for anthracyclines, which can be used as a benchmark for the expected activity of this compound.

Table 1: In Vitro Cytotoxicity (IC50)

CompoundCell LineIC50 (µM)Reference
DaunorubicinK562 (Leukemia)0.02 - 0.1[3]
DoxorubicinMCF-7 (Breast)0.05 - 0.5[4]
DoxorubicinHeLa (Cervical)0.92 ± 0.09[4]
DoxorubicinA2780 (Ovarian)~1.0 (at 48h)[5]

Table 2: DNA Binding Affinity

CompoundMethodBinding Constant (K) (M⁻¹)Reference
DaunorubicinOptical0.10 - 0.12 x 10⁶[6]
DoxorubicinOptical0.13 - 0.16 x 10⁶[6]

Table 3: Apoptosis Induction

CompoundCell LineConcentration (µM)% Apoptotic Cells (at 72h)Reference
DoxorubicinA2780 (Ovarian)0.1~20%[5]
DoxorubicinA2780 (Ovarian)1.0~54%[5]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Apoptosis Induction

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis This compound This compound Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition DNA Intercalation DNA Intercalation This compound->DNA Intercalation ROS Generation ROS Generation This compound->ROS Generation DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II Inhibition->DNA Double-Strand Breaks DNA Intercalation->DNA Double-Strand Breaks Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction DNA Damage Response DNA Damage Response DNA Double-Strand Breaks->DNA Damage Response Caspase Activation Caspase Activation DNA Damage Response->Caspase Activation Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Cytochrome c Release->Caspase Activation Apoptosis Execution Apoptosis Execution Caspase Activation->Apoptosis Execution

Proposed signaling pathway for this compound.
Experimental Workflow for Mechanism of Action Studies

G cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Topoisomerase II Decatenation Assay Topoisomerase II Decatenation Assay DNA Intercalation Assay DNA Intercalation Assay Cellular Uptake (HPLC/Flow Cytometry) Cellular Uptake (HPLC/Flow Cytometry) Cytotoxicity (MTT/IC50) Cytotoxicity (MTT/IC50) Cellular Uptake (HPLC/Flow Cytometry)->Cytotoxicity (MTT/IC50) ROS Measurement ROS Measurement Cytotoxicity (MTT/IC50)->ROS Measurement Apoptosis Assay (Caspase Activity, Annexin V) Apoptosis Assay (Caspase Activity, Annexin V) Cytotoxicity (MTT/IC50)->Apoptosis Assay (Caspase Activity, Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cytotoxicity (MTT/IC50)->Cell Cycle Analysis (Flow Cytometry) This compound This compound This compound->Topoisomerase II Decatenation Assay This compound->DNA Intercalation Assay This compound->Cellular Uptake (HPLC/Flow Cytometry)

Experimental workflow for characterizing the mechanism of action.

Detailed Experimental Protocols

Topoisomerase II Decatenation Assay

Principle: This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA rings, typically kinetoplast DNA (kDNA), into individual minicircles. An inhibitor will prevent this decatenation.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), kDNA (e.g., 200 ng), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Gel Electrophoresis: Separate the DNA products on an agarose gel (e.g., 1%). Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate faster into the gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

Principle: This assay relies on the displacement of a fluorescent DNA intercalator, such as ethidium bromide (EtBr), from DNA by a competing compound. The displacement leads to a decrease in the fluorescence of EtBr.

Methodology:

  • DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl). Allow the complex to form, which results in a high fluorescence signal.

  • Titration: Add increasing concentrations of the test compound to the DNA-EtBr complex solution.

  • Fluorescence Measurement: After each addition, measure the fluorescence intensity using a spectrofluorometer (excitation ~520 nm, emission ~600 nm for EtBr).

  • Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode. The binding affinity can be calculated from the titration curve.

Cellular Reactive Oxygen Species (ROS) Measurement

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Loading with DCFH-DA: Wash the cells with a buffered saline solution and then incubate them with DCFH-DA solution (e.g., 10 µM) at 37°C in the dark.

  • Drug Treatment: After the loading period, wash the cells to remove excess probe and then treat them with the test compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate time points using a fluorescence plate reader or a flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Apoptosis Assay (Caspase-3 Activity)

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a fluorogenic substrate for caspase-3 (e.g., Ac-DEVD-AMC) which, when cleaved by active caspase-3, releases a fluorescent group (AMC).

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound for various times and concentrations.

  • Cell Lysis: Harvest the cells and lyse them to release intracellular contents, including active caspases.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.

  • Fluorescence Measurement: Measure the fluorescence of the released AMC using a fluorometer (excitation ~380 nm, emission ~460 nm). The fluorescence intensity is proportional to the caspase-3 activity.

Conclusion

This compound, as a member of the anthracycline family, is presumed to exert its cytotoxic effects through a combination of topoisomerase II inhibition, DNA intercalation, and the generation of reactive oxygen species. These actions culminate in DNA damage, cell cycle arrest, and ultimately, apoptosis. The structural modifications in this compound may alter the potency and toxicological profile compared to its parent compound, daunorubicin. Further experimental validation using the protocols outlined in this guide is necessary to fully elucidate its specific mechanism of action and to determine its potential as a next-generation anticancer agent.

References

An In-depth Technical Guide to the DNA Intercalation Efficiency of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the DNA intercalation efficiency of the anthracycline derivative, 11-deoxy-13-dihydrodaunorubicin. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive research on its parent compounds, daunorubicin and doxorubicin, to infer its potential binding characteristics. This document details the fundamental mechanisms of anthracycline-DNA intercalation, presents comparative quantitative data, outlines key experimental protocols for assessing binding affinity, and discusses the probable impact of the structural modifications at the C-11 and C-13 positions on the DNA intercalation efficiency of this compound.

Introduction: The Significance of DNA Intercalation in Anthracycline Action

Anthracycline antibiotics, such as the widely used chemotherapeutic agents daunorubicin and doxorubicin, exert their cytotoxic effects primarily through their interaction with nuclear DNA. The planar aromatic ring system of the anthracycline molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This physical disruption of the DNA structure leads to the inhibition of critical cellular processes, including DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis. The efficiency of this intercalation is a key determinant of the drug's potency.

This compound is a derivative of daunorubicin with two key structural modifications: the removal of the hydroxyl group at the 11th position and the reduction of the keto group at the 13th position to a hydroxyl group. Understanding how these changes affect the molecule's ability to intercalate into DNA is crucial for the development of novel anthracycline analogs with improved therapeutic profiles.

The General Mechanism of Anthracycline DNA Intercalation

The interaction between an anthracycline and DNA is a multi-step process. Initially, the positively charged amino sugar of the anthracycline molecule is attracted to the negatively charged phosphate backbone of DNA. This is followed by the insertion of the planar anthracycline ring system between the DNA base pairs. The daunosamine sugar moiety resides in the minor groove of the DNA, further stabilizing the complex. This intercalation event induces local structural changes in the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs.

Anthracycline_Intercalation cluster_steps Intercalation Pathway A Free Anthracycline B Initial Electrostatic Interaction A->B Approach C DNA Minor Groove Binding B->C Positioning D Intercalation of Aglycone Ring C->D Insertion E Stable Intercalated Complex D->E Stabilization

Caption: General pathway of anthracycline DNA intercalation.

Quantitative Analysis of DNA Intercalation: A Comparative Overview

Table 1: DNA Binding Affinity of Daunorubicin and Doxorubicin

CompoundBinding Constant (K) (M⁻¹)DNA Sequence/SourceExperimental Conditions
Daunorubicin0.10 - 0.12 x 10⁶Calf Thymus DNA37°C, 10% serum[1]
Doxorubicin0.13 - 0.16 x 10⁶Calf Thymus DNA37°C, 10% serum[1]
Daunorubicin7.1 x 10⁴pBR322 DNA37°C[2]
Doxorubicin(1.0 ± 0.1) x 10⁶Calf Thymus DNANot specified[3]
Doxorubicin(1.4 ± 0.3) x 10⁶pUC19 DNANot specified[3]

Table 2: Thermodynamic Parameters of DNA Intercalation

CompoundΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)DNA Sequence/Source
Doxorubicin-7.7 ± 0.3--Not specified[4][5]
Doxorubicin-12.74 (MM-PBSA)--d(CGATCG)[4][5]
Doxorubicin-9.1 (MM-GBSA)--d(CGATCG)[4][5]
Daunorubicin-24 to -45--Various DNA sequences[6]

Table 3: DNA Unwinding Angle Induced by Anthracyclines

CompoundUnwinding Angle (°)DNA Source
Daunorubicin8Not specified[7]
Daunorubicin12 ± 2pBR322 DNA[2]

Structure-Activity Relationship: Predicting the Impact of Modifications

The structural differences between this compound and its parent compound, daunorubicin, are anticipated to influence its DNA intercalation efficiency.

  • 11-Deoxy Modification: The absence of the hydroxyl group at the C-11 position is a significant alteration. X-ray diffraction studies of a related compound, 4-O-demethyl-11-deoxydoxorubicin, have shown that the missing O11 hydroxyl group creates an empty space within the intercalation cavity.[7] This void may affect the stacking interactions between the aglycone ring of the anthracycline and the DNA base pairs.[7] While the precise impact on binding affinity requires experimental validation, this structural change could potentially alter the stability of the intercalated complex.

  • 13-Dihydro Modification: The reduction of the C-13 keto group to a hydroxyl group also has implications for the drug's interaction with its biological targets. The C-13 carbonyl is a substrate for carbonyl reductases, and its metabolism has been linked to the cardiotoxicity of anthracyclines. The conversion to a hydroxyl group in 13-dihydrodaunorubicin may alter its metabolic profile and, consequently, its toxicity. While the primary interactions for intercalation involve the planar ring system, modifications in the side chain can influence the overall conformation and stability of the drug-DNA complex.

Experimental Protocols for Assessing DNA Intercalation

A variety of biophysical techniques are employed to quantify the interaction between small molecules and DNA. The following sections detail the methodologies for key experiments.

Fluorescence Spectroscopy: Quenching Assay

This is a widely used method to determine the binding affinity of a fluorescent ligand to DNA. The intrinsic fluorescence of anthracyclines is quenched upon intercalation into the DNA double helix.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the anthracycline in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of calf thymus DNA and determine its concentration by UV absorbance at 260 nm.

  • Titration: In a quartz cuvette, place a fixed concentration of the anthracycline solution.

  • Fluorescence Measurement: Record the initial fluorescence emission spectrum of the anthracycline.

  • Titration with DNA: Add small aliquots of the DNA solution to the cuvette and record the fluorescence spectrum after each addition, allowing the system to equilibrate.

  • Data Analysis: The decrease in fluorescence intensity is used to calculate the binding constant (K) by fitting the data to the Stern-Volmer equation or other appropriate binding models.

Fluorescence_Quenching_Workflow cluster_workflow Fluorescence Quenching Assay A Prepare Anthracycline and DNA Solutions B Measure Initial Fluorescence A->B C Titrate with DNA B->C D Record Fluorescence Spectra C->D D->C Repeat E Data Analysis and Binding Constant Calculation D->E

References

In-Depth Technical Guide: Antibacterial Activity of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-13-dihydrodaunorubicin is an anthracycline antibiotic. The anthracycline class of compounds, which includes the well-known chemotherapeutic agents doxorubicin and daunorubicin, are known for their potent biological activities. While primarily investigated for their antitumor properties, many anthracyclines also exhibit antibacterial activity. This document provides a detailed technical guide on the antibacterial properties of this compound, including its presumed mechanism of action, illustrative antibacterial spectrum, and detailed experimental protocols for its evaluation.

Mechanism of Antibacterial Action

The antibacterial mechanism of this compound is believed to be consistent with that of other anthracycline antibiotics. The primary modes of action are:

  • DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of bacterial DNA. This intercalation distorts the DNA helix, thereby inhibiting critical cellular processes such as DNA replication and transcription.[1][2][3][4]

  • Inhibition of Topoisomerase II: Anthracyclines are known to be potent inhibitors of topoisomerase II (DNA gyrase in bacteria). This enzyme is crucial for relieving torsional stress in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, the antibiotic prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[1][3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of free radicals. These ROS can cause damage to cellular components, including DNA, proteins, and lipids, contributing to the cytotoxic effects of the compound.[4]

The following diagram illustrates the proposed mechanism of action:

Anthracycline Mechanism of Action cluster_entry Bacterial Cell cluster_action Mechanism of Action cluster_effect Cellular Effects Anthracycline Anthracycline Cellular_Uptake Cellular Uptake Anthracycline->Cellular_Uptake DNA_Intercalation DNA Intercalation Cellular_Uptake->DNA_Intercalation Targets DNA Topoisomerase_II_Inhibition Topoisomerase II Inhibition Cellular_Uptake->Topoisomerase_II_Inhibition Targets Enzyme ROS_Generation ROS Generation Cellular_Uptake->ROS_Generation Replication_Inhibition Inhibition of DNA Replication DNA_Intercalation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Intercalation->Transcription_Inhibition DNA_Damage DNA Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Proposed antibacterial mechanism of this compound.

Antibacterial Spectrum (Illustrative)

While specific MIC values for this compound are not available, it is described as having activity against both Gram-positive and Gram-negative bacteria. The following table provides an illustrative summary of potential MIC values based on the known activity of daunorubicin and other related anthracyclines.

Bacterial StrainGram TypeIllustrative MIC Range (µg/mL)
Staphylococcus aureusGram-positive1 - 8
Streptococcus pneumoniaeGram-positive0.5 - 4
Enterococcus faecalisGram-positive2 - 16
Bacillus subtilisGram-positive0.25 - 2
Escherichia coliGram-negative8 - 64
Pseudomonas aeruginosaGram-negative32 - >128
Klebsiella pneumoniaeGram-negative16 - 128
Salmonella entericaGram-negative8 - 64

Note: The higher MIC values for Gram-negative bacteria are typical for anthracyclines, potentially due to the presence of the outer membrane acting as a permeability barrier.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., ATCC reference strains)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution assay.

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-20 hours at 35°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure

  • Preparation of the Antimicrobial Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilutions should be made in CAMHB.

  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of the Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of the antimicrobial agent to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no bacteria).

  • Inoculation of the Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). A reading mirror can aid in visualization.

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion

This compound, as an anthracycline antibiotic, is presumed to exhibit antibacterial activity against a range of bacteria, particularly Gram-positive organisms. Its mechanism of action is likely multifaceted, involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. While specific quantitative data on its antibacterial potency is currently lacking in the available literature, standardized methodologies such as the broth microdilution assay can be employed to thoroughly evaluate its antibacterial spectrum. Further research is warranted to fully characterize the antibacterial profile of this compound and to explore its potential therapeutic applications in infectious diseases.

References

Unveiling the Antitumor Potential of 11-Deoxy-13-dihydrodaunorubicin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the antitumor properties of 11-Deoxy-13-dihydrodaunorubicin. This document provides a comprehensive overview of its closely related analogue, 13-dihydrodaunorubicin (daunorubicinol) , the principal and active metabolite of the widely used chemotherapeutic agent, daunorubicin. The information presented herein is intended to serve as a scientific guide for researchers and drug development professionals, offering insights into the probable mechanism of action and biological activity of this compound based on the well-documented properties of its structural analogue.

Core Concepts: The Anthracycline Family and Mechanism of Action

This compound belongs to the anthracycline class of antibiotics, renowned for their potent cytotoxic effects against a broad spectrum of cancers. The antitumor activity of anthracyclines is multifaceted and primarily attributed to their ability to interfere with fundamental cellular processes. The proposed mechanisms of action for daunorubicin and its active metabolite, daunorubicinol, which are likely shared by this compound, include:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: These compounds form a stable ternary complex with DNA and the enzyme topoisomerase II.[1][2][3] This stabilization prevents the re-ligation of DNA strands that have been cleaved by the enzyme to relieve torsional stress during replication, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of highly reactive free radicals.[2] This induces oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, and contributing to cytotoxicity.

  • Histone Eviction: Upon intercalation, daunorubicin can induce the removal of histones from chromatin, further disrupting DNA structure and regulation.[3]

Anthracycline_Mechanism_of_Action General Mechanism of Action for Anthracyclines Anthracycline Anthracycline (e.g., Daunorubicinol) DNA Cellular DNA Anthracycline->DNA Intercalation TopoII Topoisomerase II Anthracycline->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Redox Cycling DSB DNA Double-Strand Breaks DNA->DSB TopoII->DNA Cleavage TopoII->DSB Stabilization of Cleavage Complex ROS->DNA Damage Apoptosis Apoptosis ROS->Apoptosis DSB->Apoptosis

A diagram illustrating the primary mechanisms of antitumor activity for anthracyclines.

Quantitative Data on the Biological Activity of Daunorubicinol

While specific quantitative data for this compound is unavailable, studies on daunorubicinol provide valuable insights into its cytotoxic potential. The following table summarizes key pharmacokinetic and in vitro activity parameters for daunorubicin and its metabolite, daunorubicinol. It is important to note that the reduction of the C-13 keto group to a hydroxyl group, as in daunorubicinol, generally results in a less potent but still active compound compared to the parent drug, daunorubicin.

ParameterDaunorubicinDaunorubicinolReference
Terminal Half-life 18.5 h (± 4.9)26.7 h (± 12.8)[1]
Antineoplastic Activity ActiveActive[4]
Cellular Uptake RapidLimited by polarity[5]
Primary Metabolic Reaction C-13 keto reduction-[6]

Experimental Protocols

The evaluation of the antitumor properties of novel anthracycline analogues typically involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays that would be employed to characterize the activity of a compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., leukemia cell lines like AML) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Compound Treat with Compound (Varying Concentrations) Seed_Cells->Treat_Compound Incubate Incubate (e.g., 72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

A flowchart depicting the key steps of the MTT assay for determining cytotoxicity.
Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of topoisomerase II.

Objective: To assess whether the compound can stabilize the DNA-topoisomerase II cleavage complex.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase IIα, and an ATP-containing reaction buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at 37°C to allow the topoisomerase II to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged under UV light.

  • Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of linear DNA (indicative of stabilized cleavage complexes) compared to the control without the compound.

Concluding Remarks for Future Research

The structural similarity of this compound to daunorubicinol suggests that it likely possesses antitumor properties, operating through the established mechanisms of DNA intercalation and topoisomerase II inhibition characteristic of anthracyclines. However, the absence of the C-11 hydroxyl group may influence its biological activity, potentially altering its DNA binding affinity, redox properties, and interaction with topoisomerase II.

Future research should focus on the chemical synthesis of this compound to enable a thorough investigation of its biological profile. Key studies should include:

  • In Vitro Cytotoxicity Screening: Determination of IC50 values across a panel of human cancer cell lines to assess its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets, including its effects on topoisomerase II, DNA integrity, and the induction of apoptosis.

  • In Vivo Efficacy Studies: Evaluation of its antitumor activity in relevant animal models of cancer.

A comprehensive understanding of the structure-activity relationship, particularly the role of the C-11 and C-13 substituents, will be crucial in determining the therapeutic potential of this compound and in the design of novel, more effective, and less toxic anthracycline analogues.

References

The Enigmatic Structure-Activity Relationship of 11-Deoxy-13-dihydrodaunorubicin: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer chemotherapy is perpetually evolving, with a continuous quest for novel therapeutic agents exhibiting enhanced efficacy and diminished toxicity. Anthracyclines, such as daunorubicin and doxorubicin, have long been mainstays in the treatment of various malignancies. However, their clinical utility is often curtailed by dose-dependent cardiotoxicity and the emergence of drug resistance. This has spurred extensive research into the synthesis and evaluation of anthracycline analogues with improved pharmacological profiles. Among these, 11-Deoxy-13-dihydrodaunorubicin stands as a molecule of significant interest, embodying key structural modifications that profoundly influence its biological activity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering insights for researchers and professionals engaged in the field of drug discovery and development.

Core Structural Modifications and Their Implications

This compound is characterized by two pivotal alterations to the parent daunorubicin structure: the removal of the hydroxyl group at the 11th position of the aglycone and the reduction of the C-13 ketone to a hydroxyl group. These modifications, while seemingly subtle, have a profound impact on the molecule's interaction with its biological targets.

  • Deoxygenation at C-11: The C-11 hydroxyl group in the hydroquinone portion of the anthracycline aglycone is believed to participate in the molecule's interaction with DNA and topoisomerase II. Its removal is hypothesized to alter the geometry of the drug-DNA complex, potentially affecting the stability of the ternary complex with topoisomerase II. This modification could consequently modulate the drug's cytotoxic potency and its spectrum of activity.

  • Reduction at C-13: The reduction of the C-13 ketone to a secondary alcohol is a well-documented metabolic pathway for many anthracyclines, leading to the formation of their respective alcohol metabolites (e.g., daunorubicinol from daunorubicin). Generally, this transformation results in a significant decrease in cytotoxic activity. This is attributed to a diminished ability to stabilize the topoisomerase II-DNA cleavage complex, a critical step in the mechanism of action of these drugs. However, it is noteworthy that for some analogues like idarubicin, the 13-hydroxy metabolite (idarubicinol) retains potent antitumor activity, suggesting that the influence of this modification is context-dependent and influenced by other structural features of the molecule.

The logical progression of these structural modifications from the parent compound, daunorubicin, is illustrated in the diagram below.

G Structural Modifications from Daunorubicin Daunorubicin Daunorubicin (C-11 OH, C-13 =O) Mod1 11-Deoxydaunorubicin (C-11 H, C-13 =O) Daunorubicin->Mod1 C-11 Deoxygenation Mod2 13-Dihydrodaunorubicin (Daunorubicinol) (C-11 OH, C-13 -OH) Daunorubicin->Mod2 C-13 Reduction Target This compound (11-Deoxydaunorubicinol) (C-11 H, C-13 -OH) Mod1->Target C-13 Reduction Mod2->Target C-11 Deoxygenation

Structural modifications from daunorubicin.

Quantitative Analysis of Biological Activity: An Inferred Perspective

It is crucial to note that the values for this compound in the tables below are hypothetical and for illustrative purposes only. They are extrapolated from the general trends observed in anthracycline SAR studies, which indicate a significant reduction in cytotoxicity upon C-13 ketone reduction.

Table 1: Illustrative Cytotoxicity Data (IC50 Values)

CompoundC-11 ModificationC-13 ModificationIllustrative IC50 (µM)Rationale for Illustrative Value
Daunorubicin-OH=O0.1 - 1.0Parent compound with known high cytotoxicity.
13-Dihydrodaunorubicin-OH-OH10 - 100Known to be significantly less cytotoxic than daunorubicin.
11-Deoxydaunorubicin-H=O0.5 - 5.0Removal of C-11 OH may slightly decrease or alter activity.
This compound -H -OH >100 Combined effect of C-13 reduction (major driver of reduced activity) and C-11 deoxygenation is expected to result in very low cytotoxicity.

Table 2: Illustrative Topoisomerase II Inhibition Data (IC50 Values)

CompoundC-11 ModificationC-13 ModificationIllustrative IC50 (µM)Rationale for Illustrative Value
Daunorubicin-OH=O1 - 10Potent inhibitor of topoisomerase II.
13-Dihydrodaunorubicin-OH-OH>100Significantly reduced ability to inhibit topoisomerase II.
11-Deoxydaunorubicin-H=O5 - 50Altered interaction with the enzyme-DNA complex is expected.
This compound -H -OH >>100 Expected to be a very weak or inactive topoisomerase II inhibitor.

Mechanism of Action: The Topoisomerase II-DNA Cleavage Complex

The primary mechanism of cytotoxic action for clinically effective anthracyclines is the inhibition of DNA topoisomerase II. These enzymes are crucial for resolving topological problems in DNA during replication, transcription, and recombination. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Anthracyclines like daunorubicin intercalate into the DNA and stabilize the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-ends of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These breaks trigger a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

The structural modifications in this compound, particularly the reduction of the C-13 ketone, are expected to significantly impair its ability to stabilize this critical cleavage complex, thereby attenuating its cytotoxic effects.

G Anthracycline-Induced DNA Damage Pathway Anthracycline Anthracycline (e.g., Daunorubicin) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Cleavage_Complex Stabilization of Topoisomerase II-DNA Cleavage Complex DNA_Intercalation->Cleavage_Complex TopoII Topoisomerase II TopoII->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB DDR DNA Damage Response (ATM/ATR, p53) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Anthracycline-induced DNA damage pathway.

Experimental Protocols for Biological Evaluation

To empirically determine the structure-activity relationship of this compound and its analogues, a series of well-defined in vitro experiments are essential. The following are detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, daunorubicin, etc.) in growth medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

Principle: This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, serves as the substrate. Active topoisomerase II decatenates the kDNA into individual minicircles, which can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), 200 ng of kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add a sufficient amount of human topoisomerase IIα to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 µg/mL proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.

  • Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA and a corresponding increase in the amount of catenated DNA.

G Workflow for Topoisomerase II Decatenation Assay Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, kDNA, Test Compound) Start->Prepare_Reaction Add_Enzyme Add Topoisomerase IIα Prepare_Reaction->Add_Enzyme Incubate_37C Incubate at 37°C for 30 min Add_Enzyme->Incubate_37C Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate_37C->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Gel_Electrophoresis->Visualize Analyze Analyze Results Visualize->Analyze End End Analyze->End

Workflow for Topoisomerase II Decatenation Assay.

Conclusion and Future Directions

The structure-activity relationship of this compound is a compelling area of study that underscores the intricate interplay between chemical structure and biological function in the anthracycline class of compounds. Based on the established SAR of related analogues, it is strongly inferred that the combined deoxygenation at C-11 and, more significantly, the reduction of the C-13 ketone, render this compound substantially less cytotoxic and a much weaker inhibitor of topoisomerase II compared to its parent compound, daunorubicin.

While this predicted loss of potent anticancer activity might seem to diminish its therapeutic potential, this analogue and others with similar modifications are invaluable tools for dissecting the molecular pharmacology of anthracyclines. By studying such "inactive" analogues, researchers can gain a more precise understanding of the specific structural features required for topoisomerase II poisoning, DNA intercalation, and the induction of cardiotoxicity.

Future research should focus on the direct synthesis and rigorous biological evaluation of this compound to confirm the inferred SAR. Such studies, employing the experimental protocols detailed herein, would provide definitive quantitative data and further elucidate the nuanced roles of the C-11 and C-13 positions in the biological activity of anthracyclines. This knowledge will be instrumental in the rational design of next-generation analogues with superior therapeutic indices, ultimately contributing to the development of safer and more effective cancer chemotherapies.

Spectroscopic Profile of 11-Deoxy-13-dihydrodaunorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of 11-Deoxy-13-dihydrodaunorubicin, a derivative of the anthracycline antibiotic daunorubicin. Due to the absence of specific published spectroscopic data for this particular analog, this document extrapolates expected data from the well-characterized parent compound, daunorubicin, and the general spectroscopic features of the anthracycline class of molecules. This guide outlines the theoretical framework for the nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopic analysis of this compound. Detailed, adaptable experimental protocols for each of these techniques are also provided to facilitate future empirical studies. The aim is to equip researchers and drug development professionals with a foundational understanding for the spectroscopic identification and characterization of this and similar novel anthracycline derivatives.

Introduction

Anthracyclines are a critical class of chemotherapeutic agents widely used in the treatment of various cancers.[1] Their mechanism of action is primarily attributed to the intercalation of their planar tetracyclic ring structure into DNA, leading to the inhibition of DNA replication and transcription. The chemical modification of the anthracycline scaffold is a key strategy in the development of new analogs with improved efficacy and reduced cardiotoxicity, a major dose-limiting side effect. This compound represents a structural modification of daunorubicin, featuring the reduction of the C-13 ketone and the removal of the C-11 hydroxyl group. These changes are expected to alter its electronic and steric properties, thereby influencing its biological activity and spectroscopic signature.

This guide provides a predictive spectroscopic analysis of this compound, based on extensive data available for daunorubicin and other related anthracyclines.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations based on the known data for daunorubicin and are intended to serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)Notes
Aglycone Moiety
H-1, H-2, H-37.5 - 8.0Aromatic protons of the D ring.
OCH₃~4.0Methoxy group protons at C-4.
H-7~5.2Proton on the stereocenter bearing the daunosamine sugar.
H-82.0 - 2.4Methylene protons.
H-102.5 - 3.0Methylene protons.
OH-6, OH-9VariablePhenolic hydroxyl protons, often broad and solvent-dependent.
H-13~3.6Methine proton resulting from ketone reduction.
CH₃-14~1.2Methyl protons adjacent to the new hydroxyl group.
Daunosamine Moiety
H-1'~5.5Anomeric proton.
H-2'1.8 - 2.0Methylene protons.
H-3'~3.5Methine proton bearing the amino group.
H-4'~4.2Methine proton bearing the hydroxyl group.
H-5'~4.0Methine proton.
CH₃-6'~1.3Methyl protons.
NH₂VariableAmino protons, often broad and solvent-dependent.
OH-4'VariableHydroxyl proton, often broad and solvent-dependent.

Note: Predicted values are based on published data for daunorubicin and related anthracyclines. Actual values may vary depending on the solvent and experimental conditions.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
Aglycone Moiety
C-5, C-12186 - 187Quinone carbonyl carbons.
C-4, C-6, C-11155 - 162Oxygenated aromatic carbons.
Aromatic C110 - 137Other aromatic carbons.
C-7~70Carbon bearing the glycosidic linkage.
C-9~75Carbon bearing the hydroxyl group.
C-13~65Carbon bearing the hydroxyl group (shifted from ~210 ppm in daunorubicin).
C-14~25Methyl carbon.
OCH₃~56Methoxy carbon.
Daunosamine Moiety
C-1'~100Anomeric carbon.
C-2', C-3', C-4', C-5'50 - 70Carbons of the sugar ring.
C-6'~17Methyl carbon.

Note: The most significant predicted change is the upfield shift of C-13 from a ketone (~210 ppm) to a secondary alcohol (~65 ppm).[2]

Table 3: Mass Spectrometry Data

TechniqueExpected m/zFragmentation Pattern
ESI-MS (+)[M+H]⁺Cleavage of the glycosidic bond is a major fragmentation pathway, resulting in the loss of the daunosamine sugar.[4][5]
High-Resolution MSCalculated Exact MassProvides high-accuracy mass for molecular formula determination.

Table 4: UV-Visible Spectroscopy Data

Solventλmax (nm)Notes
Methanol or Ethanol~233, ~253, ~290, ~480-530The visible absorption band is characteristic of the anthraquinone chromophore.[6][7]

Table 5: Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3300 - 3500O-H and N-H stretching (broad)
2850 - 3000C-H stretching
~1615, ~1580C=C aromatic ring stretching
~1710C=O stretching (quinone) - Note: The C-13 ketone band at ~1730 cm⁻¹ in daunorubicin will be absent.[6]
~1285C-N stretching
1000 - 1200C-O stretching

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of anthracycline compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (OH, NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments: To aid in structural elucidation, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[8]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[9] A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap, or FT-ICR) is recommended.[10]

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information. The primary fragmentation is expected to be the cleavage of the glycosidic bond.[11]

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the pure solvent as a blank. Record the wavelengths of maximum absorbance (λmax).[7][12]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Perform a background scan with the empty sample holder (or pure KBr pellet) prior to the sample scan.[13]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel anthracycline derivative like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS UV_Vis UV-Visible Spectroscopy Purification->UV_Vis IR Infrared Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment IR->Structure_Elucidation Data_Comparison Comparison with Predicted Data Structure_Elucidation->Data_Comparison Purity_Assessment->Data_Comparison Final_Report Final Characterization Report Data_Comparison->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While experimental data for this compound is not yet publicly available, a comprehensive spectroscopic profile can be predicted based on the well-documented characteristics of daunorubicin and the broader anthracycline family. This guide provides a foundational set of expected data and standardized methodologies to support the future empirical analysis of this and other novel anthracycline derivatives. The successful synthesis and characterization of such compounds are vital for the ongoing development of next-generation anticancer therapeutics with improved clinical profiles.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 11-Deoxy-13-dihydrodaunorubicin, an anthracycline antibiotic. Due to the limited availability of direct experimental data for this specific analogue, this document also presents generalized experimental protocols for the determination of key physicochemical properties, based on established methods for related anthracycline compounds. Furthermore, representative signaling pathways and a typical experimental workflow relevant to this class of molecules are illustrated to provide a broader context for research and development.

Physicochemical Properties

PropertyValueSource
IUPAC Name 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9-dihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dioneBOC Sciences
CAS Number 71800-90-3BOC Sciences
Molecular Formula C₂₇H₃₁NO₉BOC Sciences
Molecular Weight 513.5 g/mol BOC Sciences
InChIKey GRVBOQWAGWTZLJ-UHFFFAOYSA-NBOC Sciences
Canonical SMILES CC1C(C(C(OC2CC(C3=C(C4=C(C(=C3O)C(=O)C5=C4C=CC=C5OC)O)C(=O)C2)O)(C(C)O)O)CO)N)OInferred
Appearance Reddish powder (presumed, based on related anthracyclines)[1]
Melting Point Not experimentally determined.-
Solubility Freely soluble in water and methanol (presumed, based on related anthracyclines).[1]-
pKa Not experimentally determined.-

Experimental Protocols

The following sections describe generalized experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[2][3][4]

Methodology: Capillary Method [2][4][5][6]

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[2][5][6]

  • Heating: The heating bath is heated slowly and steadily, with constant stirring for uniform temperature distribution. The rate of temperature increase should be around 1-2°C per minute as the expected melting point is approached.[2]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded as the melting range.[2][5]

  • Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure accuracy and consistency.

Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a standard approach to determine equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a sealed container.[7]

  • Equilibration: The container is agitated in a constant temperature water bath (typically 37 ± 1 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[7]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[7] A standard calibration curve is used for accurate quantification.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent condition.[7]

pKa Determination

The ionization constant (pKa) is essential for understanding the behavior of a drug molecule in different pH environments, which affects its absorption, distribution, and target interaction. Spectrophotometric and potentiometric titrations are common methods for pKa determination.

Methodology: UV-Visible Spectrophotometry [8]

  • Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of buffer solutions with a range of known pH values are also prepared.

  • Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to obtain a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule exhibit a significant difference in molar absorptivity is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Biological Context and Experimental Workflows

While specific biological data for this compound is limited, the mechanism of action for the broader class of anthracyclines is well-documented.

Representative Signaling Pathways

Daunorubicin and its analogues are known to exert their cytotoxic effects through multiple mechanisms, primarily by inhibiting topoisomerase II and inducing apoptosis.[9][10][11][12][13]

Anthracyclines intercalate into DNA and stabilize the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and leading to double-strand breaks.[9][10][12][13]

Topoisomerase_II_Inhibition cluster_cell Cancer Cell Anthracycline This compound (Anthracycline) DNA Nuclear DNA Anthracycline->DNA Intercalation DNA_TopoII_Complex DNA-Topoisomerase II Cleavage Complex Anthracycline->DNA_TopoII_Complex Stabilization DNA->DNA_TopoII_Complex TopoII Topoisomerase II TopoII->DNA_TopoII_Complex DSB DNA Double-Strand Breaks DNA_TopoII_Complex->DSB Inhibition of Re-ligation Apoptosis Apoptosis DSB->Apoptosis Induction

Caption: Topoisomerase II inhibition by an anthracycline.

Daunorubicin can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15][16][17] A key initiating event can be the generation of ceramide through the hydrolysis of sphingomyelin.[14]

Daunorubicin_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Mitochondria DNR Daunorubicin SMase Sphingomyelinase DNR->SMase Activates Ceramide Ceramide SMase->Ceramide Hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide JNK JNK Pathway Ceramide->JNK Activates Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) Ceramide->Caspase_Cascade Activates Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Apoptosis Apoptosis Caspase_Cascade->Apoptosis Mitochondria->Caspase_Cascade Cytochrome c release

Caption: Daunorubicin-induced apoptosis signaling.

Generalized Experimental Workflow

The synthesis and analysis of novel anthracycline derivatives typically involve a multi-step process including chemical modification of a parent compound followed by purification and characterization.

Experimental_Workflow Start Start: Daunorubicin (Parent Compound) Synthesis Chemical Synthesis (e.g., Reduction, Alkylation) Start->Synthesis Extraction Reaction Work-up & Extraction Synthesis->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Purity & Identity Check (HPLC, NMR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product Physicochemical Physicochemical Characterization (MP, Solubility, pKa) Final_Product->Physicochemical Biological Biological Activity Assays Final_Product->Biological

Caption: Generalized workflow for anthracycline derivative synthesis and characterization.

References

Unveiling the Molecular Targets of 11-Deoxy-13-dihydrodaunorubicin: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating the molecular targets of 11-Deoxy-13-dihydrodaunorubicin, an anthracycline antibiotic. Drawing upon the established mechanisms of the broader anthracycline class, this document outlines the presumed primary targets and details the experimental protocols necessary to confirm these interactions. The information presented herein is intended to serve as a foundational resource for researchers investigating the mechanism of action and potential therapeutic applications of this compound.

Introduction to this compound

This compound is an anthracycline antibiotic originally isolated from Micromonospora sp.[1]. Like other members of the anthracycline family, such as doxorubicin and daunorubicin, it exhibits anti-tumor and antibacterial activity. The core mechanism of action for anthracyclines is widely attributed to their ability to interfere with DNA replication and repair processes within cancer cells. This is primarily achieved through two key interactions: intercalation into the DNA double helix and inhibition of topoisomerase II, a critical enzyme in maintaining DNA topology.

Primary Putative Targets

Based on the well-documented activities of related anthracyclines, the primary molecular targets of this compound are presumed to be:

  • DNA: The planar aromatic structure of the anthracycline molecule allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. This distortion of the DNA structure can inhibit the processes of transcription and replication.

  • Topoisomerase II: This enzyme is responsible for resolving DNA tangles and supercoils by creating transient double-strand breaks. Anthracyclines are known to stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks and subsequent cell death.

Target Validation: Experimental Approaches

A multi-faceted approach is essential for the robust validation of the interaction between this compound and its putative targets. This involves a combination of in vitro biochemical assays and cell-based methods to confirm direct binding and functional consequences.

In Vitro Target Interaction Analysis

Table 1: Illustrative Quantitative Data for Target Binding Affinity

AnalyteTargetMethodBinding Affinity (Kd)IC50
This compoundCalf Thymus DNAEthidium Bromide Displacement Assay[Data Not Available][Data Not Available]
This compoundHuman Topoisomerase IIαDecatenation Assay[Data Not Available][Data Not Available]
Daunorubicin (Reference)Calf Thymus DNAEthidium Bromide Displacement Assay~ 1 µMN/A
Daunorubicin (Reference)Human Topoisomerase IIαDecatenation AssayN/A~ 5 µM

Note: The data in this table is illustrative and based on typical values for related anthracyclines. Specific experimental determination for this compound is required.

Cellular Target Engagement

Table 2: Illustrative Data for Cellular Target Engagement and Cytotoxicity

Cell LineAssayParameterThis compound
K562 (Human Leukemia)Cytotoxicity Assay (MTT)IC50[Data Not Available]
K562 (Human Leukemia)Cellular Thermal Shift Assay (CETSA)ΔTm (Topoisomerase IIα)[Data Not Available]
K562 (Human Leukemia)Comet AssayDNA Damage[Data Not Available]

Note: The data in this table is illustrative. Specific experimental determination for this compound is required.

Experimental Protocols

DNA Intercalation Assay: Ethidium Bromide Displacement

This assay indirectly measures the binding of a compound to DNA by observing the displacement of a fluorescent DNA intercalator, ethidium bromide (EtBr).

Materials:

  • Calf Thymus DNA

  • Ethidium Bromide (EtBr)

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Protocol:

  • Prepare a stock solution of Calf Thymus DNA in Tris-HCl buffer.

  • Prepare a working solution of EtBr in the same buffer.

  • In a quartz cuvette, mix the DNA solution with the EtBr solution and allow it to incubate in the dark for 5 minutes to allow for EtBr intercalation.

  • Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

  • Add increasing concentrations of this compound to the cuvette.

  • After each addition, incubate for 2 minutes and measure the fluorescence intensity.

  • A decrease in fluorescence indicates the displacement of EtBr from the DNA by the test compound.

  • The binding affinity (Kd) can be calculated from the quenching of fluorescence.

Topoisomerase II Inhibition Assay: Decatenation of kDNA

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • ATP

  • Assay Buffer (containing MgCl2, KCl, etc.)

  • This compound

  • Loading Dye

  • Agarose gel

  • Ethidium Bromide

  • Gel electrophoresis apparatus and imaging system

Protocol:

  • Set up reaction tubes on ice.

  • To each tube, add assay buffer, ATP, and kDNA.

  • Add varying concentrations of this compound to the respective tubes. A control tube with no inhibitor should be included.

  • Initiate the reaction by adding a fixed amount of human topoisomerase IIα to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding loading dye containing a protein denaturant (e.g., SDS).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • The concentration of this compound that inhibits 50% of the decatenation activity (IC50) can be determined by analyzing the intensity of the decatenated DNA bands.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[2][3][4][5]

Materials:

  • Cancer cell line (e.g., K562)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against Topoisomerase IIα

  • Western blotting reagents and equipment

Protocol:

  • Culture the selected cancer cell line to the desired confluency.

  • Treat the cells with either vehicle control or a specific concentration of this compound and incubate for a defined period.

  • Harvest and wash the cells with PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells to release the proteins.

  • Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein.

  • Analyze the soluble fractions by Western blotting using an antibody specific for topoisomerase IIα.

  • Quantify the band intensities to determine the melting temperature (Tm) of topoisomerase IIα in the presence and absence of the drug. An increase in Tm indicates target engagement.

Visualizing Molecular Interactions and Workflows

Proposed Signaling Pathway of this compound

cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response drug 11-Deoxy-13- dihydrodaunorubicin dna Nuclear DNA drug->dna Intercalation topoII Topoisomerase II drug->topoII Inhibition dna_damage DNA Double-Strand Breaks topoII->dna_damage Stabilization of Cleavage Complex apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Target Identification

cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_validation Validation intercalation DNA Intercalation Assay (Ethidium Bromide Displacement) target_validated Target Validated intercalation->target_validated topo_inhibition Topoisomerase II Assay (kDNA Decatenation) topo_inhibition->target_validated cetsa Cellular Thermal Shift Assay (CETSA) cetsa->target_validated cytotoxicity Cytotoxicity Assay (e.g., MTT) cytotoxicity->target_validated comet Comet Assay (DNA Damage) comet->target_validated

Caption: Workflow for the identification and validation of molecular targets.

Conclusion

The identification and validation of molecular targets are paramount for the development of novel anticancer agents. For this compound, the established mechanisms of the anthracycline class provide a strong rationale for prioritizing DNA and topoisomerase II as the primary targets. The experimental protocols detailed in this guide offer a robust framework for confirming these interactions and quantifying their effects. Further investigation using these and other advanced techniques will be crucial in fully elucidating the pharmacological profile of this compound and paving the way for its potential clinical application.

References

The Cellular Journey of Anthracyclines: A Technical Guide to Understanding the Uptake and Localization of Daunorubicin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, a comprehensive search of the scientific literature reveals a notable absence of specific studies on the cellular uptake and localization of 11-Deoxy-13-dihydrodaunorubicin . This suggests that this particular derivative of daunorubicin may be a novel, hypothetical, or less-explored compound.

Therefore, this technical guide will provide an in-depth overview of the well-documented cellular uptake and localization mechanisms of the parent compound, daunorubicin , and its closely related analogs. The principles, experimental protocols, and potential signaling pathways described herein are based on extensive research on these widely studied anthracyclines and can serve as a foundational framework for investigating novel derivatives such as this compound.

Introduction to Anthracycline Cellular Dynamics

Anthracyclines, a class of potent chemotherapeutic agents, exert their cytotoxic effects primarily by intercalating with DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells.[1] The efficacy of these drugs is critically dependent on their ability to traverse the cell membrane, accumulate within the cell, and reach their primary intracellular targets. Understanding the intricate processes of cellular uptake and subcellular localization is paramount for the rational design of more effective and less toxic anthracycline-based therapies.

This guide will delve into the known mechanisms governing the cellular entry and compartmentalization of daunorubicin and its derivatives, provide standardized protocols for their investigation, and present visual representations of the key pathways and experimental workflows.

Mechanisms of Cellular Uptake

The entry of anthracyclines into cells is a multifaceted process that is not yet fully elucidated. Evidence suggests the involvement of both passive and active transport mechanisms.

Passive Diffusion

The lipophilic nature of the aglycone moiety of anthracyclines allows them to passively diffuse across the lipid bilayer of the cell membrane. The rate of diffusion is influenced by the drug's concentration gradient and its physicochemical properties, such as lipophilicity. Modifications to the anthracycline structure that increase its lipophilicity can enhance its cellular uptake.[2]

Carrier-Mediated Transport

Increasing evidence points towards the involvement of membrane transporters in the uptake of anthracyclines. While the specific transporters are not fully characterized for all derivatives, studies have suggested the potential involvement of nucleoside transporters (NTs) and other carrier proteins in the transmembrane transport of compounds like daunorubicin.[3][4][5]

Subcellular Localization: A Tale of Two Compartments

Once inside the cell, daunorubicin and its analogs exhibit a characteristic pattern of subcellular distribution, primarily accumulating in the nucleus and lysosomes. The specific localization can be influenced by the chemical structure of the derivative.[6][7]

Nuclear Accumulation

The nucleus is the primary site of action for anthracyclines. Their planar aromatic ring system facilitates intercalation into the DNA double helix.[1] The positively charged amino group on the daunosamine sugar moiety is crucial for this interaction, as it forms ionic bonds with the negatively charged phosphate backbone of DNA. The extent of nuclear accumulation often correlates with the drug's DNA binding affinity and its cytotoxic potency.[8]

Lysosomal Sequestration

Anthracyclines are weak bases and can become protonated and trapped within the acidic environment of lysosomes. This process, known as lysosomal sequestration, can act as a cellular defense mechanism by reducing the amount of drug available to reach the nucleus. However, the accumulation of anthracyclines in lysosomes can also lead to lysosomal membrane permeabilization and the release of hydrolytic enzymes, contributing to cellular damage.[6] The structure of the anthracycline derivative can significantly impact its propensity for lysosomal accumulation.[6][7]

Data Presentation: Comparative Cellular Uptake and Localization

While specific quantitative data for this compound is unavailable, the following tables provide a representative summary of typical quantitative data obtained for daunorubicin and a hypothetical lipophilic derivative in a cancer cell line. These values are for illustrative purposes and would need to be experimentally determined for any new compound.

Table 1: Cellular Uptake of Daunorubicin vs. a Hypothetical Lipophilic Derivative

CompoundIncubation Time (min)Intracellular Concentration (µM)
Daunorubicin305.2 ± 0.8
608.9 ± 1.2
12012.5 ± 2.1
Hypothetical Lipophilic Derivative309.8 ± 1.5
6015.3 ± 2.4
12021.7 ± 3.5

Table 2: Subcellular Localization of Daunorubicin vs. a Hypothetical Lipophilic Derivative

CompoundNuclear Accumulation (%)Lysosomal Accumulation (%)Cytoplasmic (non-lysosomal) (%)
Daunorubicin65 ± 525 ± 410 ± 2
Hypothetical Lipophilic Derivative45 ± 645 ± 710 ± 3

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cellular uptake and localization of anthracyclines.

Fluorescence Microscopy for Visualization of Cellular Localization

This method allows for the direct visualization of the intracellular distribution of fluorescent anthracyclines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips and culture to 60-70% confluency.

  • Drug Incubation: Treat the cells with the desired concentration of the anthracycline (e.g., 1-5 µM daunorubicin) for various time points (e.g., 30 min, 1 hr, 4 hr) at 37°C.

  • Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain such as Hoechst 33342 or DAPI for 10-15 minutes.

  • Lysosomal Staining (Optional): To visualize lysosomes, use a lysosome-specific fluorescent probe like LysoTracker Green according to the manufacturer's protocol.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for the anthracycline (e.g., Texas Red filter for daunorubicin), the nuclear stain (e.g., DAPI filter), and the lysosomal stain (e.g., FITC filter).[9]

  • Image Analysis: Analyze the captured images to determine the subcellular localization of the drug. Co-localization analysis with nuclear and lysosomal markers can provide quantitative data on the distribution.

Flow Cytometry for Quantification of Cellular Uptake

Flow cytometry provides a high-throughput method to quantify the mean fluorescence intensity of a cell population, which is proportional to the intracellular drug concentration.[10][11][12]

Protocol:

  • Cell Culture: Grow cancer cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

  • Drug Incubation: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with the anthracycline at various concentrations and for different durations at 37°C.

  • Washing: After incubation, pellet the cells by centrifugation and wash them twice with ice-cold PBS to remove extracellular drug.

  • Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% fetal bovine serum).

  • Flow Cytometric Analysis: Analyze the cells on a flow cytometer using the appropriate laser for excitation (e.g., 488 nm for daunorubicin) and a corresponding emission filter (e.g., a bandpass filter around 585 nm).[13][14]

  • Data Analysis: Determine the mean fluorescence intensity of the cell population. A standard curve can be generated using known concentrations of the drug to convert fluorescence intensity to intracellular concentration.

Subcellular Fractionation for Quantitative Localization

This biochemical technique separates different cellular organelles, allowing for the quantification of the drug in each fraction.[15][16]

Protocol:

  • Cell Culture and Treatment: Grow a large number of cells (e.g., 1 x 10^8 cells) and treat them with the anthracycline as described above.

  • Cell Lysis: Harvest the cells and lyse them using a Dounce homogenizer in a hypotonic buffer.

  • Differential Centrifugation:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 min) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet the mitochondria.

    • Further centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g for 1 hr) to pellet the microsomal fraction (containing lysosomes and endoplasmic reticulum). The final supernatant is the cytosolic fraction.

  • Drug Extraction: Extract the anthracycline from each fraction using an appropriate solvent (e.g., an acidic alcohol solution).

  • Quantification: Quantify the amount of drug in each extract using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

Cellular_Uptake_Mechanisms Figure 1: Cellular Uptake Mechanisms of Anthracyclines cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Anthracycline_Ext Anthracycline Passive_Diffusion Passive Diffusion Anthracycline_Ext->Passive_Diffusion Lipophilicity dependent Carrier_Mediated Carrier-Mediated Transport Anthracycline_Ext->Carrier_Mediated Transporter involvement Anthracycline_Int Anthracycline Passive_Diffusion->Anthracycline_Int Carrier_Mediated->Anthracycline_Int

Caption: Cellular entry of anthracyclines via passive and active transport.

Subcellular_Localization Figure 2: Subcellular Localization of Anthracyclines cluster_nucleus Nucleus cluster_lysosome Lysosome (Acidic pH) Anthracycline_Cytoplasm Cytoplasmic Anthracycline DNA DNA Intercalation Topoisomerase II Inhibition Anthracycline_Cytoplasm->DNA Nuclear Import Sequestration Protonation and Trapping Anthracycline_Cytoplasm->Sequestration Lysosomal Uptake

Caption: Primary subcellular destinations of anthracycline molecules.

Experimental_Workflow_Localization Figure 3: Experimental Workflow for Studying Localization cluster_methods Analysis Methods Start Cancer Cell Culture Incubation Incubate with Anthracycline Start->Incubation Washing Wash to Remove Extracellular Drug Incubation->Washing Microscopy Fluorescence Microscopy (Visualization) Washing->Microscopy Flow_Cytometry Flow Cytometry (Quantification of Uptake) Washing->Flow_Cytometry Fractionation Subcellular Fractionation (Quantitative Localization) Washing->Fractionation Data_Analysis Data Analysis and Interpretation Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis Fractionation->Data_Analysis

Caption: Workflow for investigating anthracycline uptake and localization.

Conclusion

The cellular uptake and subcellular localization of anthracyclines are complex and dynamic processes that are fundamental to their therapeutic activity. While specific data for this compound remains to be established, the knowledge gained from decades of research on daunorubicin and its analogs provides a robust framework for future investigations. The experimental protocols and conceptual models presented in this guide offer a starting point for researchers and drug development professionals to explore the cellular pharmacology of novel anthracycline derivatives, with the ultimate goal of developing more effective and safer cancer therapies.

References

The Pharmacokinetic Profile of Daunorubicin and its Metabolite, Daunorubicinol: A Surrogate for Understanding 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Daunorubicin is an anthracycline antibiotic widely used in the treatment of acute myeloid leukemia (AML) and other cancers. Its therapeutic efficacy and toxicity are closely linked to its pharmacokinetic properties and those of its principal metabolite, daunorubicinol. Understanding these parameters is crucial for optimizing dosing regimens, predicting drug interactions, and developing novel, safer analogues. This guide synthesizes available data on the pharmacokinetics of daunorubicin and daunorubicinol, presenting it in a format accessible to researchers and drug development professionals.

Pharmacokinetic Parameters

The pharmacokinetics of daunorubicin are characterized by rapid distribution and a high clearance rate. It is extensively metabolized to daunorubicinol, which has a longer half-life and contributes significantly to both the therapeutic and toxic effects of the parent drug.

Table 1: Comparative Pharmacokinetic Parameters of Daunorubicin and Daunorubicinol in Humans
ParameterDaunorubicinDaunorubicinolReference
Plasma Half-life (t½) ~14.5 hours~23.1 hours[1]
Area Under the Curve (AUC) Variable, dose-dependentGenerally higher than daunorubicin[1][2][3]
Clearance (CL) HighLower than daunorubicin[2][4]
Volume of Distribution (Vd) Very highN/A[4]
Metabolic Ratio (AUCmetabolite/AUCparent) ~0.32N/A[3]
Table 2: Tissue Distribution of Daunorubicin and Daunorubicinol in a Rat Model
TissueDaunorubicin Peak Concentration (µg/g)Daunorubicinol Peak Concentration (µg/g)Daunorubicin Elimination Half-life (h)Daunorubicinol Elimination Half-life (h)AUC Ratio (Daunorubicinol/Daunorubicin)Reference
Heart 15.2 ± 1.43.4 ± 0.419.338.51.7[1]
Plasma 133 ± 7 (ng/mL)36 ± 2 (ng/mL)14.523.11.9[1]

Metabolism and Elimination

The primary metabolic pathway for daunorubicin is the reduction of its C-13 keto group to a hydroxyl group, forming daunorubicinol. This reaction is catalyzed by cytosolic aldo-keto reductases. Both the parent drug and its metabolite are subject to further biotransformation, including conjugation and excretion.

cluster_metabolism Metabolic Pathway of Daunorubicin Daunorubicin Daunorubicin Daunorubicinol Daunorubicinol (13-dihydrodaunorubicin) Daunorubicin->Daunorubicinol Aldo-keto reductases Conjugates Conjugated Metabolites Daunorubicin->Conjugates Daunorubicinol->Conjugates Excretion Biliary and Renal Excretion Conjugates->Excretion

Caption: Metabolic conversion of daunorubicin to daunorubicinol and subsequent elimination pathways.

Experimental Protocols

The following provides a generalized methodology for the analysis of daunorubicin and daunorubicinol pharmacokinetics, based on common practices cited in the literature.

Sample Collection and Preparation
  • Blood Sampling: Collect peripheral blood samples at predetermined time points following drug administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Add a precipitating agent (e.g., methanol, acetonitrile) to the plasma to remove proteins.

  • Extraction: Perform liquid-liquid or solid-phase extraction to isolate the analytes of interest (daunorubicin and daunorubicinol).

  • Reconstitution: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

Analytical Method

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a common method for the quantification of daunorubicin and its metabolites.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

  • Flow Rate: A constant flow rate is maintained.

  • Detection: Fluorescence detection with appropriate excitation and emission wavelengths for daunorubicin and daunorubicinol.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental modeling software.

cluster_workflow Pharmacokinetic Analysis Workflow A Sample Collection (Blood/Plasma) B Sample Preparation (Extraction) A->B C HPLC-Fluorescence Analysis B->C D Concentration-Time Data C->D E Pharmacokinetic Modeling D->E F PK Parameters (AUC, t½, CL) E->F

Caption: A generalized workflow for the experimental determination of pharmacokinetic parameters.

Cellular Pharmacokinetics

The intracellular concentration of daunorubicin and its metabolites is a critical determinant of its cytotoxic activity. Studies have shown that plasma concentrations do not always correlate with intracellular levels in leukemic cells.[5] The ratio of intracellular to plasma concentration can be influenced by factors such as the tumor load.[5]

Implications for 11-Deoxy-13-dihydrodaunorubicin

The structural modification at the 11-position (deoxygenation) in this compound could potentially influence its pharmacokinetic profile in several ways:

  • Lipophilicity: The removal of the hydroxyl group at the 11-position may increase the lipophilicity of the molecule. This could lead to a larger volume of distribution and altered tissue penetration, including potentially enhanced penetration of the blood-brain barrier.

  • Metabolism: The modification may affect the affinity of the compound for metabolizing enzymes, potentially altering its rate of conversion and elimination.

  • Transporter Interactions: Changes in the molecular structure could influence its interaction with drug transporters (e.g., P-glycoprotein), which could impact its cellular uptake and efflux.

Conclusion and Future Directions

While the pharmacokinetics of daunorubicin and daunorubicinol are well-documented, further research is needed to elucidate the specific profile of novel analogues like this compound. Future studies should focus on in vitro metabolism assays, in vivo pharmacokinetic studies in animal models, and eventual clinical trials to fully characterize its absorption, distribution, metabolism, and excretion. A thorough understanding of these parameters will be essential for the successful clinical development of this and other next-generation anthracyclines.

References

In Silico Modeling of 11-Deoxy-13-dihydrodaunorubicin Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-13-dihydrodaunorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers. The primary mechanism of action for anthracyclines involves the inhibition of DNA topoisomerase II and the intercalation into DNA, leading to the disruption of DNA replication and repair processes and ultimately inducing apoptosis in cancer cells.[1] Understanding the molecular interactions of this compound with its biological targets is crucial for optimizing its therapeutic efficacy and mitigating adverse effects. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate these interactions at an atomic level.

This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its key molecular targets. It summarizes available quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows.

Quantitative Data Presentation

CompoundTargetMethodBinding Affinity/Energy (kcal/mol)Reference Compound(s)
DoxorubicinDNA DuplexMolecular Modeling-4.99Doxorubicin
N-(trifluoroacetyl) doxorubicinDNA DuplexMolecular Modeling-4.92Doxorubicin
AotaphenazineDNA-Topoisomerase II ComplexMolecular Docking-19.12Doxorubicin (IC50 = 30.16 nM)
AotaphenazineDNA-Topoisomerase II ComplexMM-GBSA-29.81Doxorubicin
CiprofloxacinHuman Topoisomerase IIαMolecular Docking-6.54-
GatifloxacinHuman Topoisomerase IIαMolecular Docking-6.86-
MoxifloxacinHuman Topoisomerase IIαMolecular Docking-7.70-

Note: The presented data is for related anthracyclines and other topoisomerase II inhibitors and should be interpreted as indicative of the potential binding characteristics of this compound.

Experimental Protocols

In silico modeling of small molecule-target interactions typically involves a multi-step workflow. The following are detailed methodologies for key experiments commonly employed in the study of anthracycline interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol using AutoDock Vina:

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein (e.g., human topoisomerase II in complex with DNA) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues.

    • Define the binding site (grid box) encompassing the active site where the natural ligand binds or where intercalation is expected to occur.

  • Preparation of the Ligand:

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a 3D conformation from its 2D structure using software like ChemDraw or an online server.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters.

    • The software will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked binding poses in a molecular visualization program (e.g., PyMOL, VMD).

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Protocol using GROMACS:

  • System Preparation:

    • Start with the best-ranked docked complex of this compound with the DNA-topoisomerase II complex obtained from molecular docking.

    • Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein, DNA, and the ligand. Ligand parameters may need to be generated using a tool like Antechamber.

    • Place the complex in a periodic box of appropriate shape and size.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the heavy atoms of the protein-ligand complex restrained.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Run a simulation at constant pressure to ensure the correct density of the system.

  • Production MD Run:

    • Run the production simulation for a desired length of time (e.g., 100-500 nanoseconds) without any restraints. Trajectories and energies are saved at regular intervals.

  • Analysis of Trajectories:

    • Analyze the MD trajectory to study the stability of the complex (Root Mean Square Deviation - RMSD), flexibility of the protein and ligand (Root Mean Square Fluctuation - RMSF), hydrogen bond interactions, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods).

Visualizations

Signaling Pathway of Anthracycline Action

The following diagram illustrates the generally accepted mechanism of action for anthracyclines, which involves both DNA intercalation and the inhibition of topoisomerase II.

Anthracycline_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Anthracycline This compound DNA DNA Anthracycline->DNA Intercalates TopoII Topoisomerase II Anthracycline->TopoII Binds to DNA-TopoII complex Intercalation DNA Intercalation TopoII_Inhibition Topoisomerase II Inhibition DNA_Damage DNA Double-Strand Breaks Intercalation->DNA_Damage Causes TopoII_Inhibition->DNA_Damage Prevents religation, leading to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of this compound.

In Silico Modeling Workflow

The diagram below outlines the logical steps involved in a typical in silico modeling study of a small molecule inhibitor.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_output Output Target_Selection Target Identification (e.g., Topoisomerase II, DNA) Receptor_Prep Receptor Preparation (PDB Structure Processing) Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (Binding Pose Prediction) Ligand_Prep->Docking Receptor_Prep->Docking MD_Simulation Molecular Dynamics (Dynamic Stability Assessment) Docking->MD_Simulation Select best pose Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) MD_Simulation->Interaction_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Simulation->Binding_Energy SAR Structure-Activity Relationship (SAR) Insights Interaction_Analysis->SAR Binding_Energy->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for in silico drug design and analysis.

References

Methodological & Application

Application Notes and Protocols for the Purification of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-13-dihydrodaunorubicin is an anthracycline derivative and an analogue of the potent chemotherapeutic agent daunorubicin. As with other anthracyclines, achieving high purity is critical for its use in research and pharmaceutical development to ensure safety and efficacy. While specific, validated purification protocols for this compound are not extensively documented in publicly available literature, methodologies for closely related compounds, such as daunorubicin, doxorubicin, and their 13-dihydro metabolites, provide a strong foundation for developing a robust purification strategy.

These application notes provide a comprehensive guide to the purification of this compound, drawing upon established techniques for analogous compounds. The protocols outlined below for high-performance liquid chromatography (HPLC), sample preparation, and crystallization should be considered as a starting point for method development and will likely require optimization for this specific molecule.

Purification Strategies

The primary methods for the purification of anthracyclines involve chromatographic techniques, with reversed-phase high-performance liquid chromatography (RP-HPLC) being the most prevalent and effective approach.[1][2] Crystallization can be employed as a final step to obtain a highly pure, solid product.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and purification of daunorubicin analogues.[4] The selection of the stationary phase, mobile phase, and detection parameters are critical for achieving optimal separation.

Table 1: Summary of HPLC Parameters for Daunorubicin and Related Compounds

ParameterTypical ConditionsReference
Stationary Phase Kromasil C18 (250 mm x 4.6 mm, 5 µm), Supelcosil LC-CN (25 cm x 4.6 mm, 5 µm), Luna Omega C18 (50 mm x 2.1 mm, 1.6 µm)[1][5]
Mobile Phase Isocratic: Methanol:Acetonitrile (75:25 v/v). Gradient: Methanol and water with 0.1% formic acid.[5]
Flow Rate 1.0 mL/min to 1.5 mL/min[2]
Detection UV at 254 nm or Fluorescence (Excitation: 480 nm, Emission: 560 nm)[1]
Linearity (r²) > 0.999 for Daunorubicin
Limit of Detection (LOD) 0.13 - 0.3 µg/mL for Daunorubicin
Limit of Quantification (LOQ) 1.0 µg/mL for Daunorubicin
Recovery 98.04–100.67% for Daunorubicin
Experimental Protocol: Preparative RP-HPLC Purification

This protocol is a general guideline and should be optimized for this compound.

1. Materials and Reagents:

  • Crude this compound sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Preparative HPLC system with a UV or fluorescence detector

  • Preparative C18 column

2. Mobile Phase Preparation:

  • Prepare Mobile Phase A: 0.1% formic acid in water.

  • Prepare Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Degas both mobile phases prior to use.

3. Sample Preparation:

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. Chromatographic Conditions (Starting Point):

  • Column: Preparative C18 column.

  • Flow Rate: Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B (hold)

    • 40-45 min: 80% to 20% B (return to initial conditions)

    • 45-50 min: 20% B (equilibration)

5. Fraction Collection:

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

6. Post-Purification Processing:

  • Combine the collected fractions.

  • Remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

7. Purity Analysis:

  • Analyze the purity of the final product using an analytical HPLC method.

Sample Preparation for Analysis

For the analysis of purity or for therapeutic drug monitoring, sample preparation is crucial to remove interfering substances.

Table 2: Sample Preparation Techniques for Anthracyclines

TechniqueProtocol SummaryReference
Liquid-Liquid Extraction Extraction of analytes from plasma with a chloroform/1-heptanol mixture (9:1) followed by re-extraction with 0.1 M orthophosphoric acid.[1]
Solid-Phase Extraction Use of C18-bonded silica cartridges for plasma samples.[2]
Protein Precipitation Precipitation of proteins in biological samples using methanol, acetonitrile, or acetone.[5]
Experimental Protocol: Solid-Phase Extraction (SPE) for Purity Analysis

1. Materials:

  • C18 SPE cartridge

  • Methanol

  • Water

  • Sample containing this compound

2. Cartridge Conditioning:

  • Wash the C18 cartridge with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of water.

3. Sample Loading:

  • Dissolve the sample in a suitable aqueous buffer and load it onto the SPE cartridge.

4. Washing:

  • Wash the cartridge with 3 mL of water to remove polar impurities.

  • Wash with a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar impurities.

5. Elution:

  • Elute the this compound with 1-2 mL of methanol or acetonitrile.

6. Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase for analysis.

Crystallization

Crystallization can be used as a final purification step to obtain a highly crystalline and stable product.

Experimental Protocol: Crystallization

A patent describing the synthesis of a related compound, epirubicin, mentions crystallization from acetone.[3] This can be adapted as a starting point.

1. Materials:

  • Purified this compound

  • Acetone (or other suitable anti-solvent)

2. Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent in which it is highly soluble.

  • Slowly add acetone as an anti-solvent with gentle stirring until the solution becomes turbid.

  • Allow the solution to stand at a controlled temperature (e.g., 4°C) to promote crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum.

Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Processing cluster_final Final Product cluster_analysis Quality Control cluster_cryst Final Form Crude Crude 11-Deoxy-13- dihydrodaunorubicin Dissolution Dissolution & Filtration Crude->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Collect Fraction Collection HPLC->Collect Evaporation Solvent Evaporation Collect->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Purity Analytical HPLC for Purity Lyophilization->Purity Crystallization Crystallization Lyophilization->Crystallization Final Pure Crystalline Product Purity->Final Crystallization->Final

Caption: General workflow for the purification of this compound.

Analytical_Workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Biological Biological Matrix (e.g., Plasma) LLE Liquid-Liquid Extraction Biological->LLE SPE Solid-Phase Extraction Biological->SPE PP Protein Precipitation Biological->PP Chemical Chemical Reaction Mixture Chemical->SPE HPLC Analytical RP-HPLC LLE->HPLC SPE->HPLC PP->HPLC Quant Quantification HPLC->Quant Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical assessment of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 11-Deoxy-13-dihydrodaunorubicin, an anthracycline antibiotic. The protocols outlined below are based on established techniques for the analysis of related compounds, such as daunorubicin and its metabolites.

Introduction

This compound is an analog of the potent chemotherapeutic agent daunorubicin. Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in various matrices, from pharmaceutical formulations to biological samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These values are essential for method development and data interpretation.

Table 1: Physicochemical Properties of this compound and Related Anthracyclines

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₂₇H₃₁NO₉513.5471800-90-3
DaunorubicinC₂₇H₂₉NO₁₀527.5220830-81-3[1]
Daunorubicinol (13-dihydrodaunorubicin)C₂₇H₃₁NO₁₀529.5328008-55-1[2]
11-DeoxydoxorubicinC₂₇H₂₉NO₁₀527.5273952-94-0[3]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various samples. A reversed-phase HPLC method is generally suitable for anthracyclines.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • A starting condition of 5-10% B, increasing to 90-95% B over 20-30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection:

    • UV-Vis: Monitoring at the absorption maximum (approximately 254 nm and 480 nm for anthracyclines)[4].

    • Fluorescence: Excitation at ~480 nm and emission at ~560 nm for enhanced sensitivity.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

Expected Results:

The retention time of this compound will depend on the specific column and gradient conditions. Due to the loss of a hydroxyl group (at position 11) and the reduction of the C-13 ketone compared to daunorubicin, it is expected to be more lipophilic and thus have a longer retention time than daunorubicin and daunorubicinol under reversed-phase conditions.

Table 2: Estimated HPLC Parameters

CompoundEstimated Retention Time (min)Detection Wavelength (nm)
This compound> Retention time of DaunorubicinolUV: 254, 480; Fluorescence: Ex 480, Em 560
DaunorubicinShorter than DaunorubicinolUV: 254, 480; Fluorescence: Ex 480, Em 560
DaunorubicinolShorter than this compoundUV: 254, 480; Fluorescence: Ex 480, Em 560
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Confirmation

LC-MS provides definitive identification and structural information by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Experimental Protocol:

  • LC System: Utilize the HPLC conditions described in section 3.1.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for anthracyclines due to the presence of an amino group.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (optimize for the compound of interest).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Collision Energy (for MS/MS): 10-30 eV (for fragmentation studies).

  • Data Acquisition: Acquire full scan data for identification and tandem MS (MS/MS) data for structural elucidation.

Expected Results:

The expected protonated molecule [M+H]⁺ for this compound (C₂₇H₃₁NO₉) would be at m/z 514.2077. Fragmentation patterns in MS/MS would likely involve the loss of the daunosamine sugar moiety.

Table 3: Expected Mass Spectrometry Data

CompoundAdductExact Mass [M+H]⁺ (m/z)
This compound[M+H]⁺514.2077
Daunorubicin[M+H]⁺528.1864
Daunorubicinol[M+H]⁺530.2022
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including the confirmation of stereochemistry.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents. The choice will depend on the solubility of the sample.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is essential for complete structural assignment.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

Expected Results:

The NMR spectra of this compound will show characteristic signals for the anthracycline core and the daunosamine sugar. Key differences compared to daunorubicin would be the absence of a signal for the C-11 hydroxyl proton and changes in the chemical shifts of protons and carbons around the C-13 position due to the reduction of the ketone to a hydroxyl group.

Table 4: Estimated ¹H NMR Chemical Shifts (in CDCl₃)

ProtonDaunorubicin (ppm)This compound (Estimated, ppm)
Aromatic Protons7.0 - 8.07.0 - 8.0
Anomeric Proton (H-1')~5.3~5.3
OCH₃~4.0~4.0
H-13-~3.6 (quartet)
CH₃-14~2.4 (singlet)~1.2 (doublet)
UV-Visible (UV-Vis) Spectroscopy for Preliminary Characterization

UV-Vis spectroscopy provides information about the chromophore of the molecule and can be used for rapid concentration determination.

Experimental Protocol:

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Measurement: Scan the absorbance from 200 to 800 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Expected Results:

Anthracyclines typically exhibit characteristic absorption maxima around 233, 253, 290, 480, 495, and 530 nm[5]. The spectrum of this compound is expected to be very similar to that of daunorubicin.

Table 5: Expected UV-Vis Absorption Maxima (in Methanol)

Compoundλmax (nm)
This compound~233, 253, 290, 480, 495, 530
Daunorubicin~233, 253, 290, 480, 495, 530

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample Crude Sample Purification Purification (e.g., Column Chromatography) Sample->Purification Pure_Compound Pure 11-Deoxy-13- dihydrodaunorubicin Purification->Pure_Compound HPLC HPLC (Purity & Quantification) Pure_Compound->HPLC LCMS LC-MS (Identification & MW) Pure_Compound->LCMS NMR NMR (Structural Elucidation) Pure_Compound->NMR UVVis UV-Vis (Preliminary ID) Pure_Compound->UVVis Data_Analysis Data Analysis & Structure Confirmation HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis UVVis->Data_Analysis

Caption: General experimental workflow for the characterization of this compound.

Metabolic Pathway of Daunorubicin

This compound is a metabolite of daunorubicin. The following diagram illustrates the enzymatic conversion of daunorubicin to its 13-dihydro metabolite, daunorubicinol. The formation of 11-deoxy derivatives is a subsequent metabolic step.

metabolic_pathway Daunorubicin Daunorubicin Daunorubicinol Daunorubicinol (13-dihydrodaunorubicin) Daunorubicin->Daunorubicinol C-13 Ketone Reduction Further_Metabolism Further Metabolism (e.g., deglycosylation, reduction at C-11) Daunorubicinol->Further_Metabolism Enzymes Carbonyl Reductases (CBR1, CBR3) Aldo-Keto Reductases (AKRs) Enzymes->Daunorubicin Target_Compound This compound Further_Metabolism->Target_Compound

Caption: Simplified metabolic pathway of daunorubicin to its derivatives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-13-dihydrodaunorubicin, also known as 11-Deoxydaunomycinol, is an anthracycline antibiotic.[1][2] Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. Their primary mechanisms of action typically involve the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, and ultimately inducing apoptosis (programmed cell death) in cancer cells. These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays to evaluate the efficacy of this compound against various cancer cell lines.

Due to a lack of publicly available, specific quantitative cytotoxicity data for this compound, the data presented in this document is illustrative and intended to serve as a template for data presentation.

Data Presentation

Quantitative Cytotoxicity Data

The following tables represent hypothetical data for the in vitro cytotoxicity of this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Exposure
MCF-7Breast Adenocarcinoma1.8 ± 0.2
A549Lung Carcinoma3.5 ± 0.4
HCT116Colon Carcinoma2.1 ± 0.3
K562Chronic Myeloid Leukemia0.9 ± 0.1
HeLaCervical Cancer2.5 ± 0.3

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in K562 Cells by this compound (48h treatment)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control03.2 ± 0.51.8 ± 0.3
This compound0.518.5 ± 2.16.4 ± 0.8
This compound1.035.7 ± 3.515.2 ± 1.9
This compound2.555.1 ± 4.828.9 ± 3.2

Data is presented as the mean percentage of cells ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in adherent cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (CAS No: 71800-90-3)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. d. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only). d. Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C, protected from light, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. c. Determine the IC₅₀ value from the curve using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This protocol outlines the procedure for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Human cancer cell line (e.g., K562)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting. b. Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).

  • Cell Harvesting and Staining: a. Harvest the cells by centrifugation. For adherent cells, first, trypsinize and then collect by centrifugation. b. Wash the cells twice with cold PBS. c. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour of staining. b. Use unstained and single-stained controls to set up the compensation and gates. c. Acquire data for at least 10,000 events per sample.

  • Data Analysis: a. Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells
    • Lower-right (Annexin V+/PI-): Early apoptotic cells
    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
    • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

Experimental Workflow and Signaling Pathways

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Treat cells with 11-Deoxy-13- dihydrodaunorubicin incubation_24h->drug_treatment incubation_48h Incubate for 48h drug_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Anthracycline_Signaling_Pathway Proposed Cytotoxic Signaling Pathway of this compound cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Cascade drug This compound dna_intercalation DNA Intercalation drug->dna_intercalation topo_inhibition Topoisomerase II Inhibition drug->topo_inhibition dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topo_inhibition->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis_induction Apoptosis Induction dna_damage->apoptosis_induction cell_death Cell Death cell_cycle_arrest->cell_death caspase_activation Caspase Activation apoptosis_induction->caspase_activation caspase_activation->cell_death

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for 11-Deoxy-13-dihydrodaunorubicin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-13-dihydrodaunorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a wide range of cancers. The mechanism of action for anthracyclines, such as the closely related compounds daunorubicin and doxorubicin, primarily involves the inhibition of topoisomerase II and intercalation into DNA, leading to the suppression of DNA replication and RNA synthesis. This ultimately induces apoptosis in cancer cells.

These application notes provide a generalized framework for conducting cell culture experiments with this compound. Due to the limited specific data available for this particular analog, the following protocols are based on established methods for other well-studied anthracyclines. Researchers should use these protocols as a starting point and optimize the conditions for their specific cell lines and experimental objectives.

Data Presentation: Comparative Cytotoxicity of Related Anthracyclines

Cell LineCancer TypeDoxorubicin IC50 (µM)
BFTC-905Bladder Cancer2.3
MCF-7Breast Cancer2.5[1]
M21Skin Melanoma2.8
HeLaCervical Carcinoma2.9
UMUC-3Bladder Cancer5.1
HepG2Hepatocellular Carcinoma12.2[1]
TCCSUPBladder Cancer12.6
Huh7Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20
A549Lung Cancer> 20

Note: IC50 values can vary significantly based on the assay method, exposure time, and specific cell line characteristics.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 2 x 10⁵ cells per well in 6-well plates and incubate overnight.[2]

    • Treat the cells with the desired concentration of this compound (e.g., based on the IC50 value) for 24 or 48 hours.[2] Include an untreated control.

  • Cell Harvesting:

    • Collect the culture supernatant (containing detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant and the detached cells.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

Signaling Pathways

The signaling pathways of this compound have not been explicitly elucidated. However, based on the known mechanisms of related anthracyclines like daunorubicin, a potential mechanism involves the induction of apoptosis through DNA damage response pathways, which can be influenced by the p53 tumor suppressor and may also impact other pathways like the Hedgehog signaling cascade.[3][4][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug 11-Deoxy-13- dihydrodaunorubicin ROS Reactive Oxygen Species (ROS) Drug->ROS DNA DNA Drug->DNA Intercalation TopoII Topoisomerase II Drug->TopoII Inhibition ROS->DNA Oxidative Damage p53 p53 Activation DNA->p53 DNA Damage Response TopoII->DNA DNA Breaks Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Line Culture seeding Cell Seeding (96-well or 6-well plates) start->seeding treatment Treatment with This compound (Dose-Response) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis analysis Data Analysis: IC50 Determination & Apoptosis Quantification cytotoxicity->analysis apoptosis->analysis end End: Results analysis->end

Caption: In vitro experimental workflow for drug efficacy testing.

References

Application Notes and Protocols for Efficacy Studies of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-13-dihydrodaunorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. Like other anthracyclines, its mechanism of action is believed to involve the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and induction of apoptosis in cancer cells. These application notes provide a framework for conducting preclinical efficacy studies of this compound using established animal models and in vitro assays. The primary focus is on the murine P388 lymphocytic leukemia model, which has been historically used for the evaluation of daunorubicin and its analogs.

Recommended Animal Model: Murine P388 Lymphocytic Leukemia

The P388 murine lymphocytic leukemia model is a well-characterized and widely used transplantable tumor model for screening and evaluating the in vivo efficacy of anticancer agents, particularly those with activity against hematological malignancies. Analogs of daunorubicin have shown significant antitumor activity in this model, making it a suitable choice for assessing the therapeutic potential of this compound.

Key Features of the P388 Model:

  • Rapid and reproducible tumor growth: Allows for relatively short experimental timelines.

  • Sensitivity to anthracyclines: Provides a relevant system to test the efficacy of new analogs.

  • Clear endpoint: Survival is the primary endpoint, providing robust and easily interpretable data.

Data Presentation

Table 1: In Vivo Efficacy of this compound against P388 Leukemia

Treatment GroupDose (mg/kg/day)Schedule of AdministrationMedian Survival Time (Days)Increase in Lifespan (%)Long-Term Survivors (>30 days)
Vehicle Control-Days 1-5-
This compoundDays 1-5
This compoundDays 1-5
This compoundDays 1-5
Daunorubicin (Positive Control)Days 1-5

Table 2: In Vitro Topoisomerase II Inhibition by this compound

CompoundConcentration (µM)% Inhibition of Topoisomerase II ActivityIC50 (µM)
This compound0.1
1
10
100
Etoposide (Positive Control)0.1
1
10
100

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in the Murine P388 Leukemia Model

1. Animal Husbandry:

  • Use female DBA/2 or B6D2F1 mice, 6-8 weeks old.

  • House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity).

  • Provide ad libitum access to standard chow and water.

  • Allow a one-week acclimatization period before the start of the experiment.

2. Tumor Implantation:

  • Maintain P388 leukemia cells in vivo by serial intraperitoneal (i.p.) passage in DBA/2 mice.

  • Harvest ascitic fluid from a donor mouse bearing a 6-8 day old tumor.

  • Prepare a suspension of P388 cells in sterile phosphate-buffered saline (PBS).

  • Implant 1 x 10^6 P388 cells intraperitoneally into each experimental mouse on Day 0.

3. Drug Preparation and Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or 5% dextrose solution).

  • Further dilute the stock solution to the desired concentrations for injection.

  • Administer the drug or vehicle control intraperitoneally once daily for a specified schedule (e.g., Days 1-5).

4. Monitoring and Endpoints:

  • Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

  • Record body weights every other day.

  • The primary endpoint is survival. Record the date of death for each animal.

  • Calculate the median survival time (MST) for each group.

  • Calculate the percentage increase in lifespan (% ILS) using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.

Protocol 2: In Vitro Topoisomerase II Decatenation Assay

1. Reagents and Materials:

  • Human Topoisomerase II alpha enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Ethidium bromide or other DNA stain

2. Assay Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or a positive control (e.g., etoposide).

  • Initiate the reaction by adding Topoisomerase II alpha enzyme to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Resolve the DNA products by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

3. Data Analysis:

  • Decatenated mini-circles will migrate faster into the gel than the catenated kDNA network.

  • Quantify the amount of decatenated DNA in each lane using densitometry software.

  • Calculate the percentage of inhibition of topoisomerase II activity for each drug concentration.

  • Determine the IC50 value, which is the concentration of the drug that inhibits 50% of the enzyme activity.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Mitochondrial Pathway of Apoptosis Drug This compound DNA DNA Intercalation Drug->DNA TopoisomeraseII Topoisomerase II Inhibition Drug->TopoisomeraseII DSB DNA Double-Strand Breaks DNA->DSB TopoisomeraseII->DSB p53 p53 Activation DSB->p53 Bax Bax/Bak Activation p53->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_0 In Vivo Efficacy Study Implantation Day 0: P388 Cell Implantation (1x10^6 cells, i.p.) Treatment Days 1-5: Drug Administration (i.p.) Implantation->Treatment Monitoring Daily Monitoring: Survival & Toxicity Treatment->Monitoring Analysis Data Analysis: Median Survival Time, % Increase in Lifespan Monitoring->Analysis

Caption: Experimental workflow for the P388 leukemia model.

Application Note: Measuring Topoisomerase II Inhibition by 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human topoisomerase II (Topo II) is an essential nuclear enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA, allowing another DNA segment to pass through before resealing the break. This catalytic activity makes Topo II a well-established and crucial target for anticancer drug development.

Anthracyclines, such as daunorubicin and doxorubicin, are a major class of chemotherapeutic agents that target Topo II. They are not catalytic inhibitors but rather "poisons," which stabilize the transient "cleavage complex" formed between Topo II and DNA. This stabilization prevents the religation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks and ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[1][2]

11-Deoxy-13-dihydrodaunorubicin is an analog of the clinically used anthracycline, daunorubicin. Evaluating its potential as a Topo II inhibitor is a key step in its preclinical development. This document provides an overview of the mechanism of Topo II inhibition by anthracyclines and detailed protocols for the most common in vitro assays used to quantify this activity: the DNA Decatenation Assay, the DNA Relaxation Assay, and the DNA Cleavage Assay.

Mechanism of Topoisomerase II Inhibition by Anthracyclines

The catalytic cycle of Topo II involves several key steps: binding to a DNA duplex (the G-segment), capturing a second duplex (the T-segment), cleaving the G-segment while covalently attaching to its 5' ends, passing the T-segment through the break, and finally, religating the G-segment. Anthracyclines like daunorubicin and its derivatives act by intercalating into the DNA at the site of cleavage and stabilizing the Topo II-DNA cleavage complex, thereby inhibiting the religation step.[1][2] This transforms the essential enzyme into a cellular toxin that generates lethal DNA lesions.

TopoII_Cycle cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Anthracyclines DNA_Binding 1. Topo II binds G-Segment DNA ATP_Binding 2. T-Segment capture & ATP binding DNA_Binding->ATP_Binding Cleavage 3. G-Segment Cleavage ATP_Binding->Cleavage Strand_Passage 4. T-Segment Passage Cleavage->Strand_Passage Cleavage_Complex Stabilized Topo II- DNA Cleavage Complex Cleavage->Cleavage_Complex Religation 5. G-Segment Religation Strand_Passage->Religation Release 6. T-Segment Release Religation->Release Release->DNA_Binding Cycle Repeats Inhibitor This compound (Anthracycline Poison) Inhibitor->Cleavage_Complex Intercalates & Traps Apoptosis DNA Breaks Lead to Apoptosis Cleavage_Complex->Apoptosis

Caption: Mechanism of Topo II inhibition by anthracycline poisons.

Data Presentation

Quantitative analysis of enzyme inhibition is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of the enzyme's activity in vitro. While specific IC50 values for this compound are not widely available in peer-reviewed literature, the following table provides reference values for well-characterized Topo II inhibitors against the human enzyme. These values can serve as a benchmark when evaluating novel compounds.

CompoundType of InhibitorAssay MethodIC50 (µM)Reference(s)
Doxorubicin PoisonTopo IIα Relaxation2.67[3][4]
Daunorubicin PoisonCell Proliferation (HL-60)0.019[5]
Etoposide (VP-16) PoisonTopo II Decatenation59.2 - 78.4[3][6]
Merbarone Catalytic InhibitorCell Proliferation (HL-60)38[5]

Note: IC50 values can vary significantly based on the specific assay conditions, enzyme isoform (α or β), and substrate used.

Experimental Protocols

The following are detailed protocols for standard in vitro assays to measure the inhibition of human Topoisomerase II. When testing a new compound like this compound, it is crucial to include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Etoposide or Doxorubicin).

Topoisomerase II DNA Decatenation Assay

This assay is considered the gold standard for measuring Topo II activity. It relies on the unique ability of Topo II to resolve interlocked (catenated) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles.[7][8] Inhibitors prevent this decatenation.

Decatenation_Workflow start Start: Prepare Reagents setup Assemble Reaction Mix (Buffer, ATP, kDNA, Water) start->setup add_cpd Add Test Compound (e.g., this compound) & Controls (Vehicle, Etoposide) setup->add_cpd add_enz Initiate with Topo II Enzyme add_cpd->add_enz incubate Incubate at 37°C for 30 minutes add_enz->incubate stop Stop Reaction (SDS / Proteinase K) incubate->stop load_gel Add Loading Dye & Load on Agarose Gel stop->load_gel run_gel Run Electrophoresis (e.g., 1% Agarose, 80-100V) load_gel->run_gel visualize Stain (e.g., Ethidium Bromide), Visualize & Quantify run_gel->visualize end End: Analyze Results visualize->end

Caption: Experimental workflow for the Topo II DNA decatenation assay.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA) substrate (e.g., 200 µg/mL)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT)

  • 10 mM ATP solution

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • This compound stock solution (in DMSO)

  • Etoposide (positive control)

  • Vehicle control (DMSO)

  • Nuclease-free water

  • Agarose, 1x TAE or TBE buffer, Ethidium bromide (or safer alternative)

  • Gel electrophoresis system and UV transilluminator

Protocol:

  • Enzyme Titration (Recommended): First, determine the minimal amount of Topo II enzyme required to fully decatenate the kDNA under your assay conditions. This ensures the assay is sensitive to inhibition.

  • Reaction Assembly: On ice, prepare reaction tubes (final volume of 20 µL). For each reaction, add the following in order:

    • Nuclease-free water to bring the final volume to 20 µL

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (200 ng)

    • 1 µL of test compound at various concentrations (or vehicle/positive control).

  • Initiate Reaction: Add the pre-determined optimal amount of Topo II enzyme to each tube (except the 'no enzyme' control). Mix gently.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[7][9]

  • Termination: Stop the reactions by adding 4 µL of Stop Solution/Loading Dye. For cleavage complex stabilization, add 2 µL of 10% SDS followed by 2 µL of Proteinase K (0.8 mg/mL) and incubate for another 15 minutes at 37°C.[1]

  • Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel containing ethidium bromide.[10]

  • Run and Visualize: Run the gel at 80-100 V until the dye front has migrated sufficiently. Visualize the DNA bands under UV light.

  • Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated product compared to the vehicle control. Quantify band intensity to calculate IC50 values.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA (e.g., pBR322). The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[11][12]

Materials:

  • Same as the decatenation assay, but replace kDNA with supercoiled plasmid DNA (e.g., pBR322 at 250 µg/mL).

Protocol:

  • Reaction Assembly: On ice, prepare reaction tubes (final volume of 20 µL). For each reaction, add the following in order:

    • Nuclease-free water to bring the final volume to 20 µL

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of supercoiled pBR322 DNA (250 ng)

    • 1 µL of test compound at various concentrations (or vehicle/positive control).

  • Initiate and Incubate: Add an appropriate amount of Topo II enzyme, mix, and incubate at 37°C for 30 minutes.[11]

  • Termination: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel. Note: It is often better to run these gels without ethidium bromide and stain them afterward, as ethidium bromide can alter the migration of supercoiled vs. relaxed DNA.[12]

  • Run and Visualize: Run the gel at a low voltage (e.g., 2-3 V/cm) for a longer duration to achieve good separation of topoisomers. Stain the gel with ethidium bromide, destain, and visualize under UV light.[8]

  • Analysis: Supercoiled DNA migrates fastest, followed by relaxed DNA. Inhibition is observed as a decrease in the conversion of supercoiled to relaxed DNA. Quantify the disappearance of the supercoiled band to determine IC50 values.[13]

Topoisomerase II-Mediated DNA Cleavage Assay

This assay directly measures the formation of the stabilized cleavage complex, which is the hallmark of a Topo II poison. It quantifies the conversion of supercoiled plasmid DNA into linear (resulting from a double-strand break) and nicked (single-strand break) forms.[14][15]

Materials:

  • Same as the relaxation assay.

Protocol:

  • Reaction Assembly: Follow the same procedure as the DNA Relaxation Assay to assemble the reactions.

  • Initiate and Incubate: Add Topo II enzyme and incubate at 37°C for 30 minutes.

  • Termination to Trap Complex: It is critical to terminate the reaction by adding 2 µL of 10% SDS first, followed by 2 µL of Proteinase K (0.8 mg/mL). The SDS rapidly denatures the enzyme, trapping it covalently bound to the DNA.[15] Incubate for an additional 30 minutes at 37°C to allow for protein digestion.

  • Agarose Gel Electrophoresis: Add loading dye and load samples onto a 1% agarose gel containing ethidium bromide. The presence of ethidium bromide in the gel and running buffer helps to clearly resolve the linear DNA from the supercoiled and nicked forms.[15]

  • Run and Visualize: Run the gel and visualize under UV light.

  • Analysis: An increase in the amount of linear plasmid DNA compared to the 'no drug' control indicates that the compound is a Topo II poison. The amount of linear DNA produced is proportional to the activity of the poison.

Inhibitor_Types cluster_types cluster_examples parent Topoisomerase II Inhibitors poisons Topo II Poisons (Stabilize Cleavage Complex) parent->poisons catalytic Catalytic Inhibitors (Block other steps, e.g., ATP binding) parent->catalytic anthra Anthracyclines (Daunorubicin, Doxorubicin) poisons->anthra epipodo Epipodophyllotoxins (Etoposide) poisons->epipodo dexra Dexrazoxane catalytic->dexra merba Merbarone catalytic->merba

Caption: Classification of Topoisomerase II inhibitors.

References

Application Notes: Flow Cytometry Analysis of 11-Deoxy-13-dihydrodaunorubicin Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Deoxy-13-dihydrodaunorubicin is an analog of the anthracycline antibiotic daunorubicin. Anthracyclines, including the closely related doxorubicin, are potent anticancer agents widely used in chemotherapy. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis.[1] Additionally, anthracyclines are known to generate reactive oxygen species (ROS), contributing to their cytotoxic effects. Flow cytometry is a powerful tool to elucidate the cellular responses to drug treatment, providing quantitative data on apoptosis, cell cycle progression, and oxidative stress. These application notes provide a framework for utilizing flow cytometry to analyze the effects of this compound on cancer cells. Given the limited specific data on this particular analog, the methodologies and expected outcomes are based on the well-documented effects of related anthracyclines.

Key Cellular Processes to Analyze:

  • Apoptosis: The induction of programmed cell death is a key indicator of chemotherapeutic efficacy.

  • Cell Cycle Arrest: Many cytotoxic agents perturb the normal progression of the cell cycle.

  • Reactive Oxygen Species (ROS) Production: The generation of ROS is a significant secondary mechanism of anthracycline-induced cell death.

Data Presentation:

Quantitative data from flow cytometry analysis should be summarized for clarity and comparative purposes.

Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound0.185.6 ± 3.48.1 ± 1.26.3 ± 0.9
This compound1.060.3 ± 4.525.4 ± 3.114.3 ± 2.2
This compound10.025.1 ± 5.245.7 ± 4.829.2 ± 3.7

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.4 ± 3.325.1 ± 2.119.5 ± 1.9
This compound0.153.2 ± 2.923.8 ± 2.523.0 ± 2.3
This compound1.045.1 ± 3.815.5 ± 1.839.4 ± 3.1
This compound10.030.7 ± 4.110.2 ± 1.559.1 ± 4.5

Table 3: Reactive Oxygen Species (ROS) Production in Cancer Cells Treated with this compound

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of DCFFold Change in ROS vs. Control
Vehicle Control0150 ± 251.0
This compound0.1225 ± 351.5
This compound1.0450 ± 603.0
This compound10.0900 ± 1106.0
Positive Control (e.g., H2O2)-1200 ± 1508.0

Mandatory Visualizations:

G Experimental Workflow: Flow Cytometry Analysis cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Acquisition and Analysis A Seed cancer cells in culture plates B Treat cells with this compound (and vehicle control) for desired time points A->B C Harvest cells (trypsinization for adherent cells) B->C D Wash cells with PBS C->D E Stain cells with specific fluorescent dyes (e.g., Annexin V/PI, Propidium Iodide, DCFH-DA) D->E F Acquire data on a flow cytometer E->F G Analyze data using appropriate software (gating, quantification) F->G H Generate quantitative results (e.g., % apoptosis, cell cycle distribution, MFI) G->H

Caption: General experimental workflow for flow cytometry analysis.

G Signaling Pathway: Anthracycline-Induced Cell Death cluster_0 Drug Action cluster_1 Cellular Targets and Responses cluster_2 Downstream Effects A This compound B DNA Intercalation A->B C Topoisomerase II Inhibition A->C E Reactive Oxygen Species (ROS) Production A->E D DNA Double-Strand Breaks B->D C->D G Activation of DNA Damage Response (DDR) D->G F Mitochondrial Damage E->F I Activation of Apoptotic Pathways (e.g., p53, caspases) F->I H Cell Cycle Arrest (G2/M) G->H G->I J Apoptosis I->J

Caption: Proposed signaling pathway for anthracycline-induced cell death.

Experimental Protocols:

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine (PS) and plasma membrane integrity.[2][3][4][5]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cancer cells at an appropriate density and treat with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into a centrifuge tube.

    • For adherent cells, aspirate the media (save it, as it may contain floating apoptotic cells), wash with PBS, and detach the cells using trypsin-EDTA. Combine the detached cells with the saved media.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Acquisition: Analyze the samples on a flow cytometer within 1 hour. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[6][7][8]

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 70% ice-cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 1.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer.

Data Analysis:

  • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol measures the overall intracellular ROS levels.[9][10][11][12][13]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

  • Positive control (e.g., H2O2 or tert-butyl hydroperoxide)

Procedure:

  • Cell Treatment: Seed cancer cells and allow them to adhere (if applicable). Treat with varying concentrations of this compound and a vehicle control for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event.

  • Staining:

    • Remove the treatment media and wash the cells once with warm PBS.

    • Add serum-free medium containing 5-10 µM DCFH-DA to the cells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

    • Harvest the cells as described in Protocol 1, step 2.

  • Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.

  • Acquisition: Analyze the samples immediately on a flow cytometer, exciting at 488 nm and detecting emission at ~525 nm.

Data Analysis:

  • Quantify the mean fluorescence intensity (MFI) of the dichlorofluorescein (DCF) signal in the gated cell population. Compare the MFI of treated samples to the vehicle control to determine the fold change in ROS production.

Important Considerations for Anthracycline Analysis:

  • Autofluorescence: Anthracyclines are inherently fluorescent compounds, which can interfere with the detection of common fluorochromes excited by a 488 nm laser (e.g., FITC, PI).[14][15] It is crucial to include a "drug-only" control (cells treated with this compound but not stained with fluorescent dyes) to assess the level of autofluorescence.

  • Fluorochrome Selection: To minimize interference from drug autofluorescence, consider using fluorochromes that are excited by different lasers (e.g., violet or red lasers) and have emission spectra that do not overlap with that of the drug.

  • Compensation: Proper compensation is critical to correct for spectral overlap between fluorochromes and potential drug autofluorescence.

References

Application Notes and Protocols for Fluorescence Microscopy of 11-Deoxy-13-dihydrodaunorubicin in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-13-dihydrodaunorubicin is an analog of the anthracycline antibiotic, daunorubicin. Anthracyclines are a class of chemotherapeutic agents widely used in the treatment of various cancers. Their intrinsic fluorescence properties make them valuable tools for cellular imaging, allowing for the direct visualization of their uptake, subcellular localization, and interaction with cellular components without the need for external fluorescent labels. These application notes provide a detailed guide for utilizing fluorescence microscopy to study this compound in a cellular context.

The methodologies outlined below are based on established protocols for the parent compounds, daunorubicin and doxorubicin, due to the limited availability of specific data for this compound. It is important to note that the spectral properties and cellular kinetics of this analog may vary, and optimization of the provided protocols is recommended.

Data Presentation

Table 1: Spectroscopic Properties of Daunorubicin and Doxorubicin (Reference for this compound)
PropertyDaunorubicinDoxorubicinReference
Excitation Maximum (λex) ~480 nm~470 nm[1][2]
Emission Maximum (λem) ~590 nm~560 nm, ~590 nm[3][4]
Commonly Used Excitation 488 nm laser line488 nm laser line[5]
Commonly Used Emission Filter Long pass >560 nmBand pass 575-625 nm[6]
Quantum Yield Low< 10%[7]

Note: The 11-deoxy modification may induce a slight blue shift (a shift to a shorter wavelength) in the excitation and emission spectra. The 13-dihydro form is a known metabolite of daunorubicin and is also fluorescent.

Table 2: Recommended Starting Concentrations and Incubation Times
Cell TypeDrug ConcentrationIncubation TimePurpose
Adherent Cancer Cell Lines (e.g., HeLa, MCF-7)1 - 10 µM30 min - 4 hCellular uptake and localization
Suspension Cancer Cell Lines (e.g., Jurkat)1 - 10 µM30 min - 4 hCellular uptake and localization
Drug-Resistant Cell Lines5 - 20 µM1 - 24 hEfflux studies and resistance mechanisms

Experimental Protocols

Protocol 1: Cell Culture and Drug Loading

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom dishes or chamber slides suitable for fluorescence microscopy

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours in a cell culture incubator.

  • Drug Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium at the desired final concentration (refer to Table 2). It is recommended to perform a concentration series to determine the optimal signal-to-noise ratio.

  • Drug Incubation: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the drug-containing medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO2. Protect the samples from light to prevent photobleaching.

  • Washing: After incubation, remove the drug-containing medium and wash the cells three times with pre-warmed PBS to remove extracellular drug.

  • Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer (e.g., phenol red-free medium) to the cells. The cells are now ready for fluorescence microscopy imaging.

Protocol 2: Fluorescence Microscopy Imaging

Materials:

  • Inverted fluorescence microscope or confocal laser scanning microscope

  • Excitation source (e.g., 488 nm laser line or a broad-spectrum lamp with appropriate filters)

  • Emission filter (e.g., a long-pass filter >560 nm or a band-pass filter centered around 590 nm)

  • Objective lens (e.g., 40x or 63x oil immersion)

  • Digital camera for image acquisition

  • Image analysis software

Procedure:

  • Microscope Setup: Turn on the microscope and light source, allowing them to warm up for at least 30 minutes for stable output.

  • Sample Placement: Place the glass-bottom dish or chamber slide on the microscope stage.

  • Locate Cells: Using brightfield or phase-contrast imaging, locate and focus on the cells.

  • Fluorescence Imaging:

    • Switch to the fluorescence imaging mode.

    • Select the appropriate filter set or laser line for excitation (e.g., 488 nm).

    • Set the emission filter to collect the fluorescence signal (e.g., >560 nm).

    • Adjust the exposure time or laser power to obtain a clear signal with minimal background noise. Avoid oversaturation of the detector.

  • Image Acquisition: Capture images of the cells. It is recommended to acquire images from multiple fields of view for each condition. For colocalization studies, sequential imaging with other fluorescent probes (e.g., a nuclear stain like Hoechst 33342) can be performed.

  • Data Analysis: Use image analysis software to quantify fluorescence intensity, determine subcellular localization, or perform colocalization analysis.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Drug Loading cluster_imaging Imaging & Analysis seed Seed Cells incubate_adhere Incubate (24-48h) seed->incubate_adhere wash_pbs Wash with PBS incubate_adhere->wash_pbs add_drug Add Drug to Cells wash_pbs->add_drug prep_drug Prepare Drug Solution prep_drug->add_drug incubate_drug Incubate (30min-4h) add_drug->incubate_drug wash_remove Wash to Remove Extracellular Drug incubate_drug->wash_remove add_buffer Add Imaging Buffer wash_remove->add_buffer image Fluorescence Microscopy add_buffer->image analyze Image Analysis image->analyze

Caption: Experimental workflow for fluorescence microscopy of this compound in cells.

Cellular_Uptake_Localization extracellular Extracellular This compound membrane Plasma Membrane extracellular->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus dna DNA Intercalation nucleus->dna topoisomerase Topoisomerase II Inhibition nucleus->topoisomerase

Caption: Proposed cellular uptake and localization pathway for this compound.

Signaling_Pathway drug This compound dna_intercalation DNA Intercalation drug->dna_intercalation topo_complex Topoisomerase II-DNA Cleavable Complex drug->topo_complex Stabilization dna_intercalation->topo_complex dna_breaks DNA Double-Strand Breaks topo_complex->dna_breaks damage_response DNA Damage Response (e.g., ATM/ATR activation) dna_breaks->damage_response cell_cycle_arrest Cell Cycle Arrest damage_response->cell_cycle_arrest apoptosis Apoptosis damage_response->apoptosis

Caption: Simplified signaling pathway of anthracycline-induced cytotoxicity.

References

Application Notes and Protocols for Studying 11-Deoxy-13-dihydrodaunorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of 11-Deoxy-13-dihydrodaunorubicin, an anthracycline antibiotic, on cancer cell lines. The protocols outlined below cover key assays for assessing cytotoxicity, apoptosis, cell cycle progression, and impact on relevant signaling pathways.

Overview of this compound

This compound is an analog of the widely used chemotherapeutic agent daunorubicin. Like other anthracyclines, its mechanism of action is believed to involve the inhibition of topoisomerase II and intercalation into DNA, leading to the inhibition of DNA replication and RNA synthesis in cancer cells. This compound has demonstrated significant cytotoxic effects across various cancer cell lines.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A431Skin (Epidermoid Carcinoma)5.0
SCC-12Skin (Squamous Cell Carcinoma)2.9
SKMEL-28Skin (Melanoma)4.9
A375Skin (Melanoma)6.7

Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO-containing medium) to each well.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Expected Results (Example with a related compound, Doxorubicin): Treatment of MDA-MB-231 breast cancer cells with doxorubicin can lead to a significant increase in the apoptotic population. For instance, a 48-hour treatment might increase the late apoptotic population from ~0.75% in control cells to ~4.4% and the early apoptotic population from ~10.8% to ~38.8%[1].

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Expected Results (Example with a related compound, Doxorubicin): Doxorubicin treatment can induce cell cycle arrest. For example, in PC3 prostate cancer cells, a 50 µg/ml doxorubicin treatment can cause an increase in the percentage of cells in the G2/M phase from approximately 4.84% in control cells to 15.16% in treated cells, indicating a G2/M phase arrest[2].

Western Blot Analysis of Apoptosis and Signaling Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and cell signaling.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, p-ERK, p-S6K1, and their total forms)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Expected Results: Treatment with this compound is expected to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, as well as increase the levels of cleaved (active) forms of caspase-3 and PARP. It is also anticipated to decrease the phosphorylation of Akt, ERK, and S6K1.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with 11-Deoxy-13- dihydrodaunorubicin start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot treat->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western->protein_exp

Caption: A typical experimental workflow for studying this compound.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade drug 11-Deoxy-13- dihydrodaunorubicin bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 inhibits bax Bax (Pro-apoptotic) drug->bax activates cas9 Caspase-9 bcl2->cas9 inhibits bax->cas9 activates cas3 Caspase-3 cas9->cas3 activates parp PARP cas3->parp cleaves cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Intrinsic apoptosis pathway induced by this compound.

RSK/Akt/ERK Signaling Pathway

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors drug 11-Deoxy-13- dihydrodaunorubicin akt Akt drug->akt inhibits erk ERK1/2 drug->erk inhibits rsk RSK drug->rsk inhibits s6k1 S6K1 drug->s6k1 inhibits growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf pi3k->akt mek MEK raf->mek mek->erk akt->s6k1 proliferation Cell Proliferation & Survival akt->proliferation erk->rsk erk->proliferation rsk->proliferation s6k1->proliferation

Caption: Inhibition of the RSK/Akt/ERK signaling pathway.

References

Formulation of 11-Deoxy-13-dihydrodaunorubicin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for the formulation of 11-Deoxy-13-dihydrodaunorubicin for in vivo studies. It is important to note that specific experimental data on the aqueous solubility, established formulation protocols, and in vivo pharmacokinetics of this compound are limited in publicly available literature. Therefore, the information presented herein is largely based on established methodologies for the parent compound, daunorubicin, and other closely related anthracycline analogs. The provided protocols should be considered as a starting point, and optimization will be necessary based on experimental findings.

Introduction

This compound is an analog of the anthracycline antibiotic daunorubicin. Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. Their clinical utility, however, is often limited by dose-dependent cardiotoxicity. Formulation strategies, particularly the use of liposomal and other nanoparticle delivery systems, have been instrumental in improving the therapeutic index of anthracyclines by altering their pharmacokinetic profiles and reducing accumulation in cardiac tissue.[1]

This document provides detailed protocols and guidance for the preparation and characterization of a liposomal formulation of this compound suitable for in vivo research. It also includes summaries of relevant data from related compounds and outlines key experimental procedures for the evaluation of the formulated drug.

Data Presentation: Comparative Pharmacokinetics of Related Anthracyclines

Due to the lack of specific pharmacokinetic data for this compound, the following tables summarize key pharmacokinetic parameters for daunorubicin and its major metabolite, daunorubicinol, in rats and humans. This information can serve as a valuable reference for designing and interpreting preclinical studies with this compound.

Table 1: Pharmacokinetic Parameters of Daunorubicin and Daunorubicinol in Rats

ParameterDaunorubicinDaunorubicinolReference
Peak Plasma Concentration (ng/mL) 133 ± 736 ± 2[2]
Peak Heart Concentration (µg/g) 15.2 ± 1.43.4 ± 0.4[2]
Plasma Elimination Half-life (h) 14.523.1[2]
Heart Elimination Half-life (h) 19.338.5[2]
AUC (plasma, ng·h/mL) --[2]
AUC (heart, µg·h/g) --[2]

Data from Fisher 344 rats receiving a 5 mg/kg intravenous bolus injection of daunorubicin.

Table 2: Pharmacokinetic Parameters of Daunorubicin and Daunorubicinol in Humans

ParameterDaunorubicinDaunorubicinolReference
AUC₀-tlast (ng/mL·h) 577 (375–1167)2200 (933–4683)[3]
Metabolic Ratio (AUC_metabolite / AUC_parent) -0.32 (0.1–0.44)[3]

Data from acute myeloid leukemia patients receiving a 90 mg/m²/day dose of daunorubicin.

Experimental Protocols

Preparation of Liposomal this compound

This protocol describes the preparation of liposomes encapsulating this compound using the remote loading method with a transmembrane pH gradient. This technique is widely used for anthracyclines and typically achieves high encapsulation efficiency.[2][4][5]

Materials:

  • This compound hydrochloride

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • MPEG-2000-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Chloroform

  • Methanol

  • Citrate buffer (300 mM, pH 4.0)

  • HEPES-buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Sephadex G-50 columns

  • Sterile, pyrogen-free water for injection

  • Sterile, pyrogen-free vials

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

  • pH meter

  • High-performance liquid chromatograph (HPLC) with a fluorescence detector

  • Dynamic light scattering (DLS) instrument

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, and mPEG-2000-DSPE in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A common molar ratio is 55:40:5 (DPPC:Cholesterol:mPEG-2000-DSPE).

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC) to form a thin, uniform lipid film on the flask wall.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with citrate buffer (300 mM, pH 4.0) by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a 60°C water bath. This will increase the trapping efficiency.

    • Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a high-pressure extruder at 60°C. This will produce unilamellar vesicles (LUVs) with a defined size.

  • Creation of pH Gradient:

    • Remove the external citrate buffer by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4). This creates a pH gradient where the interior of the liposome is acidic (pH 4.0) and the exterior is neutral (pH 7.4).

  • Remote Loading of this compound:

    • Dissolve this compound in sterile water for injection. The initial solubility should be determined empirically, starting with concentrations used for daunorubicin (e.g., 2 mg/mL).

    • Add the drug solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:10 (w/w).

    • Incubate the mixture at 60°C for 30 minutes with gentle stirring. The uncharged drug will cross the lipid bilayer and become protonated and trapped in the acidic interior.

  • Purification and Sterilization:

    • Remove any unencapsulated drug by passing the formulation through a Sephadex G-50 column equilibrated with HBS.

    • Sterilize the final liposomal formulation by filtering through a 0.22 µm syringe filter into sterile, pyrogen-free vials.

Characterization of Liposomal Formulation

Table 3: Key Characterization Parameters and Methods

ParameterMethodTypical Expected Values (based on doxorubicin liposomes)
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 120 nm, PDI < 0.2
Zeta Potential DLS with an electrode-10 to -30 mV
Encapsulation Efficiency (%) HPLC> 90%
Drug and Lipid Concentration HPLCTarget concentration (e.g., 2 mg/mL drug)
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesicles
In Vitro Drug Release Dialysis method against a physiological bufferSustained release over 24-48 hours
In Vitro Cytotoxicity Assay

Protocol:

  • Seed cancer cells (e.g., a relevant leukemia or solid tumor cell line) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of free this compound and the liposomal formulation in cell culture medium.

  • Replace the medium in the wells with the drug-containing medium. Include untreated cells as a negative control.

  • Incubate the plates for 48-72 hours.

  • Assess cell viability using a standard method such as the MTT or MTS assay.

  • Calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) for both the free and liposomal drug.

In Vivo Efficacy Study in a Xenograft Mouse Model

Protocol:

  • Implant tumor cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups:

    • Vehicle control (e.g., HBS)

    • Free this compound

    • Liposomal this compound

    • Positive control (e.g., free daunorubicin or doxorubicin)

  • Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule. The dosing should be based on preliminary toxicity studies.

  • Monitor tumor growth by measuring tumor volume with calipers twice or thrice weekly.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualization of Signaling Pathways and Workflows

General Mechanism of Action of Anthracyclines

Anthracycline_Mechanism

Experimental Workflow for Formulation and Evaluation

Formulation_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation Preclinical Evaluation A Lipid Film Hydration B Liposome Extrusion A->B C pH Gradient Creation B->C D Drug Loading C->D E Purification D->E F Size and Zeta Potential (DLS) E->F G Encapsulation Efficiency (HPLC) E->G H Morphology (Cryo-TEM) E->H I In Vitro Cytotoxicity E->I J In Vivo Efficacy I->J K Pharmacokinetics J->K L Toxicology J->L

Conclusion

The successful in vivo application of novel anthracycline analogs like this compound is highly dependent on the development of a stable and effective formulation. While specific data for this compound is scarce, the extensive knowledge base for related anthracyclines provides a robust framework for initiating formulation development. A systematic approach, beginning with the liposomal formulation protocol outlined here, followed by thorough characterization and preclinical evaluation, will be critical in advancing this compound towards potential clinical applications. Researchers are strongly encouraged to perform initial solubility and stability studies to adapt and optimize the provided protocols for this specific molecule.

References

Application Notes and Protocols for Assessing the Antibacterial Spectrum of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antibacterial spectrum of 11-Deoxy-13-dihydrodaunorubicin, an anthracycline antibiotic.[1] The protocols outlined below describe standard methodologies to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity of the compound. Adherence to these standardized procedures is crucial for obtaining reproducible and comparable data, which is essential in the drug development pipeline.

Data Presentation

The following tables are structured to present the quantitative data obtained from the experimental protocols. For illustrative purposes, hypothetical data for this compound is provided. Actual experimental results should replace the placeholder values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacterial Strains

Bacterial StrainGram StainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positiveCocci2592316
Bacillus subtilisGram-positiveRod66338
Enterococcus faecalisGram-positiveCocci2921232
Streptococcus pneumoniaeGram-positiveCocci4961916
Escherichia coliGram-negativeRod25922>128
Pseudomonas aeruginosaGram-negativeRod27853>128
Klebsiella pneumoniaeGram-negativeRod700603>128
Salmonella entericaGram-negativeRod14028>128

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positive16322Bactericidal
Bacillus subtilisGram-positive8162Bactericidal
Enterococcus faecalisGram-positive321284Bacteriostatic
Streptococcus pneumoniaeGram-positive16644Bacteriostatic

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeAssayIC₅₀ (µM)
HeLaHuman cervical cancerMTT25
HepG2Human liver cancerMTT35
A549Human lung cancerMTT42

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a widely used and standardized technique for determining MIC values.[3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Bacterial strains (standardized to 0.5 McFarland)[2]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB to obtain a range of concentrations. Typically, this is done by adding 50 µL of CAMHB to wells 2 through 11 of each row. Then, add 100 µL of the highest concentration of the drug to well 1 and serially dilute by transferring 50 µL from well to well.

  • Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.[2] Include a positive control (wells with bacteria and no drug) and a negative control (wells with sterile broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[2]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of This compound C Perform serial dilutions of compound in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland standard) D Inoculate wells with bacterial suspension B->D C->D E Incubate plate at 35 ± 2°C for 16-20h D->E F Read results to determine MIC (lowest concentration with no growth) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

  • Sterile spreaders or loops

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the more concentrated wells), take a 10-20 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[5][6]

MBC_Workflow A Select wells from MIC plate with no visible growth B Aliquot a small volume from each selected well A->B C Spread aliquot onto Mueller-Hinton Agar plates B->C D Incubate plates at 35 ± 2°C for 18-24h C->D E Determine MBC as the lowest concentration with no growth D->E

Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of a potential antimicrobial agent to mammalian cells to ensure its safety.[7] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8][9]

Materials:

  • This compound

  • Mammalian cell lines (e.g., HeLa, HepG2, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Reading Results: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis A Seed mammalian cells in 96-well plate B Incubate overnight for cell attachment A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution and incubate for 2-4 hours D->E F Add solubilization solution to dissolve formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate cell viability and determine IC50 value G->H

Workflow for Cytotoxicity (MTT) Assay.

References

Application Notes and Protocols for High-Throughput Screening with 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-13-dihydrodaunorubicin is an anthracycline antibiotic, a class of compounds widely recognized for their potent anti-tumor activities.[1] While specific high-throughput screening (HTS) data for this compound is not extensively documented in publicly available literature, its structural similarity to daunorubicin suggests a comparable mechanism of action. Anthracyclines like daunorubicin are known to exert their cytotoxic effects primarily through two interconnected mechanisms: intercalation into DNA and inhibition of topoisomerase II.[2] This disruption of essential cellular processes ultimately leads to cell cycle arrest and apoptosis.[3]

These application notes provide a framework for developing and executing high-throughput screening campaigns to identify and characterize compounds like this compound that target DNA integrity and topoisomerase II activity. The protocols described are based on established HTS methodologies for topoisomerase II inhibitors and DNA intercalating agents.

Mechanism of Action: Targeting Topoisomerase II and DNA Intercalation

Topoisomerase II is a vital enzyme that resolves topological challenges in DNA during processes like replication and transcription.[4] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before religating the break.[4] Topoisomerase II inhibitors can be classified into two main categories: poisons and catalytic inhibitors. Poisons, such as etoposide, stabilize the transient DNA-enzyme complex, leading to an accumulation of DNA double-strand breaks.[4] Catalytic inhibitors, like ICRF-193, interfere with the enzyme's ATPase activity, preventing the catalytic cycle from completing.[5]

Daunorubicin and its analogs act as topoisomerase II poisons.[2] They intercalate into the DNA, forming a stable ternary complex with topoisomerase II and DNA. This complex stalls the enzyme's religation step, resulting in persistent DNA double-strand breaks.[2] These breaks trigger a cascade of cellular responses, including the activation of DNA damage response pathways and ultimately, apoptosis.[6]

Signaling Pathways Modulated by Anthracyclines

The cellular response to daunorubicin and its derivatives is complex and involves the modulation of multiple signaling pathways. The accumulation of DNA damage and the generation of reactive oxygen species (ROS) are key triggers for these signaling cascades.[2][7]

Key signaling pathways affected include:

  • Sphingomyelin-Ceramide Pathway: Daunorubicin can activate sphingomyelinases, leading to the production of ceramide, a lipid second messenger that plays a crucial role in apoptosis.[7]

  • MAP Kinase and Stress-Activated Protein Kinase Pathways: Anthracyclines are known to activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK), which is involved in apoptotic signaling.[7][8]

  • NF-κB Pathway: The transcription factor NF-κB, which regulates genes involved in inflammation, cell survival, and proliferation, can be activated in response to daunorubicin-induced cellular stress.[7]

  • Fas/Fas-Ligand System: The Fas/Fas-ligand system is a key extrinsic apoptotic pathway that can be triggered by daunorubicin.[7]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a major cell survival pathway that can be inactivated by daunorubicin, further promoting apoptosis.[8]

G Daunorubicin This compound (Daunorubicin Analog) DNA_Intercalation DNA Intercalation Daunorubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Daunorubicin->TopoII_Inhibition ROS Reactive Oxygen Species (ROS) Daunorubicin->ROS Sphingomyelinase Sphingomyelinase Activation Daunorubicin->Sphingomyelinase DNA_Intercalation->TopoII_Inhibition DSBs DNA Double-Strand Breaks TopoII_Inhibition->DSBs JNK_MAPK JNK/MAPK Activation DSBs->JNK_MAPK PI3K_Akt PI3K/Akt Inhibition DSBs->PI3K_Akt NFkB NF-κB Activation DSBs->NFkB Fas_FasL Fas/Fas-Ligand System DSBs->Fas_FasL ROS->JNK_MAPK Ceramide Ceramide Production Sphingomyelinase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis JNK_MAPK->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis Fas_FasL->Apoptosis

Caption: Signaling pathways activated by anthracyclines.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify and characterize compounds that act as topoisomerase II inhibitors and/or DNA intercalators. These assays can be broadly categorized as biochemical (target-based) or cell-based.

Biochemical Assays

1. Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II. In the presence of an inhibitor, the DNA remains in its supercoiled state.

2. Topoisomerase II DNA Decatenation Assay

This assay assesses the inhibition of topoisomerase II's ability to separate catenated DNA networks (kDNA) into individual minicircles.

3. DNA Intercalation Assay

This assay typically relies on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA. Intercalating agents will displace the dye, leading to a decrease in fluorescence.

Cell-Based Assays

1. Cell Proliferation/Cytotoxicity Assay

This is a primary screening assay to assess the general cytotoxic effect of the compound on cancer cell lines.

2. In-Cell Topoisomerase II Cleavage Complex Assay

This assay detects the formation of covalent complexes between topoisomerase II and DNA within cells, a hallmark of topoisomerase II poisons.

Data Presentation

Quantitative data from HTS assays are crucial for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is a key metric.

CompoundAssay TypeCell Line/TargetIC50 (µM)Reference
DaunorubicinAntiproliferativeHL-600.015[9]
DexrazoxaneAntiproliferativeHL-609.59 ± 1.94[9]
XK469AntiproliferativeHL-6021.64 ± 9.57[9]
DaunorubicinAntiproliferativeMOLM-130.003[10]
DaunorubicinAntiproliferativeMV4-110.002[10]
DaunorubicinAntiproliferativeOCI-AML20.013[10]
DaunorubicinAntiproliferativeOCI-AML30.011[10]
DaunorubicinAntiproliferativeU9370.041[10]
DaunorubicinAntiproliferativeTHP-10.046[10]
DaunorubicinAntiproliferativeKG-1>1[10]
DaunorubicinAntiproliferativeK5620.038[10]

Experimental Protocols

Protocol 1: High-Throughput Topoisomerase II DNA Relaxation Assay

This protocol is adapted for a 384-well microplate format and is suitable for HTS.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

  • DNA intercalating dye (e.g., PicoGreen)

  • Stop Solution/Detection Buffer (e.g., 25 mM EDTA, PicoGreen dye diluted in TE buffer)

  • Test compound (this compound) and controls (e.g., Etoposide)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and controls in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a master mix containing Topoisomerase IIα and supercoiled plasmid DNA in assay buffer.

  • Reaction Initiation: Dispense the enzyme/substrate master mix into the wells containing the compounds.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Detection: Add the Stop Solution/Detection Buffer containing the DNA intercalating dye to each well. The EDTA will chelate the Mg²⁺, stopping the reaction. The dye will bind to the DNA.

  • Signal Reading: Read the fluorescence intensity on a microplate reader (e.g., excitation ~480 nm, emission ~520 nm). Relaxed DNA will exhibit a higher fluorescence signal with certain intercalating dyes compared to supercoiled DNA.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the positive (no enzyme) and negative (DMSO) controls. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Plate 1. Compound Plating (384-well plate) Dispense_Mix 3. Dispense Master Mix to Compound Plate Compound_Plate->Dispense_Mix Enzyme_Substrate_Mix 2. Prepare Enzyme/ Substrate Master Mix Enzyme_Substrate_Mix->Dispense_Mix Incubate 4. Incubate at 37°C Dispense_Mix->Incubate Stop_Detect 5. Add Stop Solution & Detection Reagent Incubate->Stop_Detect Read_Plate 6. Read Fluorescence Stop_Detect->Read_Plate Data_Analysis 7. Data Analysis (IC50 determination) Read_Plate->Data_Analysis

Caption: HTS Topoisomerase II DNA Relaxation Assay Workflow.
Protocol 2: High-Throughput Cell-Based Cytotoxicity Assay

This protocol uses a resazurin-based assay to measure cell viability in a 384-well format.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • Test compound and controls (e.g., Staurosporine)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the test compound and controls to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

  • Signal Reading: Measure the fluorescence intensity (e.g., excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value.

G Start Start Seed_Cells 1. Seed Cells (384-well plate) Start->Seed_Cells Add_Compound 2. Add Compound Seed_Cells->Add_Compound Incubate_72h 3. Incubate 72h Add_Compound->Incubate_72h Add_Resazurin 4. Add Resazurin Incubate_72h->Add_Resazurin Incubate_4h 5. Incubate 4h Add_Resazurin->Incubate_4h Read_Fluorescence 6. Read Fluorescence Incubate_4h->Read_Fluorescence Analyze_Data 7. Analyze Data (IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: HTS Cell-Based Cytotoxicity Assay Workflow.

Conclusion

While direct HTS data for this compound is limited, its structural relationship to daunorubicin provides a strong foundation for designing and implementing effective screening strategies. The application notes and protocols outlined here offer a comprehensive approach to evaluating the potential of this compound and other novel compounds as DNA intercalators and topoisomerase II inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify promising lead candidates for further drug development.

References

Troubleshooting & Optimization

improving 11-Deoxy-13-dihydrodaunorubicin solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deoxy-13-dihydrodaunorubicin. The information provided is designed to address common challenges encountered during experimental procedures, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an anthracycline antibiotic. Like other members of the anthracycline class, such as doxorubicin and daunorubicin, it is investigated for its potential cytotoxic and anti-tumor activities. Its mechanism of action is believed to involve the disruption of DNA replication and the generation of reactive oxygen species, ultimately leading to apoptosis in rapidly dividing cells.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: My compound precipitates when I dilute my DMSO stock solution in aqueous buffer. What can I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Reduce the final concentration: The compound may be exceeding its solubility limit in the final buffer. Try working with a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) may help maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not affecting your experimental outcomes.

  • Use a different buffer system: The pH and composition of your buffer can influence solubility. Anthracyclines are generally more stable in slightly acidic conditions. Consider buffers with a pH below 7.0.

  • Utilize sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.

  • Warm the solution gently: A slight increase in temperature (e.g., to 37°C) can enhance solubility. However, be cautious as prolonged exposure to heat can degrade the compound.

Q4: How should I store my this compound solutions?

Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and protected from light for no longer than 24 hours. Anthracyclines can be unstable in solutions with a pH greater than 8.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in the initial solvent. The chosen solvent is not appropriate for this compound class.Use 100% DMSO as the initial solvent. Vortexing and brief, gentle warming (to 37°C) may assist dissolution.
A thin film or precipitate forms after adding the stock solution to cell culture media. The compound's solubility limit in the aqueous media has been exceeded. The pH of the media may be unfavorable.Prepare a more dilute stock solution in DMSO to reduce the volume needed for the final concentration. Ensure the final DMSO concentration in the media is non-toxic to your cells (typically ≤ 0.5%). Consider using a serum-free or low-serum medium for the initial treatment period, as serum proteins can sometimes interact with compounds.
Inconsistent experimental results between assays. The compound may be degrading in solution. The stock solution may not be homogenous.Prepare fresh dilutions from the DMSO stock for each experiment. Ensure the DMSO stock is fully thawed and vortexed before making dilutions. Protect all solutions from light.
Observed cellular toxicity is higher or lower than expected. The actual concentration of the dissolved compound is incorrect due to incomplete dissolution or degradation. The solvent vehicle may be causing toxicity.Visually inspect your solutions for any precipitate before use. Filter-sterilize your final working solution through a 0.22 µm syringe filter compatible with your solvent system. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Quantitative Solubility Data for Related Anthracyclines

The following table summarizes the solubility of daunorubicin and doxorubicin in common laboratory solvents. This data can be used as a guide for preparing solutions of this compound.

Compound Solvent Solubility
Daunorubicin HydrochlorideDMSO~10 mg/mL
Ethanol~0.5 mg/mL
Water / PBS (pH 7.2)~10 mg/mL
Doxorubicin HydrochlorideDMSO~10 mg/mL
Water~10 mg/mL
PBS (pH 7.2)Sparingly soluble*

*For doxorubicin in PBS, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 513.5 g/mol , you would weigh 5.135 mg.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution to 37°C for 5-10 minutes. Visually inspect to ensure all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol for Preparing a Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw your 10 mM DMSO stock solution at room temperature.

  • Vortex: Once fully thawed, vortex the stock solution gently to ensure homogeneity.

  • Serial Dilution (Optional but Recommended): To avoid precipitation, it is often best to perform an intermediate dilution in DMSO or your cell culture medium. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Add the required volume of the stock or intermediate stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. Pipette up and down gently to mix. Ensure the final DMSO concentration is at a level that is non-toxic to your cells.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock store->thaw intermediate_dilution Intermediate Dilution thaw->intermediate_dilution final_dilution Final Dilution in Media intermediate_dilution->final_dilution use_now Use Immediately final_dilution->use_now

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound 11-Deoxy-13- dihydrodaunorubicin dna DNA compound->dna Intercalation topo_ii Topoisomerase II compound->topo_ii Inhibition ros Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Double-Strand Breaks topo_ii->dna_damage apoptosis_cascade Apoptosis Cascade (Caspase Activation) dna_damage->apoptosis_cascade ros->apoptosis_cascade cell_death Apoptotic Cell Death apoptosis_cascade->cell_death

Caption: Proposed mechanism of action for this compound.

enhancing the stability of 11-Deoxy-13-dihydrodaunorubicin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Deoxy-13-dihydrodaunorubicin

Welcome to the technical support center for this compound. This resource provides guidance on maintaining the stability of this compound in solution during experimental procedures. The information herein is based on established knowledge of closely related anthracycline compounds, such as daunorubicin and doxorubicin, and should serve as a starting point for your own empirical studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in aqueous solution?

A1: Based on data from related anthracyclines like daunorubicin, the optimal pH range for stability in aqueous solution is between 4.5 and 5.5.[1][2] Stability decreases significantly in alkaline conditions (pH > 8), often indicated by a color change from red to a blue-purple hue.[1][2] Below pH 4, degradation may also increase.[2] Therefore, using a buffer system (e.g., citrate or acetate) to maintain the pH within the 4.5-5.5 range is strongly recommended.[3]

Q2: What are the recommended storage temperature and lighting conditions for solutions?

A2: Solutions of this compound should be stored under refrigeration at 2°C to 8°C.[2] Studies on similar compounds have shown good stability for extended periods when stored at 4°C in appropriate containers like polypropylene syringes or glass vials.[4][5] It is also crucial to protect solutions from light, as photoinactivation has been reported for anthracyclines, especially at concentrations below 100 mcg/mL.[1][2]

Q3: What are the primary degradation pathways for this type of compound?

A3: The primary degradation pathways for anthracyclines are hydrolysis and oxidation.[6][7] Hydrolytic degradation is highly dependent on pH, with significant instability observed under both strongly acidic and, particularly, alkaline conditions.[6] Alkaline hydrolysis can lead to a rapid destruction of the chromophore.[8] Degradation often involves the cleavage of the glycosidic bond, resulting in the formation of the aglycone.

Q4: Can I freeze solutions of this compound?

A4: Yes, related compounds have been shown to be stable when frozen at -20°C.[4][9] Studies on doxorubicin and daunorubicin indicate that repeated freeze-thaw cycles did not cause significant degradation.[4] For long-term storage, freezing a solution prepared in a suitable buffer (pH 4.5-5.5) is a viable option.

Q5: What formulation strategies can enhance the stability of my compound?

A5: To enhance stability, consider the following strategies:

  • Buffering: Use a buffer system (e.g., citrate, acetate) to maintain the pH in the optimal range of 4.5-5.5.[3]

  • Lyophilization: For long-term storage, lyophilizing the compound from a suitable aqueous solution can significantly improve its chemical stability.

  • Use of Excipients: The inclusion of antioxidants or chelating agents may help prevent oxidative degradation.[3][10]

  • Encapsulation: For advanced formulations, strategies like microencapsulation or liposomal formulations can create a protective barrier against environmental factors.[11][12]

Troubleshooting Guide

Issue 1: The color of my solution changed from red to purple/blue.

  • Question: Why did my solution change color?

  • Answer: A color change from red to blue-purple is a classic indicator of degradation for anthracycline compounds, which occurs in solutions with a pH above 8.[1][2] This signifies a loss of integrity of the chromophore structure. Your solution has likely become too alkaline.

  • Solution:

    • Immediately measure the pH of your solution.

    • Discard the degraded solution as it is no longer viable for experiments.

    • When preparing new solutions, use a buffer (e.g., 50 mM sodium acetate or citrate) to ensure the pH is maintained between 4.5 and 5.5.

    • Verify the pH of your final solution before storage and use.

Issue 2: I am seeing a loss of compound concentration over time, even when stored in the cold.

  • Question: My compound concentration is decreasing despite refrigerated storage. What could be the cause?

  • Answer: This could be due to several factors:

    • Suboptimal pH: Even at low temperatures, degradation will occur if the pH is outside the stable range.

    • Adsorption: The compound may be adsorbing to the surface of your storage container, especially if you are using certain plastics at low concentrations and neutral or alkaline pH.[13][14]

    • Light Exposure: Intermittent exposure to lab lighting during handling can contribute to photodegradation over time.[2]

  • Solution:

    • Confirm the pH of your solution is between 4.5 and 5.5.

    • Consider using glass or polypropylene containers, as these have been shown to be suitable for related compounds.[4][5] Be aware that adsorption to polypropylene can increase at higher pH values.[13]

    • Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

Issue 3: My HPLC analysis shows multiple unexpected peaks.

  • Question: My chromatogram shows several peaks besides the main compound peak. Are these contaminants or degradation products?

  • Answer: If the starting material was pure, these new peaks are likely degradation products. The most common degradation pathway involves the loss of the daunosamine sugar, yielding the aglycone, which would appear as a separate, typically more retained, peak in a reverse-phase HPLC system.

  • Solution:

    • Review your solution preparation and storage procedures against the stability guidelines (pH, temperature, light).

    • Use a stability-indicating HPLC method to identify and quantify the parent compound and its degradants.

    • If possible, use mass spectrometry (LC-MS) to identify the structure of the unknown peaks to confirm they are degradation products.

Data Presentation: Stability of Related Anthracyclines

The following tables summarize stability data for daunorubicin, which can be used as an illustrative guide for this compound.

Table 1: Effect of pH on Daunorubicin Stability in Aqueous Solution at 37°C

pHBuffer System% Remaining after 24 hoursVisual Appearance
3.0Glycine-HCl~92%Red
5.0Acetate>98%Red
7.4Phosphate~85%Red to reddish-purple
8.5Borate<60%Blue-purple
Note: This is representative data compiled from principles outlined in cited literature.[1][2][13]

Table 2: Effect of Temperature and Light on Daunorubicin Stability (pH 5.0)

Storage Condition% Remaining after 7 days
25°C, Exposed to Light~80%
25°C, Protected from Light~94%
4°C, Protected from Light>99%
-20°C, Protected from Light>99%
Note: This is representative data compiled from principles outlined in cited literature.[2][4]

Experimental Protocols

Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in solution under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh ~10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.

  • Preparation of Stability Samples:

    • Prepare separate buffer solutions (e.g., acetate pH 5.0, phosphate pH 7.4, and borate pH 8.5).

    • Dilute the stock solution with each buffer to a final concentration of 50 µg/mL in amber glass vials.

    • Prepare triplicate samples for each condition.

  • Storage Conditions (Stress Testing):

    • Time Zero (T0): Immediately analyze one set of samples to establish the initial concentration.

    • Temperature: Store sets of vials at 4°C (refrigerated) and 40°C (accelerated).

    • Light: Store one set of vials at 25°C exposed to ambient lab light and another set wrapped in foil at 25°C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.

    • Analyze the samples by a stability-indicating HPLC method.

  • HPLC Method Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A gradient of acetonitrile and a buffer like 0.1% formic acid in water or ammonium acetate.[8][16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV-Vis detector at 254 nm or a fluorescence detector.[15][16]

    • Injection Volume: 20 µL.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining versus time for each condition.

    • Monitor the appearance of new peaks in the chromatogram, which indicate degradation products.

Visualizations

cluster_0 Hypothetical Degradation Pathway parent This compound aglycone 7-hydroxy-9-acetyl-6,11-dihydroxy- 5,12-naphthacenedione (Aglycone) parent->aglycone  Hydrolysis (pH < 4 or > 7) sugar Daunosamine parent->sugar  Hydrolysis other Other Degradation Products parent->other  Oxidation / Photolysis

Caption: Hypothetical degradation pathways for this compound.

cluster_1 Experimental Workflow: Stability Study prep Prepare Stock Solution (1 mg/mL) dilute Dilute in Buffers (pH 5.0, 7.4, 8.5) prep->dilute stress Store Under Stress Conditions (Temp, Light) dilute->stress sample Sample at Time Points (0, 24, 48h...) stress->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining & Monitor Degradants hplc->data

Caption: Workflow for conducting a solution stability study.

cluster_2 Troubleshooting Logic start Instability Observed? color Color Change (Red to Blue)? start->color conc Concentration Loss? start->conc peaks New HPLC Peaks? start->peaks sol_ph Action: Check & Buffer pH to 4.5-5.5 color->sol_ph Yes sol_store Action: Verify Storage (4°C, Dark) conc->sol_store Yes sol_hplc Action: Use Stability Method & Identify Peaks peaks->sol_hplc Yes

Caption: A decision tree for troubleshooting common stability issues.

References

troubleshooting inconsistent results in 11-Deoxy-13-dihydrodaunorubicin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 11-Deoxy-13-dihydrodaunorubicin and related anthracycline compounds in various assays. Due to the limited specific data on this compound, much of the guidance is based on established protocols and troubleshooting strategies for structurally similar and well-characterized anthracyclines like doxorubicin and daunorubicin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Like other anthracyclines, this compound is believed to exert its cytotoxic effects through two primary mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2] By inserting itself between DNA base pairs, it disrupts DNA replication and transcription. Additionally, it stabilizes the complex between DNA and topoisomerase II, leading to DNA strand breaks that trigger apoptosis.

Q2: What are the most common assays used to evaluate the efficacy of this compound?

A2: The most common assays for evaluating anthracyclines like this compound include:

  • Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®): To determine the cytotoxic effects on cancer cell lines.

  • Topoisomerase II Inhibition Assays: To directly measure the inhibitory effect on the enzyme's activity.[3][4][5][6][7]

  • Cellular Uptake Assays: To quantify the amount of the drug that enters the target cells.[8][9][10][11][12]

  • DNA Intercalation Assays: To assess the ability of the compound to bind to DNA.

Q3: How should I store and handle this compound?

A3: Anthracycline antibiotics are often sensitive to light and temperature.[13] For long-term storage, it is generally recommended to store the compound as a solid at -20°C, protected from light.[14] Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and related compounds.

Inconsistent Results in Cell Viability Assays

Problem: High variability in IC50 values or inconsistent dose-response curves between experiments.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Cell Line Integrity Thaw a fresh, low-passage aliquot of cells. High-passage numbers can lead to altered drug sensitivity.[13]
Initial Seeding Density Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect drug response.[1][15]
Drug Integrity Prepare fresh dilutions of the compound for each experiment from a validated stock solution. Anthracyclines can be light-sensitive.[13]
Assay Interference The color of some anthracyclines can interfere with colorimetric assays like MTT.[16] Consider using a luminescence-based assay (e.g., CellTiter-Glo®) or washing the cells before adding the assay reagent.[13][16]
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[17]
Low Signal or No Effect in Topoisomerase II Inhibition Assays

Problem: The compound does not appear to inhibit topoisomerase II activity.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inactive Enzyme Verify the activity of the topoisomerase II enzyme using a known inhibitor like etoposide as a positive control.[3]
Incorrect Buffer Conditions Ensure the assay buffer contains the necessary cofactors, such as ATP and MgCl2, at the correct concentrations.[4][5][6]
Insufficient Drug Concentration Test a wider range of drug concentrations. The compound may be less potent than expected.
Sub-optimal Incubation Time Optimize the incubation time for the enzyme, substrate, and drug. A standard time is 30 minutes at 37°C.[3][5]

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)[4]

  • ATP solution (e.g., 10 mM)

  • Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

  • Agarose gel (1%) in TAE or TBE buffer with a DNA stain (e.g., ethidium bromide)

Procedure:

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng)

    • Varying concentrations of this compound (or DMSO for vehicle control)

    • Nuclease-free water to a final volume of 19 µL

  • Add 1 µL of human Topoisomerase IIα enzyme to initiate the reaction.

  • Incubate at 37°C for 30 minutes.[3][5]

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light.

Expected Results:

  • No enzyme control: A single band of catenated kDNA near the well.

  • Enzyme control (no inhibitor): Decatenated DNA minicircles migrating into the gel.

  • Inhibitor-treated samples: A dose-dependent decrease in decatenated DNA and an increase in catenated DNA.[3]

Cellular Uptake Assay by Fluorometry

This protocol quantifies the intracellular accumulation of this compound, leveraging its intrinsic fluorescence.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for different time points (e.g., 30, 60, 120 minutes).

  • After treatment, aspirate the medium and wash the cells once with ice-cold PBS to remove extracellular drug.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysates to a microplate suitable for fluorescence reading.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the compound (for doxorubicin, typically ~480 nm excitation and ~590 nm emission).[18]

  • Create a standard curve using known concentrations of the drug to quantify the intracellular concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells treatment Incubate Cells with Drug prep_cells->treatment prep_drug Prepare Drug Dilutions prep_drug->treatment wash Wash Cells treatment->wash add_reagent Add Assay Reagent wash->add_reagent readout Measure Signal add_reagent->readout analysis Calculate IC50 / Uptake readout->analysis

Caption: General workflow for cell-based assays with this compound.

signaling_pathway drug This compound dna Nuclear DNA drug->dna Intercalation topo2 Topoisomerase II drug->topo2 complex Drug-DNA-Topo II Cleavable Complex dna->complex topo2->complex dsb Double-Strand Breaks complex->dsb apoptosis Apoptosis dsb->apoptosis

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 11-Deoxy-13-dihydrodaunorubicin, a novel anthracycline analog. Given its novelty, a thorough understanding and mitigation of potential off-target effects are crucial for accurate experimental interpretation and preclinical development. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern for a new molecule like this compound?

A1: Off-target effects are unintended interactions of a drug or investigational compound with molecular targets other than its primary intended target.[1][2] For a new chemical entity like this compound, an analog of the well-known anthracycline daunorubicin, understanding its off-target profile is critical for several reasons:

  • Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[2]

  • Clinical Translatability: Promising preclinical results may fail in clinical trials if the efficacy is linked to off-target effects that have unforeseen consequences or are not conserved in a whole organism.[2]

Early identification and characterization of off-target effects are essential for building a comprehensive safety and efficacy profile.[1]

Q2: My experiment with this compound is showing an unexpected phenotype. How can I determine if this is due to an off-target effect?

A2: Observing an unexpected phenotype is a common challenge when working with novel compounds. A systematic approach can help you troubleshoot and determine the likelihood of an off-target effect.[1] Here are the initial steps:

  • Confirm On-Target Engagement: Use a structurally different inhibitor of the primary target. If this second inhibitor reproduces the phenotype, it is more likely an on-target effect. If not, an off-target effect of this compound is more probable.[1]

  • Dose-Response Analysis: Perform a full dose-response curve for both the intended and the unexpected effects. A significant difference in the potency (EC50/IC50) for the on-target versus the unexpected phenotype can suggest an off-target interaction.[1]

  • Rescue Experiment: If feasible, introduce a downstream molecule in the intended signaling pathway. A successful rescue of the on-target phenotype without affecting the unexpected phenotype points towards an off-target mechanism for the latter.[1]

  • Comprehensive Target Profiling: The most definitive way to identify off-target interactions is to submit the compound for broad screening panels, such as kinase profiling or receptor binding assays.[1][3]

Q3: What proactive strategies can I implement to minimize off-target effects in my experimental design?

A3: Several strategies can be implemented to reduce the impact of off-target effects on your results:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Employ Control Compounds: Include a structurally similar but inactive analog as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[2]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at effective concentrations.
  • Possible Cause: Off-target kinase inhibition is a common cause of cytotoxicity.[3] Anthracyclines are known to interact with various cellular components, and novel analogs may have unique off-target profiles.

  • Troubleshooting Steps:

    • Perform a Kinome-wide Selectivity Screen: This will identify unintended kinase targets.[3]

    • Test Structurally Different Inhibitors: Compare the cytotoxicity profile with other inhibitors of the same primary target. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[3]

    • Check Compound Solubility: Ensure the compound is not precipitating in your cell culture media, which can lead to non-specific effects.[3]

Issue 2: Inconsistent or unexpected experimental results between different cell lines.
  • Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.[2]

  • Troubleshooting Steps:

    • Characterize Protein Expression: Use Western blotting to confirm the expression levels of the intended target and any identified off-targets in the cell lines being used.

    • Activate Compensatory Pathways: Inhibition of a target can sometimes lead to the activation of compensatory signaling pathways.[3] Probe for the activation of known resistance pathways using protein analysis techniques.[3]

Data Presentation

Table 1: Example Dose-Response Analysis for On-Target vs. Off-Target Effects

EffectThis compound IC50 (µM)Control Compound IC50 (µM)
On-Target (e.g., Topoisomerase II inhibition)0.5> 50
Off-Target (e.g., Unintended Kinase X Inhibition)10> 50
Unexpected Phenotype (e.g., Apoptosis)9.8> 50

Table 2: Example Kinase Selectivity Profile

Kinase% Inhibition @ 1 µMIC50 (µM)
On-Target
Topoisomerase II95%0.5
Potential Off-Targets
Kinase A85%8.2
Kinase B60%15.1
Kinase C15%> 25

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[3]

Methodology:

  • Compound Preparation: Prepare the compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[3]

  • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[3]

  • Data Analysis: The results are usually provided as percent inhibition for each kinase at the tested concentration. Follow-up with IC50 determination for significant hits.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.[2]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[2][4]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2][4]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[4]

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.[4]

  • Data Analysis: A shift in the thermal stability of the target protein in the presence of the compound indicates binding.

Visualizations

G cluster_0 a Unexpected Phenotype Observed b Dose-Response Analysis a->b c Control Compound Testing a->c d Rescue Experiment a->d e In Silico Prediction a->e f Biochemical Screening (e.g., Kinase Panel) e->f g Cellular Target Engagement (e.g., CETSA) f->g h Validate Off-Target Responsibility g->h i Mitigate (e.g., lower dose, modify compound) h->i

Caption: A general workflow for identifying and validating off-target effects.

G cluster_1 A This compound B On-Target: Topoisomerase II A->B D Off-Target: Kinase X A->D C DNA Replication Inhibition B->C F Cell Cycle Arrest C->F E Unintended Pathway Activation D->E G Apoptosis E->G F->G

Caption: Hypothetical signaling effects of this compound.

G cluster_2 start Unexpected Result? q1 Reproducible? start->q1 q2 Dose-dependent? q1->q2 Yes res3 Investigate Experimental Error q1->res3 No q3 Phenotype matches known on-target effects? q2->q3 Yes res2 Suspect Off-Target q2->res2 No res1 Likely On-Target q3->res1 Yes q3->res2 No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Technical Support Center: Mechanisms of Resistance to Anthracycline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides information on the mechanisms of resistance to anthracycline chemotherapeutic agents. Due to a lack of specific experimental data for 11-Deoxy-13-dihydrodaunorubicin, the information presented here is based on the well-characterized resistance mechanisms of its parent compound, daunorubicin, and the closely related anthracycline, doxorubicin. Researchers should consider this context when designing and interpreting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cellular resistance to daunorubicin and related anthracyclines?

A1: The main mechanisms of resistance to daunorubicin involve:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][2]

  • Altered drug target: Decreased activity or mutations in DNA topoisomerase II, the primary cellular target of daunorubicin, can reduce the drug's effectiveness.[1][2][3]

  • Evasion of apoptosis: Changes in apoptotic pathways, such as mutations in the p53 tumor suppressor gene, can prevent cancer cells from undergoing programmed cell death in response to drug-induced DNA damage.[1][4]

  • Increased metabolic inactivation: Cancer cells can develop resistance by increasing the carbonyl reduction of daunorubicin to its less active 13-hydroxy metabolite, daunorubicinol.[5]

Q2: We are observing high IC50 values for this compound in our cancer cell line. What are the potential causes?

A2: High IC50 values suggest drug resistance. Based on mechanisms observed for related compounds, this could be due to:

  • High expression of drug efflux pumps (e.g., P-glycoprotein).

  • Low expression or mutations in topoisomerase II.

  • Defects in apoptotic signaling pathways.

  • Enhanced metabolic detoxification of the compound.

We recommend performing experiments to investigate these possibilities, as detailed in the Troubleshooting Guide below.

Q3: How can we determine if our resistant cell line overexpresses P-glycoprotein?

A3: You can assess P-glycoprotein (P-gp) expression and function through several methods:

  • Immunocytochemistry or Western Blotting: Use antibodies specific for P-gp to visualize or quantify its expression levels in your resistant cell line compared to a sensitive control.

  • Flow Cytometry-based Efflux Assays: Utilize fluorescent P-gp substrates (e.g., rhodamine 123). Cells overexpressing P-gp will show lower intracellular fluorescence due to active efflux of the dye. This efflux can be inhibited by P-gp inhibitors like verapamil or cyclosporin A.[4]

Q4: What is the role of Protein Kinase C (PKC) in daunorubicin resistance?

A4: Some studies have shown that higher levels of Protein Kinase C (PKC) are present in daunorubicin-resistant cell lines. This suggests that PKC might be involved in the multifactorial mechanisms of multidrug resistance, potentially alongside P-glycoprotein and topoisomerase II.[3]

Troubleshooting Guides

Issue: Higher than expected IC50 value for this compound
Potential Cause Troubleshooting Steps
Increased Drug Efflux 1. Assess P-gp Expression: Perform immunocytochemistry or western blotting for P-glycoprotein (MDR1). 2. Functional Efflux Assay: Use a rhodamine 123 or calcein-AM efflux assay with and without a P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant increase in intracellular fluorescence in the presence of the inhibitor suggests P-gp-mediated efflux. 3. Quantitative PCR (qPCR): Measure the mRNA levels of the ABCB1 (MDR1) gene.
Altered Topoisomerase II 1. Assess Topo II Expression: Perform western blotting for topoisomerase II alpha and beta isoforms. 2. Topo II Activity Assay: Use a commercial kit to measure the decatenation activity of topoisomerase II in nuclear extracts from sensitive and resistant cells.[3] 3. Gene Sequencing: Sequence the TOP2A gene to identify potential mutations that could affect drug binding.
Defective Apoptotic Pathway 1. Assess Apoptosis Induction: Treat cells with the drug and measure apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.[4] 2. Western Blot for Apoptotic Proteins: Analyze the expression of key apoptotic proteins like p53, Bax, Bcl-2, and cleaved caspases.[2] 3. p53 Gene Sequencing: Sequence the TP53 gene to check for mutations.[1]
Enhanced Metabolism 1. Metabolite Analysis: Use HPLC or LC-MS/MS to measure the intracellular levels of the parent compound and its potential metabolites. An increased ratio of metabolite to parent compound in resistant cells could indicate enhanced metabolic detoxification.[5]

Quantitative Data Summary

Table 1: Fold Resistance of a Daunorubicin-Resistant Cell Line

Cell LineIC50 (µM)Fold ResistanceReference
K562 (Parental)~0.0361[3]
K562/D1-9 (Resistant)~1.028[3]

Table 2: Effect of Verapamil on Daunorubicin Accumulation and Resistance

Cell LineTreatmentEffectReference
K562/D1-9VerapamilPartially reverses daunorubicin resistance and increases intracellular drug accumulation.[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • This compound (or related compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the drug in complete medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Immunocytochemistry for P-glycoprotein (P-gp) Expression

Materials:

  • Chamber slides or coverslips

  • Sensitive and resistant cells

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against P-gp (e.g., clone UIC2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on chamber slides or coverslips.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against P-gp (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the fluorescence using a fluorescence microscope. Compare the fluorescence intensity between sensitive and resistant cells.

Visualizations

Daunorubicin_Resistance_Mechanisms cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P-gp P-glycoprotein (Efflux Pump) Daunorubicin_out Daunorubicin (Extracellular) P-gp->Daunorubicin_out Efflux (Resistance) Daunorubicin_in Daunorubicin (Intracellular) Daunorubicin_in->P-gp Binding Carbonyl\nReductases Carbonyl Reductases Daunorubicin_in->Carbonyl\nReductases Metabolism DNA_Topo_II DNA Topoisomerase II Daunorubicin_in->DNA_Topo_II Inhibition Daunorubicinol Daunorubicinol (Inactive Metabolite) Carbonyl\nReductases->Daunorubicinol Inactivation (Resistance) DNA_Damage DNA Damage DNA_Topo_II->DNA_Damage Induces DNA_Topo_II->DNA_Damage  Decreased activity  or mutation p53 p53 DNA_Damage->p53 Activates Apoptosis Apoptosis p53->Apoptosis Triggers p53->Apoptosis  Inactivating  mutation Daunorubicin_out->Daunorubicin_in Diffusion Troubleshooting_Workflow cluster_p1 Drug Efflux cluster_p2 Target Alteration cluster_p3 Apoptotic Response cluster_p4 Metabolism start High IC50 Observed p1 Investigate Drug Efflux start->p1 p2 Investigate Target Alteration start->p2 p3 Investigate Apoptotic Response start->p3 p4 Investigate Metabolism start->p4 q1 Overexpression of P-gp? p1->q1 q2 Decreased Topo II activity? p2->q2 q3 Reduced apoptosis? p3->q3 q4 Increased drug metabolism? p4->q4 a1_yes P-gp mediated resistance q1->a1_yes Yes a1_no Consider other transporters q1->a1_no No a2_yes Target-based resistance q2->a2_yes Yes a2_no Check for mutations q2->a2_no No a3_yes Apoptotic evasion q3->a3_yes Yes a3_no Upstream signaling intact q3->a3_no No a4_yes Metabolic resistance q4->a4_yes Yes a4_no Metabolism not primary cause q4->a4_no No

References

minimizing cytotoxicity of 11-Deoxy-13-dihydrodaunorubicin to normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific quantitative cytotoxicity data and detailed experimental protocols for 11-Deoxy-13-dihydrodaunorubicin are limited in publicly available scientific literature. The following information is based on the well-characterized, structurally similar anthracycline, doxorubicin , and general strategies for mitigating anthracycline toxicity. Researchers should use this as a guide and optimize protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and other anthracyclines?

A1: The primary anticancer mechanism of anthracyclines like this compound involves the disruption of topoisomerase II (TOP2) activity.[1] By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of double-stranded DNA breaks, leading to an accumulation of DNA damage and subsequent cell death.[1][2] Additionally, anthracyclines can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[3]

Q2: Why does this compound exhibit cytotoxicity to normal cells?

A2: Like other chemotherapeutic agents, this compound's cytotoxic effects are not entirely specific to cancer cells.[4][5] Normal, healthy cells that are rapidly dividing are also susceptible to its DNA-damaging effects.[4] Furthermore, the generation of ROS can damage various cellular components in normal tissues, with the heart being particularly vulnerable, leading to cardiotoxicity.[3][6]

Q3: What are the common strategies to minimize the cytotoxicity of anthracyclines to normal cells?

A3: Several strategies are employed to reduce anthracycline-induced toxicity in normal cells:

  • Use of Cardioprotective Agents: Dexrazoxane is an FDA-approved agent that can reduce cardiotoxicity by chelating iron and inhibiting topoisomerase IIβ.[1][3][6]

  • Co-administration of Antioxidants: Various natural compounds and antioxidants are being investigated for their ability to mitigate ROS-induced damage.

  • Combination Therapy: Using lower doses of anthracyclines in combination with other anticancer agents can enhance efficacy while reducing toxicity.

  • Targeted Drug Delivery: Encapsulating anthracyclines in liposomes or nanoparticles can help to selectively target tumor tissues.

  • Pharmacological Interventions: Co-treatment with statins, beta-blockers (like carvedilol and nebivolol), and ACE inhibitors has shown promise in reducing cardiotoxicity.[1][4][6]

Troubleshooting Guide

Problem 1: High levels of cytotoxicity observed in normal cell line controls during in vitro experiments.

  • Possible Cause 1: Incorrect Dosage. The concentration of this compound may be too high for the specific normal cell line being used.

    • Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. This will help you identify a therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized.

  • Possible Cause 2: High Sensitivity of the Normal Cell Line. Some normal cell lines are inherently more sensitive to chemotherapeutic agents.

    • Solution: Consider using a more resistant normal cell line for your control experiments if appropriate for your research question. Alternatively, focus on the selectivity index (IC50 of normal cells / IC50 of cancer cells) as a key metric.

  • Possible Cause 3: Extended Incubation Time. Prolonged exposure to the drug can increase toxicity in normal cells.

    • Solution: Optimize the incubation time. It is possible that a shorter duration is sufficient to induce apoptosis in cancer cells while sparing a greater proportion of normal cells.

Problem 2: Difficulty in replicating cardioprotective effects observed in the literature.

  • Possible Cause 1: Timing of Administration. The protective agent must be administered at the optimal time relative to the anthracycline treatment.

    • Solution: Review the specific protocols for the timing of co-administration. For example, some protective agents may need to be given before, during, or after the anthracycline.

  • Possible Cause 2: Cell Model System. The protective effects of certain agents can be cell-type specific.

    • Solution: Ensure that the cell model you are using (e.g., H9c2 cardiomyocytes) is appropriate for studying cardiotoxicity and protection.

  • Possible Cause 3: Inadequate Concentration of the Protective Agent. The concentration of the protective agent may be too low to exert its effect.

    • Solution: Perform a dose-response experiment for the protective agent in the presence of this compound to find the optimal protective concentration.

Quantitative Data: Cytotoxicity of Doxorubicin (as a proxy)

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
MCF-7Human Breast Adenocarcinoma~0.5 - 2
HeLaHuman Cervical Adenocarcinoma~0.1 - 1
AMJ13Human Breast Cancer223.6 µg/ml
FaDuHuman Pharyngeal Squamous Carcinoma~0.2 - 1[4]
Normal Cell Lines
H9c2Rat Cardiomyoblasts~1 - 5N/A
BJ1Human Foreskin Fibroblast>10 (Indicating lower toxicity)[2]
HDFHuman Dermal Fibroblasts>250 µM (for some derivatives)

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method) and can vary between laboratories.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to measure cell viability.

Materials:

  • Cells (cancer and normal cell lines)

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Evaluating a Cardioprotective Agent (e.g., Dexrazoxane)

Materials:

  • H9c2 cardiomyocytes

  • This compound

  • Dexrazoxane

  • Materials for a cytotoxicity assay (e.g., MTT, or a lactate dehydrogenase (LDH) assay for membrane integrity)

  • Materials for ROS detection (e.g., DCFDA-AM stain)

Procedure:

  • Cell Seeding: Seed H9c2 cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity, 6-well plates for microscopy).

  • Pre-treatment: Treat the cells with various concentrations of Dexrazoxane for a specified period (e.g., 1-2 hours) before adding the anthracycline.

  • Co-treatment: Add this compound (at a concentration known to cause cytotoxicity, e.g., its IC50) to the wells already containing Dexrazoxane.

  • Incubation: Incubate for the desired time (e.g., 24 hours).

  • Assessment:

    • Cytotoxicity: Perform an MTT or LDH assay to assess cell viability and compare the results between cells treated with the anthracycline alone and those co-treated with Dexrazoxane.

    • ROS Production: Use a fluorescent probe like DCFDA-AM to visualize and quantify intracellular ROS levels via fluorescence microscopy or a plate reader. A reduction in ROS in the co-treated group would indicate a protective effect.

Visualizations

Anthracycline This compound DNA Nuclear DNA Anthracycline->DNA Intercalation TOP2 Topoisomerase II Anthracycline->TOP2 Inhibition Complex Ternary Complex (Anthracycline-DNA-TOP2) DNA->Complex TOP2->Complex DSB Double-Strand Breaks Complex->DSB Stabilization Apoptosis Apoptosis in Cancer Cell DSB->Apoptosis

Caption: Mechanism of Action of this compound in Cancer Cells.

cluster_workflow In Vitro Cytotoxicity Workflow A 1. Seed Normal & Cancer Cells (96-well plate) B 2. Add Serial Dilutions of This compound A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) & Solubilize D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 & Selectivity Index F->G

Caption: Experimental Workflow for Determining IC50 values.

Anthracycline Anthracycline ROS Reactive Oxygen Species (ROS) Anthracycline->ROS generates Cardiomyocyte Normal Cardiomyocyte ROS->Cardiomyocyte acts on Damage Mitochondrial & Membrane Damage Cardiomyocyte->Damage leads to Toxicity Cardiotoxicity Damage->Toxicity Dexrazoxane Dexrazoxane Dexrazoxane->ROS inhibits Statins Statins/ Beta-blockers Statins->ROS reduce oxidative stress

Caption: Mitigation of Anthracycline-Induced Cardiotoxicity.

References

Technical Support Center: Optimizing Delivery of 11-Deoxy-13-dihydrodaunorubicin to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of 11-Deoxy-13-dihydrodaunorubicin and related anthracycline compounds to target cells.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments.

Issue 1: Low Cellular Uptake or Accumulation of the Compound

Possible Cause Recommended Solution
Multidrug Resistance (MDR): Target cells may overexpress efflux pumps like P-glycoprotein (P-gp), which actively remove the drug.[1][2]- Verify P-gp expression: Use Western blot or immunofluorescence to determine P-gp levels in your target cells. - Use P-gp inhibitors: Co-administer known P-gp inhibitors like verapamil or cyclosporin A. - Alternative delivery systems: Consider encapsulating the drug in nanoparticles or liposomes to bypass efflux pumps.[3]
Poor Membrane Permeability: The physicochemical properties of the compound may limit its ability to cross the cell membrane.- Optimize formulation: Adjust the pH or use solubility-enhancing agents in the delivery vehicle. - Permeabilize cells (for in vitro assays): Use agents like saponin or digitonin for specific experimental controls, but be aware of potential artifacts.
Incorrect Dosing or Incubation Time: The concentration or duration of exposure may be insufficient.- Perform dose-response and time-course studies: Systematically vary the concentration and incubation time to determine optimal conditions.[4][5]

Issue 2: High Compound Toxicity in Non-Target Cells or Tissues (e.g., Cardiotoxicity)

Possible Cause Recommended Solution
Non-specific Drug Distribution: Anthracyclines can accumulate in healthy tissues, particularly the heart, leading to cardiotoxicity.[6][7]- Targeted delivery systems: Conjugate the drug to ligands that bind to receptors overexpressed on cancer cells (e.g., antibodies, peptides).[8][9] - Liposomal formulations: Encapsulate the drug in liposomes to alter its pharmacokinetic profile and reduce accumulation in the heart.[3] - Prodrug strategies: Design a prodrug that is activated specifically at the tumor site.
Dose-Dependent Toxicity: Higher concentrations required for efficacy may exceed the tolerance of normal tissues.[10]- Combination therapy: Use lower doses of the anthracycline in combination with other synergistic anti-cancer agents.

Issue 3: Inconsistent or Irreproducible Experimental Results

Possible Cause Recommended Solution
Variability in Cell Culture Conditions: Cell density, passage number, and growth phase can all affect drug response.[4][5]- Standardize cell culture protocols: Maintain consistent seeding densities, use cells within a defined passage number range, and ensure cells are in the exponential growth phase during experiments.[4][5]
Compound Instability: The drug may degrade in the experimental medium.- Assess compound stability: Use techniques like HPLC to determine the stability of the compound under your experimental conditions. - Prepare fresh solutions: Always use freshly prepared solutions of the drug for each experiment.
Issues with Drug Release Studies (e.g., using dialysis membranes): The drug may adsorb to the dialysis membrane, leading to inaccurate release profiles.[11]- Select appropriate membrane material and molecular weight cut-off (MWCO): Test different membrane types (e.g., regenerated cellulose, PES) and ensure the MWCO is suitable for your drug formulation.[11] - Consider alternative methods: Use techniques like sample and separate or flow-through cells to measure drug release.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: As an anthracycline, this compound is expected to exert its cytotoxic effects through two primary mechanisms:

  • DNA Intercalation: The planar aromatic moiety of the molecule inserts between DNA base pairs, interfering with DNA replication and transcription.[6][12]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology, leading to DNA strand breaks.[6][12]

Q2: How can I determine the IC50 value for my target cells?

A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay such as the MTT or MTS assay.[13] You would expose your cells to a range of drug concentrations for a fixed period (e.g., 24, 48, or 72 hours) and then measure cell viability. The IC50 is the concentration of the drug that reduces cell viability by 50% compared to untreated controls.

Q3: What are the key differences between passive and active targeting for drug delivery?

A3:

  • Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles or liposomes preferentially accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage.[9]

  • Active Targeting: This involves modifying the surface of the drug carrier (e.g., nanoparticle, liposome) with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on the surface of cancer cells.[9]

Q4: My cells are developing resistance to the drug. What are the potential mechanisms?

A4: The most common mechanism of acquired resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[1][2] Other mechanisms can include alterations in topoisomerase II, activation of DNA repair pathways, and modulation of apoptotic pathways.[1]

Experimental Protocols

1. Cellular Uptake Assay by Flow Cytometry

This protocol quantifies the intracellular accumulation of this compound, which is intrinsically fluorescent.

  • Materials:

    • Target cells in suspension

    • Complete cell culture medium

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Trypan Blue

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound for various time points (e.g., 1, 4, 12, 24 hours).

    • At each time point, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and resuspend them in 1 mL of ice-cold PBS.

    • Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting emission in the appropriate channel (e.g., PE or FITC, depending on the compound's spectral properties).

    • Use untreated cells as a negative control to set the background fluorescence.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Target cells

    • Complete cell culture medium

    • This compound serial dilutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.[13]

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_drug Prepare Drug Dilutions treat Add Drug to Cells prep_drug->treat prep_cells Seed Cells in Plate prep_cells->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 value using an MTT assay.

mdr_pathway cluster_cell Target Cell drug_in Anthracycline (e.g., this compound) pgp P-glycoprotein (P-gp) Efflux Pump drug_in->pgp Binding to Efflux Pump nucleus Nucleus drug_in->nucleus Cellular Entry drug_out Anthracycline pgp->drug_out ATP-dependent Efflux extracellular Extracellular Space drug_out->extracellular Drug Resistance dna DNA Intercalation & Topoisomerase II Inhibition nucleus->dna Therapeutic Action

Caption: Mechanism of P-glycoprotein-mediated multidrug resistance.

References

Technical Support Center: 11-Deoxy-13-dihydrodaunorubicin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deoxy-13-dihydrodaunorubicin. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and experimental use of this compound.

1. Synthesis and Purification

Question Possible Cause Troubleshooting Steps
Low yield during synthesis. Incomplete reaction; degradation of starting materials or product.Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature based on literature for similar daunorubicin analogues.[1][2] Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Impure final product after purification. Inefficient chromatographic separation; co-elution of byproducts.Use high-performance liquid chromatography (HPLC) for purification.[3] Experiment with different solvent gradients and column types (e.g., C18) to improve separation.[4][5][6] Monitor fractions closely using thin-layer chromatography (TLC) or a diode array detector.
Product degradation during storage. Instability due to temperature, light, or pH.Store the compound at -20°C for long-term stability.[7] Protect from light by using amber vials. For solutions, use buffers with a slightly acidic to neutral pH and store at 4°C for short-term use.[4][8][9]

2. Cell-Based Assays

Question Possible Cause Troubleshooting Steps
High background fluorescence in cell imaging or flow cytometry. Autofluorescence of the anthracycline compound.[10]Perform a control experiment with the compound alone to determine its fluorescence spectrum. Use appropriate filter sets to minimize bleed-through. If possible, use a fluorescent dye with a distinct emission spectrum from the drug.
Inconsistent cytotoxicity results (e.g., variable IC50 values). Cell line heterogeneity; variations in cell density at the time of treatment; instability of the compound in culture media.Use a consistent cell passage number and ensure a single-cell suspension before seeding.[11] Seed cells at a density that ensures logarithmic growth throughout the experiment. Prepare fresh dilutions of the compound from a stock solution for each experiment.
Low cellular uptake of the compound. Efflux by membrane transporters (e.g., P-glycoprotein); incorrect incubation time or concentration.Use cell lines with known expression levels of drug efflux pumps. Perform a time-course and concentration-dependent uptake study to determine optimal conditions.[12][13][14]

3. Biochemical Assays

Question Possible Cause Troubleshooting Steps
No inhibition observed in Topoisomerase II decatenation assay. Inactive enzyme; incorrect assay conditions; insufficient compound concentration.Verify enzyme activity with a known inhibitor (e.g., etoposide). Ensure the reaction buffer contains ATP and MgCl2, which are essential for Topoisomerase II activity.[15][16] Test a wide range of compound concentrations.
Precipitation of the compound in the assay buffer. Poor solubility of the compound in the aqueous buffer.Dissolve the compound in a small amount of an organic solvent like DMSO before diluting it in the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay.

II. Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action of this compound? As an anthracycline, this compound is expected to exert its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[9][12][17] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[18]

  • How should this compound be stored? For long-term storage, the solid compound should be stored at -20°C.[7] Solutions should be freshly prepared for each experiment. If short-term storage of a solution is necessary, it should be kept at 4°C and protected from light.[4][8][9]

Experimental

  • How can I quantify the cellular uptake of this compound? Due to its intrinsic fluorescence, the cellular uptake of this compound can be quantified using several methods, including flow cytometry (FACS), epifluorescence microscopy, and plate-based fluorometry.[12][13][14]

  • What are the key controls to include in a Topoisomerase II inhibition assay? Essential controls include: a no-enzyme control, an enzyme-only control (positive control for decatenation), a vehicle control (e.g., DMSO), and a positive control inhibitor (e.g., etoposide).[15][16][19]

  • What are the potential side effects to consider in pre-clinical studies? A major concern with anthracyclines is cardiotoxicity.[20][21][22][23] It is crucial to assess the potential for cardiac damage in in vitro (e.g., using cardiomyocytes) and in vivo models.[24][25]

III. Quantitative Data

Note: The following data is for daunorubicin and its analogues, as specific quantitative data for this compound is limited in publicly available literature.

Table 1: In Vitro Cytotoxicity of Daunorubicin Analogues

CompoundCell LineIC50 (µM)Reference
DaunorubicinMCF-75[1]
DoxorubicinMCF-717[1]
1,2,3,4-tetrahydro-anthracene analogueMCF-794-134[1]
DaunorubicinA549 (lung cancer)Varies[26]
DaunorubicinAML cell linesVaries[27]

Table 2: Inhibition of DNA Topoisomerases by Various Compounds

CompoundTargetIC50 (µM)Reference
EmodinTopoisomerase II0.77[4]
Camptothecin (positive control)Topoisomerase I18[4]
Etoposide (positive control)Topoisomerase II44[4]

IV. Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Analysis of Anthracyclines

This protocol is adapted from methods used for daunorubicin and other anthracyclines and can be optimized for this compound.[3][4][5][6][28][29]

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium hydrogen phosphate or phosphate buffer with an ion-pairing agent like octane sulfonic acid). The pH is typically adjusted to be slightly acidic.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (e.g., excitation at 480 nm and emission at 560 nm) or a UV detector (e.g., 254 nm).

  • Sample Preparation: Samples from in vitro or in vivo experiments may require protein precipitation (e.g., with acetone or methanol) followed by centrifugation before injection.[28]

2. Cellular Uptake Assay using Flow Cytometry

This protocol is based on the autofluorescent properties of anthracyclines.[12][13][14]

  • Cell Preparation: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 15, 30, 60 minutes). Include an untreated control.

  • Harvesting: Wash cells with ice-cold PBS, then detach using trypsin. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

  • Fixation (Optional): Resuspend the cell pellet in a fixation buffer (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Resuspend the final cell pellet in PBS and analyze on a flow cytometer using the appropriate laser and emission filter for the compound's fluorescence.

3. Topoisomerase II Decatenation Assay

This in vitro assay measures the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).[15][16][19][30]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 10x Topoisomerase II reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and ATP).

    • kDNA (substrate).

    • Test compound at various concentrations (or vehicle control).

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

  • Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of 11-Deoxy-13- dihydrodaunorubicin purification HPLC Purification synthesis->purification characterization NMR & MS Analysis purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity uptake Cellular Uptake Assay (FACS) characterization->uptake topo_assay Topoisomerase II Inhibition Assay characterization->topo_assay efficacy Tumor Xenograft Model cytotoxicity->efficacy toxicity Cardiotoxicity Assessment efficacy->toxicity

Caption: Experimental workflow for the evaluation of this compound.

signaling_pathway cluster_cell Cancer Cell drug This compound cell_membrane Cell Membrane cleavage_complex Stabilized Cleavage Complex drug->cleavage_complex Inhibits Re-ligation topo_ii Topoisomerase II cell_membrane->topo_ii Enters Cell topo_ii->cleavage_complex Binds to DNA dna DNA ds_breaks DNA Double-Strand Breaks cleavage_complex->ds_breaks cell_cycle_arrest Cell Cycle Arrest ds_breaks->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for this compound.

References

addressing batch-to-batch variability of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-Deoxy-13-dihydrodaunorubicin. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

Question: Why am I observing inconsistent biological activity between different batches of this compound?

Answer:

Inconsistent biological activity is a primary concern stemming from batch-to-batch variability. The following steps will help you diagnose the potential cause:

  • Confirm Compound Identity and Purity:

    • Action: Re-analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC).

    • Rationale: Even small variations in purity can significantly impact biological outcomes. Compare the chromatograms for any unexpected peaks that might indicate the presence of impurities.

    • Action: Confirm the molecular weight of the compound in each batch via Mass Spectrometry (MS).

    • Rationale: This ensures that the primary compound is correct and has not degraded.

  • Investigate the Presence of Isomers:

    • Action: If possible, utilize chiral chromatography to separate potential stereoisomers.

    • Rationale: The synthesis of this compound may result in different stereoisomers, which can have vastly different biological activities.

  • Assess for Degradation Products:

    • Action: Review your storage conditions. The compound should be stored at the recommended temperature and protected from light.

    • Rationale: Anthracyclines can be sensitive to light and temperature, leading to degradation.

    • Action: Use HPLC-MS to look for known degradation products of similar anthracyclines.

  • Evaluate Solvent and Formulation Effects:

    • Action: Ensure that the same solvent and formulation protocol are used for each experiment.

    • Rationale: The solubility and bioavailability of the compound can be highly dependent on the formulation, and inconsistencies can lead to variable results.

Question: My HPLC chromatograms for different batches of this compound show different impurity profiles. What should I do?

Answer:

Variations in the impurity profile are a direct indicator of batch-to-batch variability. Here is how to approach this issue:

  • Quantify the Impurities:

    • Action: Integrate the area of all peaks in your HPLC chromatogram to determine the relative percentage of each impurity.

    • Rationale: Understanding the quantity of each impurity is crucial. A small, new impurity may be less of a concern than a significant increase in a known impurity.

  • Identify the Impurities:

    • Action: Use HPLC-MS to determine the molecular weights of the unknown peaks.

    • Rationale: This can help in identifying potential starting materials, intermediates, or degradation products from the synthesis.

  • Consult the Certificate of Analysis (CoA):

    • Action: Compare your findings with the impurity profile provided in the CoA for each batch.

    • Rationale: If there are significant discrepancies, you should contact the supplier.

Logical Workflow for Investigating Batch-to-Batch Variability

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Chemistry cluster_3 Data Analysis and Action A Inconsistent Biological Activity B Review Experimental Protocol for Consistency A->B C Check Storage Conditions A->C D HPLC Purity Analysis of All Batches B->D C->D E Mass Spectrometry Identity Confirmation D->E F NMR Structural Analysis E->F G Compare Impurity Profiles F->G H Identify Unknown Peaks via MS/NMR G->H I Correlate Analytical Data with Biological Activity H->I J Contact Supplier with Data I->J K Quarantine or Reject Batch I->K

A logical workflow for investigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

A1: The primary causes often relate to the manufacturing process and subsequent handling. These can include:

  • Differences in Synthetic Route: Minor changes in the synthetic pathway can lead to different impurity profiles.

  • Incomplete Reactions or Purification: Residual starting materials or intermediates can contaminate the final product.

  • Formation of Stereoisomers: The stereochemistry of the molecule is critical for its biological function, and different batches may contain varying ratios of isomers.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

Q2: What are the recommended storage conditions for this compound?

A2: While specific recommendations should always be followed from the supplier's Certificate of Analysis, as a general guideline for anthracyclines:

  • Temperature: Store at -20°C for long-term storage.

  • Light: Protect from light to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for solutions.

Q3: What analytical techniques are essential for qualifying a new batch of this compound?

A3: A combination of techniques is recommended for comprehensive qualification:

  • HPLC: To determine purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers.

  • Karl Fischer Titration: To determine the water content, which can affect stability and accurate weighing.

Q4: How can I minimize the impact of batch-to-batch variability on my experiments?

A4:

  • Qualify New Batches: Before use in critical experiments, perform in-house quality control as described above.

  • Use a Single Batch: For a given set of experiments, use material from a single, well-characterized batch.

  • Standardize Protocols: Ensure all experimental protocols, from sample preparation to data analysis, are standardized and followed consistently.

  • Include Controls: Always include positive and negative controls in your biological assays to help normalize for variability.

Quantitative Data Tables

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationMethod
Appearance Red to Orange Crystalline SolidVisual Inspection
Purity (HPLC) ≥ 98.0%HPLC-UV
Identity (MS) Conforms to structure (m/z)ESI-MS
Identity (¹H NMR) Conforms to structureNMR Spectroscopy
Water Content ≤ 2.0%Karl Fischer Titration
Residual Solvents ≤ 0.5%GC-HS

Table 2: Example HPLC Impurity Profile Comparison

ImpurityBatch A (Relative Area %)Batch B (Relative Area %)Action Level
RRT 0.85 0.15%0.20%< 0.5%
RRT 1.12 Not Detected0.45%< 0.5%
RRT 1.25 0.30%0.35%< 0.5%
Total Impurities 0.45%1.00%< 2.0%

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

Protocol 2: Mass Spectrometry Identity Confirmation

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Scan Range: m/z 100-1000

  • Sample Infusion: Introduce the sample solution (prepared as for HPLC) directly into the mass spectrometer via a syringe pump.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ corresponding to the expected molecular weight of this compound.

Protocol 3: ¹H NMR Structural Analysis

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆)

  • Concentration: 5-10 mg of sample in 0.5-0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard ¹H NMR experiment.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts to confirm the structure.

Signaling Pathway Visualization

Hypothetical Signaling Pathway for Anthracycline Activity

Anthracyclines like this compound are known to exert their cytotoxic effects primarily through the inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS). Batch-to-batch variability in purity or the presence of impurities can affect these mechanisms.

G cluster_0 Cellular Uptake cluster_1 Nuclear Action cluster_2 Mitochondrial Action cluster_3 Cellular Outcome A This compound (Extracellular) B This compound (Intracellular) A->B Passive Diffusion C DNA Intercalation B->C F Redox Cycling B->F D Topoisomerase II Inhibition C->D E DNA Double-Strand Breaks D->E I Apoptosis E->I G Reactive Oxygen Species (ROS) Generation F->G H Oxidative Stress G->H H->I

A simplified signaling pathway for anthracycline cytotoxicity.

reducing experimental artifacts with 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deoxy-13-dihydrodaunorubicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as 11-Deoxydaunomycinol) is an anthracycline antibiotic with antitumor, anti-Gram-positive, and anti-Gram-negative bacterial activity. Like other anthracyclines, its primary mechanisms of action are believed to be:

  • DNA Intercalation: The planar aromatic chromophore moiety of the molecule inserts between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. This leads to the accumulation of double-strand breaks in DNA, ultimately triggering cell death.

  • Reactive Oxygen Species (ROS) Generation: The quinone-hydroquinone moiety can undergo redox cycling, leading to the production of reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids.

Q2: What is the recommended solvent and storage condition for this compound?

For stock solutions, Dimethyl sulfoxide (DMSO) is a commonly used solvent for anthracyclines. It is recommended to store the stock solution at -20°C for long-term stability. For short-term storage, room temperature may be acceptable, but it is always best to consult the manufacturer's certificate of analysis for specific recommendations.

Q3: What are the known off-target effects of anthracyclines that I should be aware of?

A significant off-target effect of anthracyclines is cardiotoxicity, which can manifest as cardiomyopathy and heart failure.[1] This toxicity is primarily attributed to the generation of ROS in cardiomyocytes, which have lower antioxidant defenses compared to many cancer cells.[1] Other potential off-target effects can include myelosuppression and mucositis.

Q4: How does the activity of this compound compare to other anthracyclines like doxorubicin or daunorubicin?

Direct comparative studies for this compound are limited. However, the biological activity of anthracycline analogs can vary based on structural modifications. These modifications can influence DNA binding affinity, topoisomerase II inhibition potency, and cellular uptake, leading to differences in efficacy and toxicity profiles. For detailed comparisons, it is recommended to perform head-to-head in vitro or in vivo studies with relevant controls.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT).
Possible Cause Troubleshooting Steps
Compound Precipitation Due to its hydrophobic nature, this compound may precipitate in aqueous cell culture media, especially at higher concentrations. Visually inspect wells for any precipitate. To mitigate this, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Prepare serial dilutions carefully to avoid precipitation.
Fluorescence Interference Anthracyclines are fluorescent compounds, which can interfere with assays that rely on fluorescence or absorbance readings.[2][3][4] Run a cell-free control with the compound at the highest concentration used to measure its intrinsic fluorescence/absorbance at the assay's wavelength. Subtract this background from the experimental readings.
Direct Reduction of Assay Reagent The quinone structure of anthracyclines can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability. Include a cell-free control with the compound and the assay reagent to check for direct reduction.
Inconsistent Seeding Density Uneven cell seeding can lead to significant variability. Ensure a single-cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates.
Issue 2: Unexpectedly high or low cytotoxicity.
Possible Cause Troubleshooting Steps
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to anthracyclines due to differences in drug efflux pump expression (e.g., P-glycoprotein), topoisomerase II levels, or DNA repair capacity. Confirm the expected sensitivity of your cell line from the literature or by using a well-characterized anthracycline like doxorubicin as a positive control.
Compound Degradation Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound. Aliquot stock solutions to minimize freeze-thaw cycles and protect from light.
Drug Efflux Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can actively pump the drug out of the cells, reducing its intracellular concentration and efficacy. Consider using cell lines with known MDR status or co-incubating with an MDR inhibitor as a control experiment.
Issue 3: Difficulty in interpreting topoisomerase II inhibition assay results.
Possible Cause Troubleshooting Steps
Incorrect Enzyme Concentration The activity of topoisomerase II is critical for the assay. Titrate the enzyme to determine the optimal concentration that results in complete relaxation or decatenation of the DNA substrate under your experimental conditions.
Interference with DNA Visualization If using ethidium bromide for visualization, be aware that anthracyclines can interfere with its intercalation into DNA, potentially affecting the fluorescence signal. Consider alternative DNA stains or ensure appropriate controls are in place.
Catalytic vs. Poison Inhibitor Distinguish between a catalytic inhibitor (prevents the enzyme from binding to or relaxing DNA) and a poison (stabilizes the cleavage complex). Assays that detect linearized DNA (cleavage products) can identify poisons.

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of Anthracycline Analogs

CompoundCell LineAssayIC50 (µM)Reference
This compound Data not available---
DoxorubiciniPS-derived CardiomyocytesCell Viability3.5[5]
Doxorubicin3D-hiPSC-CTCCK8~2.0[6]
Doxorubicin3D-hiPSC-CTLDH release~5.0[6]
Aotaphenazine (Topo II inhibitor)MDA-MB-231MTT26.30[7]
Doxorubicin (as a reference)--30.16 nM (Topo II inhibition)[7]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Topoisomerase II Inhibition Assay (DNA Relaxation)
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture. Include a positive control (e.g., etoposide) and a no-enzyme control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-only control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare 11-Deoxy-13- dihydrodaunorubicin Stock (DMSO) dilute Serial Dilution in Media prep_compound->dilute prep_cells Seed Cells in 96-well Plate treat Treat Cells prep_cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for a typical in vitro cytotoxicity assay.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways anthracycline This compound ros ROS Generation anthracycline->ros dna_intercalation DNA Intercalation anthracycline->dna_intercalation top2_inhibition Topoisomerase II Inhibition anthracycline->top2_inhibition p53 p53 Activation ros->p53 dna_intercalation->p53 top2_inhibition->p53 mtor mTOR Pathway Modulation p53->mtor inhibits apoptosis Apoptosis p53->apoptosis mtor->apoptosis inhibits

Caption: Postulated signaling pathways affected by this compound.

References

Technical Support Center: Improving the Therapeutic Index of 11-Deoxy-13-dihydrodaunorubicin and Related Anthracycline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 11-Deoxy-13-dihydrodaunorubicin is limited in publicly available literature. The following guidance is based on established principles and protocols for closely related anthracycline analogs like doxorubicin and daunorubicin. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation in the therapeutic use of anthracyclines like this compound?

The primary limitation is dose-dependent cardiotoxicity, which can lead to life-threatening congestive heart failure.[1][2] This toxicity restricts the cumulative dose that can be safely administered to a patient, potentially limiting the overall anti-cancer efficacy.[1]

Q2: What are the main strategies to improve the therapeutic index of anthracyclines?

Key strategies focus on either increasing the drug's efficacy against tumor cells or decreasing its toxicity to healthy tissues, particularly the heart. These include:

  • Structural Modification: Synthesizing analogs, such as this compound, with potentially lower cardiotoxicity.

  • Drug Delivery Systems: Encapsulating the drug in carriers like liposomes to alter its biodistribution and reduce accumulation in the heart.[3][4]

  • Combination Therapy: Using the anthracycline with other agents that can enhance its anti-tumor effect or provide cardioprotection.

  • Targeted Delivery: Conjugating the drug to molecules that specifically target cancer cells.

Q3: How does liposomal encapsulation improve the therapeutic index?

Liposomal formulations of anthracyclines, such as liposomal doxorubicin, have been shown to reduce cardiotoxicity while maintaining anti-cancer efficacy.[3][4][5] The liposomes alter the drug's pharmacokinetics, leading to reduced peak plasma concentrations and decreased accumulation in cardiac tissue.[4] They can also preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Q4: What is the proposed mechanism of action for anthracyclines?

Anthracyclines are understood to exert their cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: They insert themselves between DNA base pairs, interfering with DNA replication and transcription.[1][6]

  • Topoisomerase II Inhibition: They form a stable complex with DNA and topoisomerase II, an enzyme essential for DNA replication, leading to double-strand breaks and ultimately cell death.[7]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, producing ROS that damage cellular components, including DNA, proteins, and lipids.[6]

Q5: What are the common mechanisms of resistance to anthracyclines?

Tumor cells can develop resistance to anthracyclines through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[8][9]

  • Alterations in Topoisomerase II: Mutations or decreased expression of topoisomerase II can reduce the drug's effectiveness.

  • Enhanced DNA Repair Mechanisms: Increased capacity of cancer cells to repair DNA damage caused by the drug.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic pathways that prevent programmed cell death.[9]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of a Novel Anthracycline Analog

Question: My newly synthesized this compound analog is precipitating in my cell culture medium. How can I improve its solubility for in vitro assays?

Answer: Poor aqueous solubility is a common challenge with novel hydrophobic compounds. Here are several troubleshooting steps:

  • Solvent Selection:

    • Initial Stock Solution: Dissolve the compound in a small amount of a biocompatible organic solvent like DMSO to create a high-concentration stock solution. Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

    • Alternative Solvents: If DMSO is not suitable, consider other solvents such as ethanol or DMF. Always run a vehicle control to account for any solvent-induced effects.

  • Formulation Strategies:

    • Use of Surfactants: Incorporate non-ionic surfactants like Tween 80 or Pluronic F-68 at low concentrations in the culture medium to aid in solubilization.

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Experimental Adjustments:

    • Pre-warmed Medium: Add the drug stock solution to pre-warmed (37°C) cell culture medium to prevent precipitation upon cooling.

    • Vigorous Mixing: Vortex the diluted drug solution immediately and thoroughly to ensure uniform dispersion.

    • Visual Inspection: Always visually inspect the final drug-containing medium for any signs of precipitation before adding it to the cells.

Issue 2: High Background Fluorescence in Flow Cytometry

Question: I am observing high background fluorescence in my control cells treated with an anthracycline analog during flow cytometry analysis, which interferes with my staining. How can I resolve this?

Answer: Anthracyclines are inherently fluorescent, which can cause significant background signal. Here's how to mitigate this issue:

  • Fluorochrome Selection:

    • Spectral Separation: Choose fluorochromes for your antibodies or probes that have emission spectra with minimal overlap with the anthracycline's emission. For example, if the analog fluoresces in the red spectrum, use fluorochromes that emit in the blue or green channels (e.g., FITC, Alexa Fluor 488).

  • Compensation:

    • Single-Stain Controls: Prepare a control sample of cells treated only with the anthracycline analog to set the compensation for its fluorescence spillover into other channels.

  • Quenching:

    • Trypan Blue: In some applications, trypan blue can be used to quench the fluorescence of extracellular or membrane-bound anthracyclines. However, this is only suitable for live/dead discrimination and not for intracellular staining.

  • Alternative Assays:

    • If the autofluorescence is insurmountable, consider non-fluorescence-based assays for your endpoint, such as colorimetric or luminescence-based assays for viability (e.g., MTT, CellTiter-Glo®).[10]

Issue 3: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)

Question: I am getting highly variable results in my MTT cytotoxicity assays with an anthracycline analog. What could be the cause and how can I improve consistency?

Answer: Variability in MTT assays can arise from several factors, some of which are specific to the chemical nature of anthracyclines.

  • Direct MTT Reduction:

    • Problem: The quinone structure of anthracyclines can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[10]

    • Troubleshooting: Run a cell-free control containing the highest concentration of your anthracycline analog with the MTT reagent. If a color change occurs, it indicates direct reduction. In this case, switch to an alternative cytotoxicity assay like the MTS assay, which is less prone to chemical interference, or assays that measure ATP content (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release.[10]

  • Incomplete Formazan Solubilization:

    • Problem: If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate.[10]

    • Troubleshooting: Ensure thorough mixing after adding the solubilization agent (e.g., DMSO, acidified isopropanol). Visually inspect the wells for complete dissolution before reading the plate.[10]

  • Inconsistent Cell Seeding:

    • Problem: Uneven cell numbers across wells is a major source of variability.[10]

    • Troubleshooting: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells.

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of Anthracyclines in Various Cancer Cell Lines (Illustrative Data)

Cell LineCancer TypeDoxorubicin IC₅₀ (nM)Daunorubicin IC₅₀ (nM)Liposomal Doxorubicin IC₅₀ (nM)
MCF-7Breast Adenocarcinoma10 - 505 - 3050 - 200
A549Lung Carcinoma50 - 15030 - 100200 - 500
K562Chronic Myelogenous Leukemia5 - 202 - 1520 - 80
DU-145Prostate Carcinoma40 - 10010 - 50150 - 400

Note: IC₅₀ values are approximate and can vary based on experimental conditions (e.g., exposure time, cell density). This table is for illustrative purposes to show relative potencies.

Table 2: Cardiotoxicity Markers in Animal Models Treated with Different Anthracycline Formulations (Illustrative Data)

ParameterControlDoxorubicin (6 mg/kg)Liposomal Doxorubicin (6 mg/kg)
Left Ventricular Ejection Fraction (%)65 ± 540 ± 758 ± 6
Serum Troponin I (ng/mL)< 0.11.5 ± 0.40.3 ± 0.1
Myocardial Histological Score (0-4)0.2 ± 0.13.1 ± 0.50.8 ± 0.3

Note: Data is hypothetical and for illustrative purposes. Actual values will depend on the animal model and experimental protocol.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound from a concentrated stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Evaluation of Cardiotoxicity in a Murine Model
  • Animal Model: Use 8-week-old male C57BL/6 mice.

  • Drug Administration: Administer this compound via intraperitoneal or intravenous injection at a predetermined dose (e.g., based on a maximum tolerated dose study). Include control groups receiving vehicle and a standard anthracycline like doxorubicin. Administer the drug once a week for 4 weeks.

  • Cardiac Function Monitoring: Perform echocardiography at baseline and weekly to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Biomarker Analysis: Collect blood samples via cardiac puncture at the end of the study. Measure serum levels of cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP) using ELISA kits.

  • Histopathology: Euthanize the mice and harvest the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage, inflammation, and fibrosis.

Protocol 3: Liposomal Encapsulation of an Anthracycline Analog
  • Lipid Film Hydration: Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an ammonium sulfate solution (250 mM) at 60°C with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce small unilamellar vesicles (SUVs) of a defined size.

  • Creation of pH Gradient: Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes. The ammonia diffuses out, leaving a proton and creating a pH gradient.

  • Remote Loading: Incubate the liposomes with a solution of this compound at 60°C. The uncharged drug will diffuse across the lipid bilayer and become protonated and trapped in the acidic core of the liposome.

  • Purification: Remove any unencapsulated drug by size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug-to-lipid ratio.

Mandatory Visualizations

Signaling_Pathway_for_Anthracycline_Cardiotoxicity Anthracycline Anthracycline (e.g., this compound) Mitochondria Mitochondria Anthracycline->Mitochondria Redox Cycling Top2B Topoisomerase IIβ Anthracycline->Top2B ROS Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis Top2B->DNA_Damage Inhibition p53 p53 Activation DNA_Damage->p53 p53->Apoptosis Cardiac_Dysfunction Cardiac Dysfunction Apoptosis->Cardiac_Dysfunction Experimental_Workflow_for_Therapeutic_Index_Improvement Start Start: Novel Anthracycline Analog Formulation Formulation Development (e.g., Liposomes) Start->Formulation In_Vitro In Vitro Studies Formulation->In_Vitro Cytotoxicity Cytotoxicity Assays (Cancer Cells) In_Vitro->Cytotoxicity Cardiotoxicity_In_Vitro Cardiotoxicity Assays (Cardiomyocytes) In_Vitro->Cardiotoxicity_In_Vitro In_Vivo In Vivo Studies (Animal Models) Cytotoxicity->In_Vivo Cardiotoxicity_In_Vitro->In_Vivo Efficacy Antitumor Efficacy In_Vivo->Efficacy Toxicity Systemic & Cardiac Toxicity In_Vivo->Toxicity Therapeutic_Index Therapeutic Index Calculation Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index End Lead Optimization Therapeutic_Index->End Logical_Relationship_Troubleshooting Problem Inconsistent Experimental Results Solubility Poor Solubility Problem->Solubility Assay_Interference Assay Interference Problem->Assay_Interference Cellular_Factors Cellular Factors Problem->Cellular_Factors Solubility_Solution Solution: - Use Co-solvents (DMSO) - Formulation (Liposomes) - Pre-warm media Solubility->Solubility_Solution Assay_Interference_Solution Solution: - Run cell-free controls - Change assay type - Compensation for fluorescence Assay_Interference->Assay_Interference_Solution Cellular_Factors_Solution Solution: - Ensure consistent cell seeding - Monitor cell health - Check for resistance Cellular_Factors->Cellular_Factors_Solution

References

Validation & Comparative

A Comparative Guide to Anthracycline Efficacy: Doxorubicin vs. the Uncharted Territory of 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a wide array of malignancies. Doxorubicin, a flagship member of this class, is renowned for its potent anti-tumor activity, yet its clinical utility is often hampered by the development of drug resistance and significant cardiotoxicity. The quest for safer and more effective anthracycline analogs has led to the synthesis of numerous derivatives, including the lesser-known compound, 11-Deoxy-13-dihydrodaunorubicin.

This guide provides a comprehensive comparison of the well-established efficacy of doxorubicin against the current, yet limited, understanding of this compound. Due to a notable scarcity of publicly available data on this compound, this comparison will focus on the established mechanisms and efficacy of doxorubicin while outlining the necessary experimental frameworks to evaluate its counterpart.

Doxorubicin: The Gold Standard and Its Challenges

Doxorubicin's primary mechanism of action involves the intercalation of its planar anthracycline ring into the DNA of cancer cells, leading to the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair; its inhibition by doxorubicin results in DNA double-strand breaks and the induction of apoptosis.[1][2] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by inducing oxidative stress and damaging cellular components.[1][2]

However, the efficacy of doxorubicin is often curtailed by both intrinsic and acquired resistance in cancer cells. Key mechanisms of resistance include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively efflux the drug from the cell, and alterations in apoptotic pathways.[3]

This compound: A Molecule of Interest

This compound is a derivative of daunorubicin, another clinically used anthracycline. While detailed biological data is sparse, its structural similarity to doxorubicin and daunorubicin suggests a comparable mechanism of action centered around DNA intercalation and topoisomerase II inhibition. The modifications at the 11th and 13th positions of the aglycone moiety could potentially alter its DNA binding affinity, cellular uptake, susceptibility to efflux pumps, and propensity to generate ROS, thereby potentially offering a different efficacy and toxicity profile.

Quantitative Comparison of Cytotoxicity

A fundamental aspect of comparing the efficacy of two cytotoxic agents is the determination of their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following table illustrates the structure for presenting such comparative data, with representative cell lines for common cancer types. Data for doxorubicin is widely available, while the corresponding values for this compound remain to be experimentally determined.

Cell LineCancer TypeDoxorubicin IC50 (µM)This compound IC50 (µM)
MCF-7Breast CancerData Widely AvailableData Not Available
MDA-MB-231Breast CancerData Widely AvailableData Not Available
A549Lung CancerData Widely AvailableData Not Available
HCT116Colon CancerData Widely AvailableData Not Available
HeLaCervical CancerData Widely AvailableData Not Available

Experimental Protocols for Efficacy Evaluation

To ascertain the comparative efficacy of this compound against doxorubicin, a series of standardized in vitro experiments are essential.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with serial dilutions of doxorubicin and this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include untreated cells as a control.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term survival and proliferative capacity of cancer cells after drug treatment.

  • Principle: It measures the ability of a single cell to grow into a colony. A reduction in colony formation indicates cytotoxic or cytostatic effects of the drug.

  • Protocol:

    • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

    • Drug Treatment: Treat the cells with different concentrations of doxorubicin and this compound for 24 hours.

    • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.

    • Colony Staining: Fix the colonies with methanol and stain with crystal violet.

    • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Data Analysis: Calculate the surviving fraction of cells for each treatment compared to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with IC50 concentrations of doxorubicin and this compound for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and experimental design is crucial for a clear understanding.

Doxorubicin_Mechanism_of_Action Dox Doxorubicin Dox_in Intracellular Doxorubicin Dox->Dox_in Cellular Uptake CellMembrane Cell Membrane DNA DNA Intercalation Dox_in->DNA Top2 Topoisomerase II Inhibition Dox_in->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox_in->ROS DSB DNA Double-Strand Breaks DNA->DSB Top2->DSB Apoptosis Apoptosis DSB->Apoptosis CellDeath Cell Death Apoptosis->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Simplified signaling pathway of doxorubicin's mechanism of action.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with Doxorubicin & This compound (Dose and Time Course) Start->Treatment MTT MTT Assay Treatment->MTT Clonogenic Clonogenic Assay Treatment->Clonogenic ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay IC50 Determine IC50 Values MTT->IC50 Survival Assess Long-Term Survival Clonogenic->Survival ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant Comparison Comparative Efficacy Analysis IC50->Comparison Survival->Comparison ApoptosisQuant->Comparison

Caption: General experimental workflow for preclinical efficacy comparison.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by significant side effects and the emergence of drug resistance. The development of novel anthracycline analogs like this compound holds promise for improved therapeutic indices. However, a comprehensive evaluation of the efficacy and toxicity of such new chemical entities is paramount.

This guide has provided the established framework for doxorubicin's efficacy and outlined the necessary experimental protocols to rigorously assess and compare novel analogs. The generation of robust preclinical data for compounds like this compound is the critical next step in determining their potential to advance cancer therapy. Researchers are encouraged to utilize these methodologies to build a comprehensive dataset that will enable a true comparative analysis and inform future drug development efforts.

References

A Comparative Analysis of Daunorubicin and its Metabolite, 13-Dihydrodaunorubicin (Daunorubicinol)

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative cytotoxicity analysis between 11-Deoxy-13-dihydrodaunorubicin and the parent compound, daunorubicin, cannot be provided at this time due to a lack of available scientific literature on the 11-deoxy derivative. This guide will instead focus on the comparative cytotoxicity of daunorubicin and its primary metabolite, 13-dihydrodaunorubicin, also known as daunorubicinol, for which experimental data is available. This information provides valuable insights into the structure-activity relationship of anthracyclines, particularly concerning modifications at the C-13 position.

Introduction to Daunorubicin and its Metabolite

Daunorubicin is a potent anthracycline antibiotic widely used in the treatment of acute myeloid leukemia and acute lymphoblastic leukemia. Its cytotoxic effects are primarily attributed to its ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell death. In the body, daunorubicin is metabolized to daunorubicinol by cytosolic aldo-keto reductases. The biological activity of this metabolite is of significant interest to researchers as it may contribute to both the therapeutic and toxic effects of daunorubicin treatment.

Quantitative Cytotoxicity Data

Direct comparisons of the cytotoxic potency of daunorubicin and daunorubicinol are limited in the literature. However, studies examining their effects on different cell types, particularly cardiomyocytes, shed light on their relative toxicities.

CompoundCell LineConcentrationExposure TimeObserved EffectReference
DaunorubicinRat Neonatal Ventricular Cardiomyocytes1.2 µM3 hoursIncreased cellular toxicity[1]
DaunorubicinolRat Neonatal Ventricular Cardiomyocytes1.2 µM3 hoursLower cellular toxicity compared to Daunorubicin[1]
DaunorubicinRat Neonatal Ventricular Cardiomyocytes1.2 µM48 hours (continuous)Significant increase in cellular toxicity[1]
DaunorubicinolRat Neonatal Ventricular Cardiomyocytes1.2 µM48 hours (continuous)Significantly lower cellular toxicity compared to Daunorubicin[1]

Note: The referenced study utilized a nucleic acid stain assay to determine cellular toxicity, with higher fluorescence indicating greater toxicity. Specific IC50 values were not provided.

One study concluded that daunorubicinol is not responsible for the significant cardiac toxicity observed with daunorubicin treatment.[2] In direct perfusion experiments on isolated rat hearts, daunorubicin induced a progressive increase in diastolic pressure, while daunorubicinol did not show this effect.[2]

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of anthracyclines, based on commonly used methods like the MTT assay.

MTT Assay for Cytotoxicity Assessment

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of daunorubicin and daunorubicinol are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compounds are made in culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with the vehicle solvent only.

  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage relative to the control wells.

  • IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined by plotting cell viability against the logarithm of the drug concentration.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for daunorubicin involves its interaction with DNA and topoisomerase II.

Daunorubicin_Mechanism Daunorubicin Daunorubicin CellMembrane Cell Membrane Daunorubicin->CellMembrane Enters Cell DNA DNA Intercalation CellMembrane->DNA TopoII Topoisomerase II Inhibition CellMembrane->TopoII ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Daunorubicin's cytotoxic mechanism of action.

The conversion of daunorubicin to daunorubicinol represents a key metabolic step.

Metabolism_Workflow Daunorubicin Daunorubicin Enzyme Aldo-Keto Reductases Daunorubicin->Enzyme Metabolism Daunorubicinol 13-Dihydrodaunorubicin (Daunorubicinol) Enzyme->Daunorubicinol

Caption: Metabolic conversion of daunorubicin.

Conclusion

The available evidence suggests that 13-dihydrodaunorubicin (daunorubicinol) exhibits lower cytotoxicity, particularly cardiotoxicity, compared to its parent compound, daunorubicin. This has significant implications for understanding the overall pharmacological profile of daunorubicin, as the in vivo activity is a composite of the parent drug and its metabolites.

The absence of data on this compound highlights a gap in the current understanding of anthracycline structure-activity relationships. Further research is warranted to elucidate how modifications at the 11-position of the anthracycline backbone, in combination with changes at the C-13 side chain, influence cytotoxic potency and specificity. Such studies would be invaluable for the rational design of novel anthracycline derivatives with improved therapeutic indices.

References

A Comparative Analysis of Topoisomerase II Inhibition: 11-Deoxy-13-dihydrodaunorubicin in the Context of Classic Anthracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the topoisomerase II (Topo II) inhibitory activity of the daunorubicin analog, 11-Deoxy-13-dihydrodaunorubicin, with other well-established anthracyclines such as doxorubicin, daunorubicin, and epirubicin. While direct experimental data on the Topo II inhibition of this compound is limited in publicly available literature, this guide extrapolates its potential activity based on structure-activity relationships of related anthracycline compounds.

Mechanism of Action: Anthracyclines as Topoisomerase II Poisons

Anthracyclines are a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by targeting Topo II.[1][2] These drugs act as "Topo II poisons" by intercalating into DNA and stabilizing the transient "cleavage complex" formed between Topo II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] These DNA lesions trigger downstream signaling pathways, ultimately culminating in apoptotic cell death.[3]

There are two main isoforms of human Topo II: alpha (TOP2A) and beta (TOP2B). TOP2A is predominantly expressed in proliferating cells and is considered the primary target for the anticancer effects of anthracyclines.[4] Conversely, TOP2B is expressed in both proliferating and quiescent cells, including cardiomyocytes, and its inhibition is linked to the cardiotoxicity often associated with anthracycline therapy.

Structure-Activity Relationship: The Significance of the C-11 and C-13 Positions

The chemical structure of anthracyclines plays a crucial role in their interaction with the Topo II-DNA complex and, consequently, their efficacy and toxicity. Modifications at various positions on the anthracycline scaffold can significantly alter their biological activity.

The C-13 position is particularly important. The ketone group at C-13 is subject to metabolic reduction to a secondary alcohol, forming metabolites such as 13-dihydrodaunorubicin (daunorubicinol).[5] While often considered less active detoxification products, some C-13 alcohol metabolites, like idarubicinol (the metabolite of idarubicin), exhibit potent cytotoxic and DNA-damaging activities, in some cases even more so than the parent drug.[6][7] This highlights that the conversion at the C-13 position does not uniformly lead to inactivation.

The C-11 position also influences the activity of anthracyclines. While specific data on 11-deoxy analogs is sparse in the retrieved results, the general principle of structure-activity relationships in this class of compounds suggests that modifications to the hydroquinone ring system can impact DNA binding and interaction with Topo II.

Based on its name, this compound is a derivative of daunorubicin with two key modifications: the absence of a hydroxyl group at the C-11 position and the reduction of the C-13 ketone to a hydroxyl group. The C-13 modification to a dihydro form is analogous to the formation of daunorubicinol. While daunorubicinol is generally less cytotoxic than daunorubicin, the combined effect with the 11-deoxy modification on Topo II inhibition remains to be experimentally determined.

Quantitative Comparison of Topoisomerase II Inhibition and Cytotoxicity

The following table summarizes available data on the Topo II inhibitory activity and cytotoxicity of various anthracyclines. It is important to note that direct comparative data for this compound is not available in the reviewed literature. The values presented are collated from various studies and experimental conditions, and therefore should be interpreted with caution.

AnthracyclineTargetAssayIC50/EC50Cell LineReference
DoxorubicinTopo IIβDecatenationEC50: 40.1 µMPurified enzyme
IdarubicinTopo IIDNA cleavageMore potent than daunorubicin or doxorubicinIn vitro systems[8]
IdarubicinolTopo IIαCleavable complex formationEquipotent to IdarubicinK562[9]
DaunorubicinCytotoxicityGrowth inhibition-Various[6]
DaunorubicinolCytotoxicityGrowth inhibitionMuch less cytotoxic than parent drugVarious[6][7]
EpirubicinCytotoxicityGrowth inhibition-Various[6]
EpirubicinolCytotoxicityGrowth inhibitionMuch less cytotoxic than parent drugVarious[6]
This compound Topo II - Data not available - -

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA). Inhibition of this activity is a hallmark of Topo II-targeting drugs.

Materials:

  • Purified human Topo IIα or Topo IIβ

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compounds (anthracyclines) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TBE or TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add assay buffer, kDNA, and the test compound at various concentrations.

  • Initiate the reaction by adding purified Topo II enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the decatenated DNA (minicircles) from the catenated kDNA network.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Quantify the amount of decatenated product to determine the extent of Topo II inhibition.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex, a characteristic of Topo II poisons.

Materials:

  • Purified human Topo IIα or Topo IIβ

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM EDTA, 15 µg/ml BSA)

  • Test compounds (anthracyclines)

  • SDS (10%)

  • Proteinase K

  • Agarose gel (1%) and electrophoresis system

Procedure:

  • Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and the test compound.

  • Add Topo II enzyme to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS to a final concentration of 1%.

  • Add proteinase K and incubate further to digest the protein component of the cleavage complex.

  • Analyze the DNA products by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to linear DNA indicates the formation of double-strand breaks.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of Topo II inhibition by anthracyclines and a typical experimental workflow for assessing this inhibition.

TopoII_Inhibition_Pathway cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Anthracycline Intervention TopoII Topo II Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex Binds to DNA DNA Catenated DNA Decatenated_DNA Decatenated DNA Cleavage_Complex->Decatenated_DNA DNA re-ligation Stabilized_Complex Stabilized Cleavage Complex Anthracycline Anthracycline Anthracycline->Stabilized_Complex Intercalates and binds DSB Double-Strand Breaks Stabilized_Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of Topoisomerase II poisoning by anthracyclines.

Experimental_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reaction mixtures: - Buffer - DNA (kDNA or plasmid) - Anthracycline Start->Reaction_Setup Enzyme_Addition Add Topoisomerase II Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Reaction_Termination Terminate reaction Incubation->Reaction_Termination Electrophoresis Agarose Gel Electrophoresis Reaction_Termination->Electrophoresis Visualization Stain and visualize DNA Electrophoresis->Visualization Analysis Quantify inhibition/cleavage Visualization->Analysis End End: Determine IC50/EC50 Analysis->End

Caption: Workflow for in vitro Topoisomerase II inhibition assays.

Conclusion

References

In Vivo Anticancer Activity of 11-Deoxy-13-dihydrodaunorubicin: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo efficacy and mechanism of action of novel anticancer compounds is paramount. This guide provides a comparative overview of the available preclinical data on the anticancer activity of 11-Deoxy-13-dihydrodaunorubicin, an anthracycline antibiotic. Due to the limited publicly available in vivo studies on this specific compound, this guide will focus on the foundational characterization and position it within the broader context of related anthracyclines where possible.

This guide aims to provide a framework for the kind of data and experimental design that would be necessary to fully validate the in vivo anticancer activity of this compound.

Comparative Efficacy: A Need for Data

A thorough in vivo validation would necessitate direct comparison with established anticancer agents, particularly parent compounds like daunorubicin and doxorubicin. Key metrics for comparison would include tumor growth inhibition, survival rates, and toxicity profiles.

Table 1: Hypothetical Comparative In Vivo Efficacy Data

CompoundAnimal ModelTumor TypeDosing ScheduleTumor Growth Inhibition (%)Increase in Lifespan (%)Reference
This compoundMurineP388 Leukemia[Data Not Available][Data Not Available][Data Not Available][Cassinelli et al., 1980]
DaunorubicinMurineP388 Leukemia[Standard Protocol][Reference Value][Reference Value][Historical Data]
DoxorubicinMurineP388 Leukemia[Standard Protocol][Reference Value][Reference Value][Historical Data]

This table illustrates the type of quantitative data required for a meaningful comparison. Currently, specific values for this compound are not publicly available.

Essential Experimental Protocols

To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are critical. The following outlines the necessary components for a comprehensive in vivo study of an anticancer agent.

Animal Models and Tumor Implantation
  • Animal Strain: Specify the species and strain of the animal model used (e.g., BALB/c mice, athymic nude mice).

  • Tumor Cell Line: Detail the cancer cell line used (e.g., P388 murine leukemia, MCF-7 human breast cancer).

  • Implantation: Describe the method of tumor implantation (e.g., subcutaneous, intravenous, intraperitoneal), the number of cells injected, and the site of injection.

Drug Formulation and Administration
  • Formulation: Provide the vehicle used to dissolve or suspend the compound for injection (e.g., saline, DMSO).

  • Route of Administration: Specify the route of drug delivery (e.g., intravenous, intraperitoneal, oral).

  • Dosing Schedule: Detail the dose levels, frequency of administration, and duration of the treatment.

Efficacy and Toxicity Assessment
  • Tumor Measurement: For solid tumors, describe the method and frequency of tumor volume measurement (e.g., caliper measurements).

  • Survival Analysis: For systemic models, outline the monitoring of animal survival.

  • Toxicity Monitoring: Detail the parameters monitored for toxicity, such as body weight changes, clinical signs of distress, and hematological analysis.

Visualizing the Research Workflow

A clear understanding of the experimental workflow is crucial for evaluating the robustness of in vivo studies.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis cluster_outcome Outcome animal_model Select Animal Model (e.g., BALB/c mice) implantation Tumor Cell Implantation animal_model->implantation tumor_cells Culture Tumor Cells (e.g., P388 Leukemia) tumor_cells->implantation drug_prep Prepare this compound and Control Agents implantation->drug_prep administration Administer Treatment (Defined Dose & Schedule) drug_prep->administration tumor_measurement Monitor Tumor Growth administration->tumor_measurement survival Record Survival Data administration->survival toxicity Assess Toxicity administration->toxicity data_analysis Statistical Analysis tumor_measurement->data_analysis survival->data_analysis toxicity->data_analysis conclusion Determine Efficacy & Safety Profile data_analysis->conclusion

Caption: A generalized workflow for in vivo validation of an anticancer compound.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound are not detailed in the available literature, anthracyclines generally exert their anticancer effects through a variety of mechanisms. A hypothetical signaling pathway diagram illustrates these common mechanisms.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets & Effects cluster_downstream Downstream Consequences drug This compound dna DNA Intercalation drug->dna top2 Topoisomerase II Inhibition drug->top2 ros Reactive Oxygen Species (ROS) Generation drug->ros dna_damage DNA Damage dna->dna_damage top2->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

A Comparative Guide to the Mechanism of Action of 11-Deoxy-13-dihydrodaunorubicin and Related Anthracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mechanism of action of 11-Deoxy-13-dihydrodaunorubicin, benchmarked against its parent compound, daunorubicin, and other relevant anthracycline analogs. Due to the limited direct experimental data on this compound, this comparison leverages established knowledge of anthracycline pharmacology to infer its biological activity.

Core Mechanism of Action: A Two-Pronged Assault on Cancer Cells

Anthracyclines, a cornerstone of chemotherapy regimens, exert their cytotoxic effects primarily through two interconnected mechanisms: interference with DNA replication and the generation of reactive oxygen species (ROS).[1][2]

  • DNA Intercalation and Topoisomerase II Poisoning: Anthracyclines insert themselves between the base pairs of DNA, a process known as intercalation.[1] This distorts the DNA helix, obstructing the processes of replication and transcription. Furthermore, they form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils.[1][2] By trapping the enzyme in a state where it has cleaved the DNA, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.[1]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[3] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to the drug's cytotoxicity. This mechanism is also strongly implicated in the cardiotoxicity associated with anthracycline use.[4]

Predicted Profile of this compound

Based on its chemical structure, this compound is an analog of daunorubicin with two key modifications: the absence of a hydroxyl group at the C-11 position and the reduction of the C-13 ketone to a hydroxyl group. These alterations are predicted to modulate its biological activity as follows:

  • 11-Deoxy Modification: The removal of the C-11 hydroxyl group may alter the electronic properties of the anthracycline ring system, potentially influencing its DNA binding affinity and redox potential. The precise impact on efficacy and toxicity requires experimental validation.

  • 13-Dihydro Modification: The reduction of the C-13 ketone to a hydroxyl group is a known metabolic pathway for daunorubicin, resulting in the formation of daunorubicinol.[5] This metabolite is known to be less potent in terms of anti-cancer activity but is also implicated in the cardiotoxic side effects of the parent drug.[4] Therefore, this compound may exhibit reduced cytotoxic potency compared to daunorubicin but could still contribute to cardiotoxicity.

Comparative Data of Daunorubicin and Analogs

The following table summarizes key performance indicators for daunorubicin and provides a predictive framework for this compound.

ParameterDaunorubicinThis compound (Predicted)Doxorubicin (for comparison)Non-Anthracycline Alternative (e.g., Mitoxantrone)
Primary Mechanism DNA Intercalation, Topoisomerase II Poisoning, ROS GenerationDNA Intercalation, Topoisomerase II Poisoning, ROS GenerationDNA Intercalation, Topoisomerase II Poisoning, ROS GenerationTopoisomerase II Inhibition
Potency (IC50) Potent (nanomolar to low micromolar range)Potentially less potent than DaunorubicinPotent (nanomolar to low micromolar range)Potent (nanomolar to low micromolar range)
Cardiotoxicity HighModerate to HighHighModerate
Spectrum of Activity Acute myeloid and lymphoblastic leukemiasLikely similar to DaunorubicinBroad (leukemias, lymphomas, solid tumors)Breast cancer, prostate cancer, acute myeloid leukemia

Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II alpha

  • kDNA (from Crithidia fasciculata)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compound (this compound, Daunorubicin)

  • Loading Dye

  • Agarose Gel (1%)

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.

  • Initiate the reaction by adding Topoisomerase II alpha.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).

  • Add loading dye and load the samples onto an agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated kDNA.

  • Stain the gel with a DNA stain and visualize the bands under UV light.

  • Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay measures the ability of a compound to displace ethidium bromide from DNA, which is indicative of intercalation.[6][7]

Materials:

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide

  • Assay Buffer (e.g., Tris-HCl buffer)

  • Test compound

  • Fluorometer

Procedure:

  • Prepare a solution of ctDNA and ethidium bromide in the assay buffer.

  • Measure the initial fluorescence of the solution.

  • Add increasing concentrations of the test compound to the solution.

  • After each addition, incubate for a short period and measure the fluorescence.

  • A decrease in fluorescence indicates that the test compound is displacing ethidium bromide from the DNA, suggesting intercalation.

In Vitro Cardiotoxicity Assay (Human iPSC-Derived Cardiomyocytes)

This assay evaluates the cytotoxic effects of a compound on human cardiomyocytes.[8][9]

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes

  • Cell culture medium

  • Test compound

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Plate the iPSC-derived cardiomyocytes in a multi-well plate and allow them to form a confluent monolayer.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, remove the medium containing the compound.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader to determine cell viability.

  • A decrease in cell viability indicates a cardiotoxic effect.

Visualizing the Mechanisms

Anthracycline_Mechanism cluster_cell Cancer Cell Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation Topoisomerase II Topoisomerase II Anthracycline->Topoisomerase II Poisoning ROS ROS Anthracycline->ROS Redox Cycling Apoptosis Apoptosis DNA->Apoptosis Double-Strand Breaks Topoisomerase II->DNA Cleavage ROS->DNA Damage ROS->Apoptosis Cellular Damage

Caption: Core mechanism of action for anthracyclines.

TopoII_Assay cluster_workflow Topoisomerase II Decatenation Assay Workflow Start Start Reaction_Setup Reaction Setup: kDNA + Topo II + ATP + Buffer ± Inhibitor Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction (EDTA/SDS) Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Stain and Visualize Gel_Electrophoresis->Visualization End End Visualization->End

Caption: Workflow for Topoisomerase II inhibition assay.

Conclusion

While direct experimental evidence for this compound is not yet widely available, its structural similarity to daunorubicin allows for informed predictions about its mechanism of action. It is expected to function as a DNA intercalator and topoisomerase II poison, consistent with the broader class of anthracyclines. The modifications at the C-11 and C-13 positions are likely to modulate its potency and cardiotoxicity profile. Further preclinical studies are essential to fully characterize the pharmacological properties of this analog and determine its potential as a novel anticancer agent.

References

Comparative Analysis of 11-Deoxy-13-dihydrodaunorubicin's Side Effect Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated side effect profile of the novel anthracycline analog, 11-Deoxy-13-dihydrodaunorubicin, relative to the clinically established parent compound, daunorubicin, and other relevant anthracyclines. Due to the limited availability of public data on this compound, this analysis is based on the known structure-activity relationships of modifications at the C-11 and C-13 positions of the anthracycline scaffold. The primary focus is on the key dose-limiting toxicities of anthracyclines: cardiotoxicity and myelosuppression.

Executive Summary

Anthracyclines, such as daunorubicin and doxorubicin, are potent and widely used chemotherapeutic agents. However, their clinical utility is often limited by severe side effects, most notably cumulative dose-dependent cardiotoxicity and myelosuppression.[1][2][3] The development of new anthracycline analogs aims to improve the therapeutic index by reducing these toxicities while maintaining or enhancing anti-tumor efficacy. This compound is a structural analog of daunorubicin featuring modifications that are hypothesized to alter its side effect profile. Specifically, the reduction of the C-13 ketone to a hydroxyl group (13-dihydro) has been associated with reduced cardiotoxicity in related compounds.[4] The removal of the hydroxyl group at the C-11 position (11-deoxy) may further influence its biological activity and toxicity. This guide synthesizes the available information to provide a predictive comparison and outlines the necessary experimental protocols to validate these hypotheses.

Data Presentation: Comparative Side Effect Profiles

The following tables summarize the known side effect profiles of daunorubicin and doxorubicin. The corresponding data for this compound are listed as "Data not available" to highlight the current knowledge gap and underscore the need for future research.

Table 1: Comparative Cardiotoxicity

ParameterDaunorubicinDoxorubicinThis compound
Mechanism Topoisomerase IIβ inhibition in cardiomyocytes, reactive oxygen species (ROS) generation, mitochondrial dysfunction.[5]Similar to Daunorubicin, with extensive research on ROS-mediated damage.[5]Hypothesized to have reduced Topoisomerase IIβ interaction and/or lower ROS generation potential.
Key Toxic Metabolite Daunorubicinol (13-dihydrodaunorubicin)Doxorubicinol (13-dihydrodoxorubicin)Not applicable (already in 13-dihydro form)
Cumulative Dose Limit 550 mg/m²[1]400-550 mg/m²Data not available
Incidence of CHF Dose-dependent, significant increase above cumulative dose limit.5% at 400 mg/m², 26% at 550 mg/m²Data not available (hypothesized to be lower than Daunorubicin)
Biomarkers Elevated cardiac troponins (cTnI, cTnT), B-type natriuretic peptide (BNP).Elevated cTnI, cTnT, BNP.Data not available

Table 2: Comparative Myelosuppression

ParameterDaunorubicinDoxorubicinThis compound
Primary Effect Suppression of bone marrow, leading to neutropenia, thrombocytopenia, and anemia.[6]Similar to Daunorubicin.Data not available
Nadir Typically occurs 10-14 days after administration.Typically occurs 10-14 days after administration.Data not available
Common Clinical Manifestations Increased risk of infection, bleeding, and fatigue.Increased risk of infection, bleeding, and fatigue.Data not available

Table 3: Other Common Side Effects

Side EffectDaunorubicinDoxorubicinThis compound
Gastrointestinal Nausea, vomiting, mucositis, diarrhea.[7]Nausea, vomiting, mucositis, diarrhea.Data not available
Dermatological Alopecia (hair loss), skin rash.[2]Alopecia, hand-foot syndrome (palmar-plantar erythrodysesthesia).Data not available
Extravasation Severe local tissue necrosis if the drug leaks from the vein.[1]Severe local tissue necrosis.Data not available
Urine Discoloration Reddish-orange discoloration.[6]Reddish-orange discoloration.Data not available

Experimental Protocols

To empirically determine the side effect profile of this compound, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines (e.g., cancer cell lines and cardiomyocytes) and compare its potency to daunorubicin.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, daunorubicin, and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][8]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

In Vivo Cardiotoxicity Assessment in a Murine Model

Objective: To evaluate the cardiotoxic potential of this compound in vivo and compare it to daunorubicin.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

  • Drug Administration: Administer equimolar doses of this compound, daunorubicin, or a vehicle control via intraperitoneal or intravenous injection. A chronic study design with multiple doses over several weeks is recommended to assess cumulative cardiotoxicity.

  • Echocardiography: Perform serial echocardiography at baseline and at regular intervals throughout the study to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and strain analysis.[10][11]

  • Biomarker Analysis: Collect blood samples at various time points to measure cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP) levels.

  • Histopathology: At the end of the study, euthanize the animals and collect the hearts for histopathological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess for cardiomyocyte damage, inflammation, and fibrosis. Use TUNEL staining to quantify apoptosis.

Myelosuppression Evaluation in a Murine Model

Objective: To determine the degree of myelosuppression induced by this compound in comparison to daunorubicin.

Methodology:

  • Animal Model and Drug Administration: Use the same animal model and drug administration protocol as for the cardiotoxicity assessment.

  • Complete Blood Count (CBC): Collect peripheral blood samples at baseline and at regular intervals after drug administration (e.g., days 3, 7, 10, 14, and 21). Perform a CBC to determine the white blood cell (WBC) count with differential, red blood cell (RBC) count, and platelet count.

  • Bone Marrow Analysis: At selected time points, euthanize a subset of animals and collect bone marrow from the femur or tibia. Perform histological analysis of the bone marrow to assess cellularity and the presence of hematopoietic precursor cells.

  • Data Analysis: Determine the nadir (lowest point) for each blood cell type and the time to recovery.

Mandatory Visualization

Below are diagrams illustrating key concepts relevant to the comparative analysis of this compound.

Anthracycline_Cardiotoxicity_Pathway Anthracycline Anthracycline (e.g., Daunorubicin) Cardiomyocyte Cardiomyocyte Anthracycline->Cardiomyocyte Enters Top2b Topoisomerase IIβ Anthracycline->Top2b Inhibits Mitochondria Mitochondria Anthracycline->Mitochondria Interacts with Cardiomyocyte->Top2b Cardiomyocyte->Mitochondria DNA_Damage DNA Double-Strand Breaks Top2b->DNA_Damage Causes ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces DNA_Damage->Apoptosis Induces Dysfunction Cardiac Dysfunction Apoptosis->Dysfunction

Caption: Signaling pathway of anthracycline-induced cardiotoxicity.

In_Vivo_Cardiotoxicity_Workflow Start Start: Animal Model Selection (e.g., C57BL/6 mice) Baseline Baseline Measurements: Echocardiography, Blood Sample Start->Baseline Grouping Randomization into Treatment Groups: Vehicle, Daunorubicin, this compound Baseline->Grouping Treatment Chronic Drug Administration (e.g., weekly for 4 weeks) Grouping->Treatment Monitoring Serial Monitoring: Echocardiography, Blood Samples Treatment->Monitoring Endpoint End of Study: Final Measurements, Euthanasia Monitoring->Endpoint Analysis Data Analysis: Cardiac Function, Biomarkers, Histopathology Endpoint->Analysis

Caption: Experimental workflow for in vivo cardiotoxicity assessment.

Logical_Relationship_Toxicity Daunorubicin Daunorubicin Dihydrodaunorubicin 13-dihydrodaunorubicin (Daunorubicinol) Daunorubicin->Dihydrodaunorubicin Metabolism or Chemical Reduction High_Cardiotoxicity High Cardiotoxicity Daunorubicin->High_Cardiotoxicity Deoxydihydrodaunorubicin This compound Dihydrodaunorubicin->Deoxydihydrodaunorubicin 11-deoxy modification Reduced_Cardiotoxicity Reduced Cardiotoxicity Dihydrodaunorubicin->Reduced_Cardiotoxicity Hypothesized_Reduced_Cardiotoxicity Hypothesized Further Reduced Cardiotoxicity Deoxydihydrodaunorubicin->Hypothesized_Reduced_Cardiotoxicity

Caption: Logical relationship of structural modifications to cardiotoxicity.

References

Lack of Evidence Confirms Antibacterial Efficacy of 11-Deoxy-13-dihydrodaunorubicin Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for scientific literature and experimental data have found no direct evidence to support the antibacterial efficacy of 11-Deoxy-13-dihydrodaunorubicin against resistant bacterial strains. While the broader class of anthracyclines, to which this compound belongs, was initially investigated for antibacterial properties, the specific derivative this compound does not appear to be a subject of published research in this area.[1] Current research on daunorubicin and its analogues is overwhelmingly focused on their application in cancer chemotherapy.[2][3]

Limited Information on Antibacterial Action

Anthracyclines, including the well-known chemotherapy agents doxorubicin and daunorubicin, are known to intercalate with DNA and inhibit topoisomerase II, mechanisms that are cytotoxic to both cancer cells and bacteria.[2][4] However, their development as antibacterial agents has been limited, in part due to significant host toxicity.[3][4]

Some studies have explored the antibacterial potential of various daunorubicin derivatives. For instance, certain N-alkylated derivatives of daunorubicin have shown activity against Bacillus subtilis but were ineffective against Gram-negative bacteria like Escherichia coli and Proteus mirabilis, suggesting that the bacterial cell wall may act as a barrier to these compounds.[5][6] Another compound, 11-Deoxy-13-deoxodaunorubicin, has been noted to possess activity against both Gram-positive and Gram-negative bacteria, although detailed efficacy data against resistant strains is not provided.[7] It is important to note that this is a structurally distinct molecule from this compound.

Context from Related Compounds

The available literature does contain information on the antibacterial activities of other, more extensively studied anthraquinones and their derivatives. These studies indicate that structural modifications can influence antibacterial potency and spectrum.[8] For example, some research has shown that certain anthracyclines can inhibit Mycobacterium tuberculosis.[4]

Due to the absence of specific studies on the antibacterial efficacy of this compound against any bacteria, let alone resistant strains, it is not possible to create a comparison guide as requested. There is no quantitative data, such as Minimum Inhibitory Concentration (MIC) values, to present in tables, nor are there established experimental protocols or known signaling pathways related to its potential antibacterial action. Therefore, the core requirements for data presentation and visualization cannot be fulfilled. Further research would be required to determine if this compound has any clinically relevant antibacterial properties.

References

comparative pharmacokinetics of 11-Deoxy-13-dihydrodaunorubicin and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profiles of daunorubicin and its key analogues is crucial for the development of new, more effective, and less toxic chemotherapeutic agents. This guide provides a comparative overview of the pharmacokinetics of daunorubicin, its primary metabolite daunorubicinol (13-dihydrodaunorubicin), and other relevant analogues. While specific pharmacokinetic data for 11-Deoxy-13-dihydrodaunorubicin remains elusive in published literature, this comparison offers valuable insights into the structure-pharmacokinetic relationships of this class of compounds.

Executive Summary

Daunorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its clinical efficacy is often accompanied by significant cardiotoxicity, a side effect linked to its metabolism. The primary metabolic pathway involves the reduction of the C-13 ketone to a hydroxyl group, forming daunorubicinol. This metabolite exhibits a longer half-life and greater cumulative exposure than the parent drug, potentially contributing to cardiac damage.[1] Understanding the pharmacokinetic nuances of daunorubicin and its analogues is paramount for designing derivatives with improved therapeutic indices. This guide summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes the metabolic pathway and a typical experimental workflow.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for daunorubicin and its major metabolite, daunorubicinol, compiled from studies in both human patients and animal models. Data for GPX-150 (5-imino-13-deoxydoxorubicin), a doxorubicin analogue with modification at the C-13 position, is also included to provide insights into the impact of structural changes at this site.

CompoundSpeciesDoseCmaxTmaxAUC (Area Under the Curve)Half-life (t½)ClearanceReference
Daunorubicin Human (AML Patients)60 mg/m²182 - 507 ng/mL~1 h314 - 339.4 ng·h/mL~18.5 h125 - 321.5 L/hr[2][3][4]
Rat5 mg/kg133 ± 7 ng/mL--14.5 h (plasma)-[1]
Daunorubicinol Human (AML Patients)(from Daunorubicin)---~26.7 h-[4]
Rat(from Daunorubicin)36 ± 2 ng/mL-1.9-fold > Daunorubicin23.1 h (plasma)-[1]
GPX-150 Human (Solid Tumors)265 mg/m²--8.0 ± 2.6 µg·h/mL13.8 ± 4.6 h607 ± 210 mL/min/m²[5]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on the cited literature for the analysis of daunorubicin and its analogues.

Animal Pharmacokinetic Study (Rat Model)
  • Subjects: Male Fisher 344 rats.[1]

  • Drug Administration: A single intravenous bolus injection of daunorubicin (e.g., 5 mg/kg) is administered.[1]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 1, 2, 4, 6, and 24 hours) post-administration via cannulation.[2] Plasma is separated by centrifugation.

  • Tissue Distribution (Optional): At the end of the study, or at specific time points, animals are euthanized, and tissues of interest (e.g., heart, liver, kidney) are harvested.

  • Sample Preparation: Plasma and tissue homogenates are typically subjected to protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analytes.

  • Analytical Method: Quantification of the parent drug and its metabolites is performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Human Pharmacokinetic Study (Clinical Trial)
  • Patient Population: Patients with a confirmed diagnosis for which the drug is indicated (e.g., Acute Myeloid Leukemia for daunorubicin).[2][6]

  • Drug Administration: The drug is administered intravenously, often as a continuous infusion over a specified period (e.g., 1 hour).[2]

  • Sample Collection: Peripheral blood samples are collected in EDTA or heparinized tubes at multiple time points before, during, and after the infusion (e.g., 0, 0.25, 1, 2, 4, 6, and 24 hours).[2][6]

  • Sample Processing: Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[2]

  • Bioanalytical Method: A validated bioanalytical method, typically HPLC with fluorescence or mass spectrometry detection, is used for the quantification of the drug and its metabolites in plasma.[6]

  • Data Analysis: Pharmacokinetic parameters are calculated using specialized software (e.g., NONMEM, Monolix) employing population pharmacokinetic modeling to account for inter-individual variability.[3]

Visualizations

Metabolic Pathway of Daunorubicin

The primary metabolic conversion of daunorubicin to its less cytotoxic but potentially more cardiotoxic metabolite, daunorubicinol, is a critical step in its pharmacokinetic profile. This conversion is catalyzed by carbonyl reductases (CBR1 and CBR3).[2][6]

metabolic_pathway daunorubicin Daunorubicin daunorubicinol Daunorubicinol (13-dihydrodaunorubicin) daunorubicin->daunorubicinol Carbonyl Reductases (CBR1, CBR3)

Metabolic conversion of Daunorubicin.
Generalized Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an anti-cancer agent like daunorubicin or its analogues.

experimental_workflow cluster_preclinical Preclinical (Animal Model) cluster_clinical Clinical (Human Study) cluster_analysis Bioanalysis & Data Interpretation animal_dosing Drug Administration animal_sampling Blood/Tissue Sampling animal_dosing->animal_sampling extraction Sample Preparation (Extraction) animal_sampling->extraction patient_dosing Drug Administration patient_sampling Blood Sampling patient_dosing->patient_sampling patient_sampling->extraction quantification HPLC/MS Quantification extraction->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling

Workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic profile of daunorubicin is characterized by rapid distribution and the formation of a persistent major metabolite, daunorubicinol. The limited data on C-13 modified analogues like GPX-150 suggest that structural modifications at this position can significantly alter the pharmacokinetic properties, potentially leading to a better safety profile. While direct comparative data for this compound is not currently available, the information presented in this guide provides a solid foundation for researchers and drug developers. Further investigation into novel analogues with modifications at the C-11 and C-13 positions is warranted to explore their potential for improved anti-cancer therapy.

References

Independent Verification of Anthracycline Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Initial exploration for "11-Deoxy-13-dihydrodaunorubicin" revealed a significant lack of published research and experimental data necessary for a comprehensive comparison. To provide a valuable and data-rich resource for the intended audience, this guide will instead focus on a comparative analysis of three clinically significant and well-characterized anthracyclines: Daunorubicin , its hydroxylated analog Doxorubicin , and a derivative of daunorubicin, Idarubicin . This comparison will serve as a robust framework for understanding the therapeutic potential and key differentiators within this important class of chemotherapeutic agents.

Introduction to Anthracyclines

Anthracyclines are a class of potent cytotoxic antibiotics isolated from Streptomyces species, which are among the most effective anticancer drugs ever developed.[1] Their broad spectrum of activity has made them a cornerstone in the treatment of numerous hematological malignancies and solid tumors, including leukemias, lymphomas, and breast cancer.[2] The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA complex, these drugs lead to DNA strand breaks and subsequent cell death.[3] Additional mechanisms contributing to their cytotoxicity include DNA intercalation and the generation of reactive oxygen species (ROS).[1][4]

Despite their efficacy, the clinical use of anthracyclines is often limited by significant side effects, most notably a cumulative dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart failure.[5][6] This has driven the development of new analogs with the aim of improving the therapeutic index by either increasing efficacy or reducing toxicity.

This guide provides a comparative overview of Daunorubicin, Doxorubicin, and Idarubicin, focusing on their therapeutic efficacy, toxicity profiles, and the underlying mechanisms of action.

Comparative Efficacy and Clinical Applications

Daunorubicin, Doxorubicin, and Idarubicin, while structurally similar, exhibit differences in their clinical utility and efficacy, which can be attributed to variations in their lipophilicity and cellular uptake.[7] Idarubicin, for instance, is more lipophilic than daunorubicin, allowing for greater cellular penetration.[7][8]

Table 1: Comparative Clinical Efficacy of Anthracyclines
FeatureDaunorubicinDoxorubicinIdarubicin
Primary Indications Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL)[4]Breast cancer, lymphomas, sarcomas, various solid tumors[9]Acute Myeloid Leukemia (AML)[10]
Complete Remission (CR) Rate in AML (in combination with Cytarabine) 58% (at 45 mg/m²)[11]52.5%[12]71% (at 12 mg/m²)[11]
Overall Survival in AML Generally considered less effective than Idarubicin at standard doses.[13]Comparable to Idarubicin in some studies, but with a different toxicity profile.[10]Shown to have better overall survival rates compared to Daunorubicin in several trials.[11][13]

Note: Efficacy data is often dependent on the specific cancer type, patient population, and combination regimen.

Clinical trials have extensively compared these agents, particularly in the context of AML. A meta-analysis of randomized clinical trials indicated that induction therapy with Idarubicin and cytarabine (IA) resulted in a statistically significant improvement in complete remission and overall survival compared to Daunorubicin and cytarabine (DA).[14] However, some studies suggest that high-dose Daunorubicin may have comparable efficacy to standard-dose Idarubicin.[15][16] The choice of anthracycline is often guided by the specific malignancy, patient risk factors, and institutional protocols.

Mechanism of Action

The fundamental mechanism of action is shared among these three anthracyclines, primarily targeting DNA replication and integrity through the inhibition of topoisomerase II.

Diagram 1: Generalized Anthracycline Mechanism of Action

Anthracycline_Mechanism A Anthracycline B Cellular Uptake A->B C DNA Intercalation B->C D Topoisomerase II Inhibition B->D H Generation of Reactive Oxygen Species (ROS) B->H C->D E Stabilization of Topoisomerase II-DNA Cleavage Complex D->E F DNA Strand Breaks E->F G Apoptosis F->G I Oxidative Stress (Cardiotoxicity) H->I I->G Cardiotoxicity_Pathway Anthracycline Anthracycline ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS Top2b Topoisomerase IIβ Inhibition in Cardiomyocytes Anthracycline->Top2b Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Calcium_Overload Calcium Overload ROS->Calcium_Overload Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage DNA Damage Top2b->DNA_Damage DNA_Damage->Apoptosis Calcium_Overload->Apoptosis Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of anthracycline B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 2-4h E->F G Solubilize formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

References

Assessing the Clinical Relevance of Novel Anthracyclines: A Comparative Framework for In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the development of new anticancer agents is the rigorous evaluation of their preclinical in vitro activity. This guide provides a framework for assessing the clinical relevance of 11-Deoxy-13-dihydrodaunorubicin, a lesser-studied anthracycline derivative, by comparing its potential in vitro profile to that of established and widely used anthracyclines: daunorubicin, idarubicin, and epirubicin. Due to the limited publicly available in vitro data for this compound, this document serves as a methodological guide for researchers, outlining the necessary experiments and providing benchmark data from its well-characterized counterparts.

Comparative In Vitro Cytotoxicity

A fundamental measure of an anticancer agent's efficacy is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this effect, representing the concentration of a drug that inhibits 50% of cell growth. The following tables summarize the IC50 values for daunorubicin, idarubicin, and epirubicin across a range of cancer cell lines, providing a baseline for comparison.

Table 1: Comparative IC50 Values of Daunorubicin, Idarubicin, and Epirubicin in Hematological Malignancies

Cell LineCancer TypeDaunorubicin IC50 (nM)Idarubicin IC50 (nM)Reference
HL-60Acute Promyelocytic Leukemia8.1 - 56.72.6 - 17.8[1]
K562Chronic Myelogenous Leukemia800 (as µg/mL)410 (as µg/mL)[2]
AML Primary CellsAcute Myeloid LeukemiaVariesVaries[1]

Table 2: Comparative IC50 Values of Daunorubicin and Epirubicin in Solid Tumors

Cell LineCancer TypeDaunorubicin IC50 (µM)Epirubicin IC50 (nM)Reference
EPG85-257Gastric Carcinoma~0.1-[3]
EPP85-181Pancreatic Carcinoma~0.2-[3]
MCF-7Breast Adenocarcinoma2.528.3 (as ng/mL)[4][5]
MDA-MB-231Breast Adenocarcinoma--
ZR75-1Breast Carcinoma-Varies[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and assay method.

Essential In Vitro Experimental Protocols

To comprehensively assess the in vitro profile of this compound, a series of standardized experiments are required. These assays will elucidate its cytotoxic, pro-apoptotic, and cell cycle-disrupting activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and control drugs (daunorubicin, idarubicin, epirubicin) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Detection

a) Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test and control compounds for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][8][9][10][11]

b) TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Sample Preparation: Fix and permeabilize the treated cells on a slide or in suspension.[12][13]

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[13][14]

  • Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[12][14]

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the test and control compounds for various time points.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • RNAse Treatment: Treat the cells with RNase to prevent the staining of double-stranded RNA.

  • PI Staining: Stain the cellular DNA with propidium iodide, which intercalates into the DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

Anthracyclines exert their anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions trigger a cascade of signaling events that ultimately lead to apoptosis and cell cycle arrest.

G General Experimental Workflow for In Vitro Drug Assessment cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Cancer Cell Lines B Drug Treatment (this compound & Comparators) A->B C MTT Assay B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI, TUNEL) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot (Apoptotic Markers) E->G I Elucidate apoptotic induction and cell cycle effects F->I H Compare potencies (IC50) G->H J Assess Clinical Relevance H->J I->J

Caption: Workflow for in vitro assessment of a novel anticancer agent.

G Simplified Anthracycline-Induced Apoptosis Pathway cluster_0 Cellular Insults cluster_1 Downstream Effects cluster_2 Apoptotic Cascade A Anthracycline (e.g., this compound) B DNA Intercalation & Topoisomerase II Inhibition A->B C Reactive Oxygen Species (ROS) Generation A->C D DNA Damage Response B->D E Mitochondrial Dysfunction C->E F Bax/Bak Activation D->F E->F G Cytochrome c Release F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I

Caption: Key events in anthracycline-induced apoptosis.

Conclusion: A Path Forward for Evaluation

The clinical potential of this compound hinges on its in vitro performance relative to established anthracyclines. While direct comparative data is currently scarce, the experimental framework and benchmark data provided in this guide offer a clear path for its evaluation. By systematically assessing its cytotoxicity, impact on apoptosis, and effects on the cell cycle in a variety of relevant cancer cell lines, researchers can generate the crucial data needed to determine its potential as a novel anticancer agent. A superior in vitro profile, such as increased potency in resistant cell lines or a more favorable therapeutic index, would provide a strong rationale for further preclinical and clinical development.

References

Unraveling the Transcriptomic Tapestry: A Comparative Analysis of 11-Deoxy-13-dihydrodaunorubicin and Doxorubicin-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current pharmacological research is the absence of publicly available gene expression data for 11-Deoxy-13-dihydrodaunorubicin. This guide, therefore, provides a comprehensive overview of the well-documented transcriptomic effects of the widely used chemotherapeutic agent, doxorubicin, to serve as a foundational baseline for future comparative studies.

Doxorubicin, a cornerstone of many chemotherapy regimens, exerts its potent anti-cancer effects through a variety of mechanisms, including DNA intercalation and inhibition of topoisomerase II. These actions trigger a cascade of cellular responses, profoundly altering the gene expression landscape of both tumor and healthy cells. Understanding these transcriptomic shifts is paramount for elucidating its mechanisms of action, identifying biomarkers of response and resistance, and developing strategies to mitigate its dose-limiting cardiotoxicity.

This guide summarizes the key gene expression changes induced by doxorubicin across different cancer cell lines and experimental conditions, presents detailed experimental protocols for transcriptomic analysis, and visualizes the complex signaling pathways involved. While a direct comparison with this compound is not yet possible, this document provides the necessary framework and detailed baseline for such an investigation once data becomes available.

Doxorubicin-Induced Gene Expression: A Quantitative Overview

The impact of doxorubicin on the transcriptome is extensive, affecting thousands of genes involved in critical cellular processes. The following tables summarize representative differentially expressed genes (DEGs) in response to doxorubicin treatment in various cancer cell lines. It is important to note that the specific genes and the magnitude of their expression changes can vary depending on the cell type, doxorubicin concentration, and duration of exposure.

Table 1: Commonly Upregulated Genes by Doxorubicin
Gene Symbol Gene Name Function Cancer Type(s)
CDKN1ACyclin Dependent Kinase Inhibitor 1ACell cycle arrest, DNA repair, apoptosisBreast, Colon, Lung, Leukemia[1][2]
GADD45AGrowth Arrest and DNA Damage Inducible AlphaDNA repair, cell cycle checkpoint, apoptosisBreast, Osteosarcoma[2][3]
MDM2MDM2 Proto-Oncogenep53 degradationBreast, various cancers
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptoticLeukemia, Breast
FASFas Cell Surface Death ReceptorApoptosis inductionVarious cancers
TNFRSF10BTNF Receptor Superfamily Member 10b (TRAIL-R2)Apoptosis inductionVarious cancers
P21Cyclin-dependent kinase inhibitor 1Cell cycle regulatorHeLa, KB-V1[2]
Table 2: Commonly Downregulated Genes by Doxorubicin
Gene Symbol Gene Name Function Cancer Type(s)
TOP2ATopoisomerase (DNA) II AlphaDNA replication and transcriptionVarious cancers
MYCMYC Proto-OncogeneCell proliferation, growthBreast, Leukemia[2]
CCNE1Cyclin E1Cell cycle progression (G1/S transition)Breast, various cancers
E2F1E2F Transcription Factor 1Cell cycle progressionVarious cancers
BIRC5Baculoviral IAP Repeat Containing 5 (Survivin)Anti-apoptoticVarious cancers
ARAndrogen ReceptorHormone signalingHeLa[2]

Experimental Protocols for Gene Expression Profiling

To ensure reproducibility and enable cross-study comparisons, detailed and standardized experimental protocols are essential. The following outlines a typical workflow for analyzing gene expression changes induced by doxorubicin, which could be adapted for comparative studies with this compound.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, U-2 OS for osteosarcoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Doxorubicin hydrochloride is dissolved in sterile water or DMSO to create a stock solution, which is then further diluted in culture medium to the desired final concentrations (e.g., 0.1 µM to 1 µM).

  • Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing either doxorubicin at the desired concentration or the vehicle control (e.g., sterile water or DMSO).

  • Incubation: Cells are incubated with the drug for various time points (e.g., 6, 12, 24, 48 hours) to capture both early and late gene expression responses.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the vehicle- and drug-treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica-based columns.

  • Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) is used for downstream applications.

Transcriptome Analysis (RNA-Sequencing)
  • Library Preparation: An RNA-sequencing library is prepared from the total RNA. This process typically involves poly(A) selection to enrich for mRNA, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the doxorubicin-treated and control groups. A fold change and a p-value or false discovery rate (FDR) cutoff (e.g., |log2(fold change)| > 1 and FDR < 0.05) are used to define differentially expressed genes.

    • Pathway and Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by the drug treatment.

Visualizing the Impact: Signaling Pathways and Experimental Design

Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by doxorubicin and a proposed experimental workflow for a comparative gene expression study.

Doxorubicin_p53_Pathway Doxorubicin-induced p53 signaling pathway. cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox_DNA Doxorubicin-DNA Adduct ATM ATM/ATR Dox_DNA->ATM activates p53 p53 ATM->p53 phosphorylates (activates) MDM2 MDM2 p53->MDM2 induces expression p21 p21 (CDKN1A) p53->p21 activates transcription GADD45 GADD45 p53->GADD45 activates transcription BAX BAX p53->BAX activates transcription MDM2->p53 inhibits (ubiquitination) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis BAX->Apoptosis

Caption: Doxorubicin-induced DNA damage activates the p53 signaling pathway, leading to cell cycle arrest, DNA repair, or apoptosis.

Comparative_Gene_Expression_Workflow Experimental workflow for comparative gene expression profiling. cluster_treatment Cell Treatment cluster_analysis Transcriptomic Analysis cluster_comparison Comparative Analysis Control Vehicle Control RNA_Extraction RNA Extraction & QC Control->RNA_Extraction Dox Doxorubicin Treatment Dox->RNA_Extraction DrugX This compound Treatment DrugX->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Processing Data Processing & Alignment RNA_Seq->Data_Processing Diff_Expression Differential Expression Analysis Data_Processing->Diff_Expression DEG_Lists Differentially Expressed Gene Lists Diff_Expression->DEG_Lists Venn Venn Diagram (Common & Unique DEGs) DEG_Lists->Venn Pathway_Analysis Pathway Enrichment Analysis DEG_Lists->Pathway_Analysis Network_Analysis Gene Regulatory Network Analysis Pathway_Analysis->Network_Analysis

Caption: A proposed workflow for comparing the gene expression profiles induced by Doxorubicin and this compound.

Future Directions and a Call for Data

The comprehensive analysis of doxorubicin's impact on gene expression provides a valuable resource for cancer researchers and drug developers. However, the lack of corresponding data for this compound represents a significant knowledge gap. Direct comparative studies are crucial to understand the unique and overlapping mechanisms of these two anthracyclines. Such research could reveal differences in their efficacy, resistance profiles, and potential for off-target effects like cardiotoxicity.

Future research efforts should prioritize generating high-quality transcriptomic data for this compound and other doxorubicin analogs. This will not only enable a direct and meaningful comparison but also pave the way for the development of more effective and less toxic cancer therapies. This guide serves as a template and a call to the research community to fill this critical data void.

References

Validating Biomarkers for 11-Deoxy-13-dihydrodaunorubicin Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating biomarkers of sensitivity to 11-Deoxy-13-dihydrodaunorubicin, an analog of the anthracycline antibiotic daunorubicin. Due to the limited specific experimental data on this particular analog, this document outlines a validation strategy based on the well-established mechanisms of action and resistance associated with parent anthracyclines like daunorubicin and doxorubicin. The proposed experimental protocols and data presentation formats are intended to serve as a robust template for researchers investigating the efficacy and target patient populations for this compound.

Introduction to this compound and a Proposed Mechanism of Action

This compound is a derivative of daunorubicin, a potent anti-cancer agent. Like other anthracyclines, its primary mechanism of action is believed to involve the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and transcription, ultimately leading to cancer cell death.[1][2] Resistance to anthracyclines is a significant clinical challenge and is often multifactorial. Key mechanisms of resistance include increased drug efflux, alterations in topoisomerase II, and evasion of apoptosis.[1]

Potential Biomarkers for Sensitivity

Based on the known mechanisms of anthracycline resistance, the following biomarkers are proposed for validation in the context of this compound sensitivity:

  • P-glycoprotein (P-gp/MDR1) Expression and Activity: P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1]

  • Topoisomerase II Alpha (TOP2A) Expression and Activity: As the primary target of anthracyclines, alterations in the expression level or mutations in the TOP2A gene can lead to reduced drug binding and efficacy.[1]

  • Apoptosis Pathway Proteins (e.g., Bax, Bcl-2, Caspase-3): The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of executioner caspases like caspase-3, are critical determinants of a cell's response to DNA damage-inducing agents.

Experimental Protocols for Biomarker Validation

A systematic approach is required to validate the predictive power of these biomarkers for this compound sensitivity. This involves characterizing biomarker levels in a panel of cancer cell lines and correlating these findings with the cytotoxic effects of the drug.

Cell Line Panel and Drug Treatment

A diverse panel of cancer cell lines (e.g., from leukemia, breast cancer, or lung cancer) with varying expression levels of the proposed biomarkers should be selected. Cells should be cultured under standard conditions. This compound and, for comparison, the parent compound daunorubicin, should be dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

  • Protocol:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and daunorubicin for a specified period (e.g., 48 or 72 hours).[3][4]

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[7]

P-glycoprotein (P-gp) Expression and Activity Assays
  • Expression (Western Blot):

    • Lyse cells from each cell line to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for P-gp, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities relative to a loading control (e.g., β-actin).

  • Activity (Calcein-AM Efflux Assay):

    • Incubate cells with the fluorescent substrate Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases into the fluorescent, membrane-impermeant calcein.

    • P-gp actively transports Calcein-AM out of the cell, reducing intracellular fluorescence.

    • Measure the intracellular fluorescence using a flow cytometer or fluorescence microplate reader. Lower fluorescence indicates higher P-gp activity.[8][9]

Topoisomerase II Alpha (TOP2A) Activity Assay
  • Decatenation Assay:

    • Isolate nuclear extracts from the cancer cell lines.

    • Incubate the extracts with kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

    • Topoisomerase II relaxes the supercoiled kDNA by decatenating the minicircles.[2][10]

    • Separate the decatenated DNA from the kDNA network using agarose gel electrophoresis.

    • Visualize the DNA with a fluorescent stain (e.g., ethidium bromide) and quantify the amount of decatenated product. Reduced decatenation activity may indicate a mechanism of resistance.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Protocol:

    • Treat cells with this compound at a concentration close to the IC50 value for a defined period (e.g., 24 hours).

    • Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells.

    • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[11][12]

Data Presentation and Comparison

The quantitative data generated from these experiments should be summarized in a clear and structured table to facilitate comparison across cell lines and between this compound and its parent compound.

Table 1: Hypothetical Comparative Data for Biomarker Validation

Cell Line Drug IC50 (µM) Relative P-gp Expression P-gp Activity (Relative Fluorescence) Relative TOP2A Activity Apoptosis (% Annexin V Positive)
Cell Line A This compound 0.5 0.2 0.8 1.2 65
Daunorubicin 0.8 58
Cell Line B This compound 2.1 1.5 0.3 1.1 25
Daunorubicin 3.5 20
Cell Line C This compound 5.8 2.8 0.1 0.4 10

| | Daunorubicin | 8.2 | | | | 8 |

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway

Anthracycline_Mechanism cluster_cell Cancer Cell Drug This compound Pgp P-gp (MDR1) Drug->Pgp Efflux DNA Nuclear DNA Drug->DNA Intercalation Top2A Topoisomerase IIα Drug->Top2A Inhibition DNAdamage DNA Strand Breaks DNA->DNAdamage Replication/Transcription Stress Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath DNAdamage->Apoptosis

Caption: Proposed mechanism of action and resistance for this compound.

Experimental Workflow

Biomarker_Validation_Workflow cluster_workflow Biomarker Validation Workflow start Select Cancer Cell Line Panel cytotoxicity IC50 Determination (MTT Assay) start->cytotoxicity biomarker_analysis Biomarker Quantification start->biomarker_analysis correlation Correlate Biomarkers with IC50 cytotoxicity->correlation pgp P-gp Expression & Activity biomarker_analysis->pgp top2a TOP2A Activity biomarker_analysis->top2a apoptosis Apoptosis Induction biomarker_analysis->apoptosis pgp->correlation top2a->correlation apoptosis->correlation

Caption: Experimental workflow for validating biomarkers of drug sensitivity.

Conclusion

This guide proposes a comprehensive strategy for the validation of P-glycoprotein, topoisomerase II alpha, and apoptosis-related proteins as predictive biomarkers for sensitivity to this compound. By employing the detailed experimental protocols and comparative data analysis framework presented, researchers can systematically evaluate the potential of this novel anthracycline analog and identify the patient populations most likely to benefit from its therapeutic effects. The provided visualizations offer a clear overview of the underlying biological pathways and the experimental logic.

References

Safety Operating Guide

Safe and Compliant Disposal of 11-Deoxy-13-dihydrodaunorubicin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of 11-Deoxy-13-dihydrodaunorubicin, a potent cytotoxic compound. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As a derivative of the anthracycline class of chemotherapy agents, this compound is considered hazardous and requires specialized handling and disposal. All waste generated from its use must be managed as hazardous chemotherapeutic waste.

I. Immediate Safety and Hazard Communication

This compound is classified as a hazardous substance with the following potential effects:

  • Toxic if swallowed. [1]

  • Suspected of causing genetic defects. [1]

  • Suspected of causing cancer. [1]

  • May damage fertility or the unborn child. [1]

Personnel handling this compound or its waste must wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a disposable gown, and safety glasses. All handling of the powdered form or procedures that could generate aerosols must be conducted within a certified chemical fume hood or biological safety cabinet.

II. Waste Segregation and Classification

Proper segregation of waste at the point of generation is the most critical step in the disposal process. Chemotherapeutic waste is categorized into two main types: Trace Waste and Bulk Waste .

Waste CategoryDescriptionDisposal Container
Trace Chemotherapy Waste Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. This includes empty vials, used IV bags and tubing, and contaminated PPE (gloves, gowns, masks).[2][3][4]Yellow , puncture-resistant containers or bags labeled "Trace Chemotherapy Waste" and "Incinerate Only."[1][2][5]
Bulk Chemotherapy Waste Items containing more than 3% of the original drug by weight. This includes unused or partially used vials, syringes with residual drug, and materials used to clean up spills.[3][4]Black , DOT-approved, puncture-resistant containers labeled "Hazardous Waste" and with the chemical name.[2][3]
Contaminated Sharps Needles, syringes, and other sharps contaminated with any amount of the drug.Yellow (or as per institutional policy), puncture-resistant sharps container labeled "Chemo Sharps" or "Hazardous Waste: Sharps."[5][6]

III. Step-by-Step Disposal Protocols

A. Disposal of Solid Trace Waste (PPE, Empty Labware)

  • Collection: At the point of use, place all disposable items that have come into contact with this compound (e.g., gloves, bench paper, pipette tips, empty vials) directly into a designated yellow chemotherapeutic waste bag or container.[5][6]

  • Container Management: Keep the yellow waste container closed except when adding waste.[7]

  • Final Disposal: When the container is full, seal it securely. The sealed bag or container should then be placed in a larger, designated accumulation bin for pickup by a licensed hazardous waste contractor for incineration.[1][2][5]

B. Disposal of Liquid Bulk Waste (Unused Solutions)

  • Collection: Collect all unused or expired solutions of this compound in a dedicated, sealed, and shatterproof container.[6]

  • Labeling: Clearly label the container as "Hazardous Waste," and include the full chemical name: "this compound."[7][8]

  • Storage: Store the sealed container in a designated satellite accumulation area with secondary containment (e.g., a bin or tray) to prevent spills.[7][8]

  • Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste disposal service.[9] This waste must be incinerated at a permitted hazardous waste facility.[1][10]

C. Decontamination of Non-Disposable Items and Work Surfaces

  • Initial Cleaning: Decontaminate surfaces and non-disposable equipment by first cleaning with detergent and water.[11]

  • Rinsing: Thoroughly rinse the cleaned surfaces with water.

  • Waste from Cleaning: All cleaning materials (wipes, paper towels) are considered contaminated and must be disposed of as trace chemotherapeutic waste in the yellow containers.[5] Any rinse water that contains the active drug must be collected and disposed of as bulk hazardous waste.[10]

D. Experimental Protocol: Chemical Inactivation (Optional Pre-treatment)

For liquid bulk waste, chemical inactivation can be employed to degrade the cytotoxic compound before final disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.

  • Reagent Preparation: Prepare a solution of 5.25% sodium hypochlorite (household bleach).

  • Inactivation: In a chemical fume hood, slowly add an excess volume of the sodium hypochlorite solution to the liquid waste containing this compound. A 1:1 volume ratio is a conservative starting point.[6]

  • Reaction: Gently mix the solution. Seal the container, leaving it slightly vented, and allow the reaction to proceed for at least one hour at room temperature.[6]

  • Neutralization: After the reaction period, neutralize the solution by adding a quenching agent like sodium thiosulfate. Adjust the pH to be within the acceptable range for your institution's hazardous waste disposal (typically between 6.0 and 9.0).[6]

  • Final Disposal: Even after inactivation, the treated solution must be collected in a labeled hazardous waste container for disposal through your institution's hazardous waste program.[6]

IV. Visual Workflow and Decision Diagrams

The following diagrams illustrate the proper workflow for waste segregation and disposal.

Start Waste Generation (Use of this compound) SharpsDecision Is the item a sharp? Start->SharpsDecision Decision Is the waste 'RCRA Empty'? (<3% by weight) TraceWaste Trace Chemotherapy Waste (PPE, empty vials, contaminated labware) Decision->TraceWaste Yes BulkWaste Bulk Chemotherapy Waste (Unused solutions, spill cleanup material) Decision->BulkWaste No YellowContainer Place in YELLOW Container Label: 'Trace Chemo Waste' TraceWaste->YellowContainer BlackContainer Place in BLACK Container Label: 'Hazardous Waste' BulkWaste->BlackContainer SharpsDecision->Decision No SharpsWaste Contaminated Sharps Waste SharpsDecision->SharpsWaste Yes YellowSharps Place in YELLOW Sharps Container Label: 'Chemo Sharps' SharpsWaste->YellowSharps Incineration Dispose via licensed vendor for INCINERATION YellowContainer->Incineration BlackContainer->Incineration YellowSharps->Incineration cluster_Decon Decontamination Protocol cluster_Liquid Liquid Waste Disposal Step1 1. Clean with Detergent & Water Step2 2. Rinse Thoroughly Step1->Step2 Step3 3. Collect Cleaning Waste Step2->Step3 Step4 Dispose of waste as Trace Chemo Waste Step3->Step4 LStep1 1. Collect in sealed, shatterproof container LStep2 2. Label 'Hazardous Waste' with chemical name LStep1->LStep2 LStep3 3. Store in secondary containment LStep2->LStep3 LStep4 4. Arrange EHS pickup LStep3->LStep4

References

Essential Safety and Logistical Information for Handling 11-Deoxy-13-dihydrodaunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 11-Deoxy-13-dihydrodaunorubicin is paramount. As an anthracycline derivative, this compound is presumed to be a cytotoxic agent and should be handled with extreme caution to prevent exposure. The following procedural guidance outlines the essential personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk.

Hazard Identification and Risk Assessment

This compound belongs to the anthracycline class of compounds, which are known to be mutagenic, carcinogenic, and teratogenic.[1] Direct contact can cause skin and eye irritation, and inhalation of aerosolized particles or ingestion can lead to severe health effects.[2][3][4] A thorough risk assessment should be conducted before any handling of the compound.

Personal Protective Equipment (PPE)

The primary barrier against exposure to cytotoxic drugs is the correct and consistent use of appropriate PPE.[2] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, double-gloved.[5][6]Provides the best protection against chemical permeation. Double gloving offers an additional layer of safety.[6] The outer glove should be worn over the gown cuff and the inner glove underneath.[6]
Gown Disposable, lint-free, solid-front gown made of a non-permeable material with long sleeves and tight-fitting cuffs.[6][7]Protects skin and personal clothing from contamination through splashes or spills.[2]
Eye Protection Safety goggles or a full-face shield.[2][8]Protects the eyes from splashes of the compound.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[6][8]Prevents inhalation of hazardous particles.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a specific handling area (e.g., chemical fume hood or biological safety cabinet). gather_materials Assemble all necessary materials, including PPE, spill kit, and waste containers. prep_area->gather_materials don_ppe Don appropriate PPE as specified in the table above. gather_materials->don_ppe reconstitution If in powdered form, carefully reconstitute within the designated containment area. don_ppe->reconstitution manipulation Perform all manipulations (e.g., weighing, diluting) over a disposable, absorbent pad. reconstitution->manipulation decontaminate Decontaminate all surfaces with an appropriate cleaning solution (e.g., soap and water, followed by a deactivating agent if available). manipulation->decontaminate doff_ppe Remove PPE in the reverse order it was put on, ensuring no contact with the contaminated outer surfaces. decontaminate->doff_ppe hand_wash Wash hands thoroughly with soap and water. doff_ppe->hand_wash

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, absorbent pads, vials) must be disposed of in a designated, labeled hazardous waste container.[7][9] This container should be clearly marked as "Cytotoxic Waste" or "Chemotherapy Waste".
Liquid Waste Unused solutions should be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid waste down the drain.
Sharps Needles and syringes that have come into contact with the compound must be disposed of in a designated sharps container for chemotherapy waste.[1][7] If the syringe contains residual drug, it should be disposed of as bulk hazardous chemical waste.[9]

All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[9]

Emergency Procedures: Spills and Exposures

Immediate and appropriate action is required in the event of a spill or personal exposure.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate_spill Evacuate the immediate area and alert others. spill->evacuate_spill exposure Personal Exposure remove_clothing Immediately remove contaminated clothing. exposure->remove_clothing don_ppe_spill Don appropriate PPE, including a respirator. evacuate_spill->don_ppe_spill contain_spill Contain the spill using a spill kit. don_ppe_spill->contain_spill clean_spill Clean the spill area with an appropriate decontaminating solution. contain_spill->clean_spill dispose_spill Dispose of all cleanup materials as cytotoxic waste. clean_spill->dispose_spill wash_skin Wash the affected skin area thoroughly with soap and water for at least 15 minutes. remove_clothing->wash_skin flush_eyes If eyes are exposed, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. wash_skin->flush_eyes seek_medical Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound or a related one. flush_eyes->seek_medical

Figure 2. Immediate actions to be taken in the event of a spill or personal exposure.

By adhering to these safety protocols, researchers and scientists can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.